(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKNKAUJTJFUMG-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373517 | |
| Record name | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106691-72-9 | |
| Record name | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
CAS Number: 106691-72-9
A Comprehensive Resource for Researchers and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate is for research use only and not for human or veterinary use.
Introduction
This compound is a chiral cyclic carbamate that serves as a crucial building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of potent and selective agonists for the Formyl Peptide Receptor 2 (FPR2). FPR2 is a G protein-coupled receptor (GPCR) implicated in the resolution of inflammation and is a promising therapeutic target for a range of disorders, including neurodegenerative diseases, inflammatory conditions, and certain cancers. The stereochemistry at the 3-position of the azepan-2-one ring is critical for the biological activity of the final compounds. This guide provides an in-depth overview of the chemical properties, synthesis, and application of this compound in the context of FPR2-targeted drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 106691-72-9 | [1][2] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1][2] |
| Molecular Weight | 228.29 g/mol | [1][2] |
| Appearance | White powder | [3] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |
| Synonyms | (R)-tert-butyl 2-oxoazepan-3-ylcarbamate, O=C(OC(C)(C)C)N[C@H]1C(NCCCC1)=O | [1] |
Synthesis
While a specific, detailed, and publicly available peer-reviewed synthesis protocol for this compound is not readily found in the searched literature, the synthesis of structurally related 3-amino-azepan-2-ones and their N-protected derivatives often involves multi-step sequences starting from chiral precursors. One potential synthetic approach could involve the enantioselective synthesis of (R)-3-amino-azepan-2-one, followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Conceptual Synthetic Workflow:
A plausible, though not explicitly detailed in the provided search results, synthetic route could be conceptualized as follows:
References
(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate is a stereospecific chiral building block with significant applications in organic synthesis and medicinal chemistry. As a carbamate derivative featuring a 2-oxoazepane ring, this compound serves as a key intermediate in the development of various therapeutic agents. Its structural characteristics, including the tert-butyl protecting group and the chiral center, make it a valuable component for creating complex molecules with specific biological activities.
This technical guide provides a comprehensive overview of the chemical properties, relevant biological context, and general experimental workflows associated with this compound.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Citation(s) |
| IUPAC Name | tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate | [1] |
| CAS Number | 106691-72-9 | [1][2][3] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1][2][3] |
| Molecular Weight | 228.29 g/mol | [1][3][4] |
| Appearance | White powder | [5] |
| Purity | Typically ≥95% | [1][2] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][2] |
| Boiling Point | Not available | [3] |
| InChI | InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1 | [1] |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCCNC1=O |
Biological and Pharmaceutical Relevance
This compound is of particular interest in drug discovery due to its role as a precursor for compounds targeting inflammatory and neurodegenerative diseases.[1] It is a key intermediate in the synthesis of ureidopropanamide derivatives that act on the Formyl Peptide Receptor 2 (FPR2).[1]
FPR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating inflammatory responses in both the peripheral and central nervous systems.[1] Ligands derived from this carbamate are being explored for their potential to induce receptor desensitization and decrease the production of reactive oxygen species (ROS), which are implicated in the pathology of conditions like Alzheimer's and Parkinson's disease.[1] The carbamate functional group itself is a common motif in many approved drugs, valued for its chemical stability and ability to act as a bioisostere for amide bonds, potentially improving pharmacokinetic properties.[6]
Below is a conceptual diagram illustrating a generalized G protein-coupled receptor (GPCR) signaling pathway, relevant to the biological target of compounds synthesized from this compound.
Caption: Generalized GPCR Signaling Cascade.
Experimental Protocols and Workflows
While specific, detailed protocols for the synthesis of this compound are proprietary and not publicly available, general methodologies for carbamate synthesis from Boc-protected amines are well-established in the literature. These methods often involve the activation of the Boc-protected amine to form an isocyanate intermediate, which is then reacted with an appropriate nucleophile.
The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of a chemical intermediate like this compound.
Caption: General Workflow for Chemical Synthesis and Characterization.
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence of the tert-butyl group, the azepane ring protons, and the carbamate linkage.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to support the structural assignment by analyzing fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the final compound, often using a chiral column to confirm the enantiomeric excess of the (R)-isomer.
References
- 1. This compound|95% [benchchem.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. chemable.net [chemable.net]
- 4. Tert-butyl (7-oxoazepan-3-YL)carbamate | C11H20N2O3 | CID 71304738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-tert-butyl 2-oxoazepan-3-ylcarbaMate, CasNo.106691-72-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-tert-butyl (2-oxoazepan-3-yl)carbamate, a key chiral building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and significant applications in the development of therapeutic agents, including a detailed look at its role in the synthesis of a dual neurokinin receptor antagonist.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its molecular and physical characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| CAS Number | 106691-72-9 |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
| Storage Conditions | 2-8°C, sealed in a dry environment |
Synthesis of this compound
The enantiomerically pure this compound is synthesized from its corresponding amine, (R)-3-amino-ε-caprolactam, through the introduction of a tert-butoxycarbonyl (Boc) protecting group. (R)-3-amino-ε-caprolactam can be obtained from the amino acid L-lysine.
Experimental Protocol: Boc Protection of (R)-3-amino-ε-caprolactam
This protocol describes a general method for the Boc protection of the primary amine of (R)-3-amino-ε-caprolactam.
Materials:
-
(R)-3-amino-ε-caprolactam
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dioxane and water (or another suitable solvent system like THF/water)
-
Ethyl acetate (for extraction)
-
5% citric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve (R)-3-amino-ε-caprolactam (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) at room temperature.
-
Allow the reaction mixture to stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Application in Drug Development: Synthesis of a Dual Neurokinin NK₁/NK₂ Receptor Antagonist (DNK333)
This compound is a crucial intermediate in the stereoselective synthesis of potent drug candidates. A notable example is its use in the preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333), a dual antagonist of neurokinin NK₁ and NK₂ receptors.[1] These receptors are implicated in inflammatory processes, and their antagonists have therapeutic potential in conditions like asthma.[2]
Experimental Workflow: Synthesis of DNK333 Intermediate
The following workflow outlines the key steps in the synthesis of a crucial intermediate for DNK333, starting from this compound.
Caption: Synthetic pathway for DNK333 from the carbamate intermediate.
Role in Signaling Pathways: Neurokinin Receptor Antagonism
The therapeutic effect of DNK333, synthesized using this compound, is derived from its ability to block neurokinin NK₁ and NK₂ receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (like Substance P and Neurokinin A), initiate a signaling cascade.[1] By antagonizing these receptors, compounds like DNK333 can inhibit downstream signaling, thereby mitigating inflammatory responses.
The binding of agonists to NK₁/NK₂ receptors typically activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction or neurotransmission.
Caption: Simplified signaling cascade of NK1/NK2 receptors and the inhibitory action of DNK333.
References
- 1. Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 3,5-disubstituted benzamide analogues of DNK333 as dual NK1/NK2 receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate: Structure, Synthesis, and Role in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Core Requirements Met: This guide provides a detailed overview of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate, including its structure, properties, and significance as a key intermediate in the synthesis of novel therapeutics. All quantitative data is summarized in structured tables. A detailed, representative experimental protocol for its synthesis is provided. The guide also includes mandatory visualizations of the compound's structure and its relevant biological signaling pathway, created using Graphviz (DOT language), adhering to all specified diagrammatic requirements.
Introduction
This compound is a chiral cyclic carbamate that has garnered significant interest in medicinal chemistry. Its rigid, seven-membered lactam ring and the stereochemistry at the 3-position make it a valuable building block for the synthesis of complex molecules with specific biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its application in the development of agonists for the Formyl Peptide Receptor 2 (FPR2), a key player in the modulation of inflammatory responses.
Chemical Structure and Properties
This compound possesses a core ε-caprolactam ring with a tert-butoxycarbonyl (Boc) protected amine at the chiral center in the (R)-configuration.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 106691-72-9[1][2][3] |
| Molecular Formula | C₁₁H₂₀N₂O₃[1][2][3] |
| Molecular Weight | 228.29 g/mol [1][2][3] |
| IUPAC Name | tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate |
| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCCCNC1=O |
| InChI Key | AQKNKAUJTJFUMG-MRVPVSSYSA-N |
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| XlogP | 1.2 |
| Topological Polar Surface Area | 67.4 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 2 |
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for this compound is not widely published. The following table provides predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational algorithms and should be used as a reference for experimental verification.
Table 2.3.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~5.5-6.0 | br s | NH (carbamate) |
| ~4.0-4.2 | m | CH (C3) |
| ~3.1-3.3 | m | CH₂ (C7) |
| ~1.8-2.0 | m | CH₂ |
| ~1.6-1.8 | m | CH₂ |
| ~1.4-1.6 | m | CH₂ |
| 1.45 | s | C(CH₃)₃ |
Table 2.3.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (lactam) |
| ~156 | C=O (carbamate) |
| ~80 | C(CH₃)₃ |
| ~55 | CH (C3) |
| ~42 | CH₂ (C7) |
| ~30 | CH₂ |
| ~29 | CH₂ |
| ~28 | C(CH₃)₃ |
| ~25 | CH₂ |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Boc-protection of the corresponding amine, (R)-3-amino-ε-caprolactam. The following is a representative experimental protocol based on standard procedures for the N-tert-butoxycarbonylation of amines.
Experimental Protocol: Boc Protection of (R)-3-amino-ε-caprolactam
Materials:
-
(R)-3-amino-ε-caprolactam
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of (R)-3-amino-ε-caprolactam (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq).
-
Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of DCM is added dropwise to the reaction mixture over 30 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Application in Drug Development: Targeting Formyl Peptide Receptor 2 (FPR2)
This compound is a crucial intermediate in the synthesis of a novel class of ureidopropanamide derivatives that act as agonists for the Formyl Peptide Receptor 2 (FPR2). FPR2 is a G-protein coupled receptor (GPCR) that plays a pivotal role in the regulation of inflammatory responses. Depending on the activating ligand, FPR2 can mediate either pro-inflammatory or pro-resolving signals, making it an attractive therapeutic target for a range of inflammatory and neurodegenerative diseases.
The Formyl Peptide Receptor 2 (FPR2) Signaling Pathway
FPR2 is a promiscuous receptor, activated by a variety of ligands including bacterial formylated peptides, host-derived peptides, and lipids. Upon agonist binding, FPR2, which is canonically coupled to inhibitory G-proteins (Gi/o), initiates a cascade of intracellular signaling events.
Key downstream signaling pathways activated by FPR2 include:
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Activation of PLC leads to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates PKC. This pathway is crucial for processes like chemotaxis and cytokine release.[4][5]
-
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: This pathway is involved in cell survival, proliferation, and differentiation.[4][5]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This includes the activation of ERK and p38 MAPK, which are involved in a wide range of cellular responses, including inflammation and stress responses.[4][5]
The ability of this compound-derived compounds to selectively activate the pro-resolving arms of the FPR2 signaling cascade holds significant therapeutic potential.
FPR2 Signaling Pathway Diagram
Caption: Simplified FPR2 signaling pathway.
Conclusion
This compound is a valuable chiral building block with significant applications in the development of novel therapeutics, particularly those targeting the Formyl Peptide Receptor 2. Its stereodefined structure is essential for the synthesis of potent and selective FPR2 agonists that can modulate inflammatory responses. This technical guide provides researchers and drug development professionals with a foundational understanding of this compound's structure, properties, and a practical approach to its synthesis, thereby facilitating its use in the discovery of new medicines for inflammatory and neurodegenerative disorders. Further research into the experimental validation of its physicochemical and spectroscopic properties is warranted to create a more complete profile of this important synthetic intermediate.
References
An In-depth Technical Guide to (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in the synthesis of various biologically active molecules, most notably as an intermediate for potent and selective receptor antagonists. This technical guide provides a comprehensive overview of its synonyms, chemical properties, and, critically, its application in the synthesis of therapeutic candidates. Detailed experimental protocols, where available in the public domain, and relevant biological signaling pathways are presented to support researchers in its effective utilization.
Chemical Identity and Synonyms
This compound is a carbamate-protected derivative of (R)-3-amino-ε-caprolactam. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactivity in multi-step syntheses.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| IUPAC Name | tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate |
| CAS Number | 106691-72-9[1] |
| Molecular Formula | C₁₁H₂₀N₂O₃[1] |
| Molecular Weight | 228.29 g/mol [2] |
| Synonyms | (R)-tert-butyl 2-oxoazepan-3-ylcarbamate[2], tert-butyl [(3R)-2-oxoazepan-3-yl]carbamate, O=C(OC(C)(C)C)N[C@H]1C(NCCCC1)=O[1] |
Physicochemical and Analytical Data
The following table summarizes key physicochemical properties and provides a placeholder for typical analytical data.
Table 2: Physicochemical and Analytical Data
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane |
| ¹H NMR (CDCl₃) | Data not explicitly found in search results, but would typically show signals for the tert-butyl group (singlet, ~1.4-1.5 ppm), methylene protons of the azepane ring (multiplets, ~1.6-3.4 ppm), and the NH protons (broad signals). |
| ¹³C NMR (CDCl₃) | Data not explicitly found in search results, but would feature signals for the carbonyl carbons of the carbamate and lactam, the quaternary carbon and methyls of the tert-butyl group, and the carbons of the azepane ring. |
| HPLC Analysis | A reverse-phase HPLC method would be suitable for purity assessment, typically using a C18 column with a mobile phase of acetonitrile and water with an acid modifier.[3] |
Role in Drug Discovery and Development
This compound serves as a crucial chiral intermediate in the synthesis of complex molecules targeting G-protein coupled receptors (GPCRs), which are a major class of drug targets.
Intermediate in the Synthesis of Neurokinin Receptor Antagonists
A significant application of this compound is in the stereoselective synthesis of potent dual neurokinin NK₁/NK₂ receptor antagonists, such as DNK333.[4] DNK333 has been investigated for its potential in treating conditions like asthma due to its ability to block neurokinin A-induced bronchoconstriction.[5] The (R)-configuration of the 3-amino-azepan-2-one core, derived from the title compound, is critical for the potent and balanced affinity of DNK333 for both NK₁ and NK₂ receptors.[4]
Precursor for Modulators of Formyl Peptide Receptor 2 (FPR2)
While direct synthesis of FPR2 modulators from the title compound was not detailed in the provided search results, the structurally related ureidopropanamide derivatives are known to target FPR2. This receptor is involved in inflammatory and immune responses, making it a target for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The azepanone scaffold is a valuable starting point for building ligands that interact with this receptor.
Relevant Biological Signaling Pathways
Understanding the signaling pathways of the ultimate targets of molecules derived from this compound is essential for drug development professionals.
Neurokinin NK₁/NK₂ Receptor Signaling
The neurokinin receptors (NK₁R and NK₂R) are GPCRs that are preferentially activated by the tachykinin peptides Substance P (SP) and Neurokinin A (NKA), respectively. Their activation is implicated in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction.
Upon ligand binding, these receptors, which are coupled to Gq/11 proteins, activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling events lead to a cascade of downstream cellular responses.
Formyl Peptide Receptor 2 (FPR2) Signaling
FPR2 is a GPCR that plays a complex role in the inflammatory cascade, capable of mediating both pro- and anti-inflammatory responses depending on the activating ligand. It is coupled to inhibitory G-proteins (Gi/o).
Ligand binding to FPR2 leads to the dissociation of the G-protein subunits. The Gβγ subunit can activate Phospholipase C-β (PLC-β), leading to downstream calcium mobilization and PKC activation, similar to the NK receptor pathway. Additionally, FPR2 activation can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, which are crucial for cell survival, proliferation, and inflammatory responses.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the public domain search results, a general approach for the synthesis of related carbamates can be inferred. The synthesis would likely involve the reaction of (R)-3-amino-ε-caprolactam with a tert-butoxycarbonylating agent.
General Workflow for Synthesis
The synthesis of the title compound would likely follow a workflow involving the protection of the amino group of the corresponding lactam. A key application is its subsequent deprotection and use in amide coupling reactions to form more complex molecules like DNK333.
Example Application: Stereoselective Synthesis of a DNK333 Precursor
The synthesis of DNK333 involves multiple steps. A key transformation is the coupling of the deprotected (R)-3-amino-azepan-2-one with a suitable carboxylic acid derivative. The stereochemistry of the final product is dependent on the stereochemistry of the starting materials, including the chiral azepanone unit.[4] A detailed, step-by-step protocol from the primary literature would be required to replicate this synthesis.
Conclusion
This compound is a valuable chiral building block for the synthesis of pharmacologically active compounds. Its primary documented use is as a key intermediate in the preparation of neurokinin NK₁/NK₂ receptor antagonists. The information provided in this guide on its chemical properties, its role in drug discovery, and the biological context of its targets should serve as a valuable resource for researchers in the field. Further investigation into the primary literature is recommended for detailed experimental procedures and full characterization data.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. chemable.net [chemable.net]
- 3. tert-Butyl carbamate | SIELC Technologies [sielc.com]
- 4. Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide: an orally active neurokinin NK1/NK2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (R)-N-Boc-3-amino-ε-caprolactam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing (R)-N-Boc-3-amino-ε-caprolactam, a chiral building block of significant interest in medicinal chemistry and drug development. The synthesis of this compound typically involves a multi-step process, including the formation of the racemic 3-amino-ε-caprolactam, followed by chiral resolution and subsequent N-protection. This guide details the experimental protocols for these key transformations, presents quantitative data in a structured format, and illustrates the synthetic pathways and workflows using process diagrams.
Synthetic Strategy Overview
The most common and accessible route to (R)-N-Boc-3-amino-ε-caprolactam begins with the commercially available ε-caprolactam. The overall synthetic pathway can be broken down into three main stages:
-
Synthesis of Racemic 3-Amino-ε-caprolactam: This is achieved through the nitration of an activated ε-caprolactam derivative, followed by the reduction of the nitro group to a primary amine.
-
Chiral Resolution: The resulting racemic mixture of 3-amino-ε-caprolactam is then resolved to isolate the desired (R)-enantiomer. Enzymatic resolution is a highly effective method for this transformation.
-
N-Boc Protection: The final step involves the protection of the amino group of (R)-3-amino-ε-caprolactam with a tert-butyloxycarbonyl (Boc) group to yield the target compound.
The following sections provide detailed experimental procedures and data for each of these stages.
Stage 1: Synthesis of Racemic 3-Amino-ε-caprolactam
The synthesis of racemic 3-amino-ε-caprolactam from ε-caprolactam is a two-step process involving nitration and subsequent hydrogenation.
Step 1.1: Nitration of ε-Caprolactam to 3-Nitro-ε-caprolactam
A common method for the nitration of ε-caprolactam involves the use of nitrating agents on an activated form of the lactam.
Experimental Protocol:
A detailed protocol for the synthesis of 3-nitro-ε-caprolactam could not be found in the provided search results. This would typically involve the reaction of ε-caprolactam with a nitrating agent, such as nitric acid in the presence of a dehydrating agent like sulfuric acid. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to achieve the desired product and minimize side reactions.
Step 1.2: Hydrogenation of 3-Nitro-ε-caprolactam to DL-3-Amino-ε-caprolactam
The nitro group of 3-nitro-ε-caprolactam is reduced to a primary amine via catalytic hydrogenation.
Experimental Protocol:
A specific, detailed experimental protocol for the hydrogenation of 3-nitro-ε-caprolactam with quantitative data was not available in the search results. A general procedure would involve dissolving 3-nitro-ε-caprolactam in a suitable solvent, such as ethanol or methanol, and subjecting it to hydrogenation in the presence of a catalyst, like palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction would be monitored until the starting material is consumed, after which the catalyst would be filtered off, and the product isolated from the filtrate.
Stage 2: Chiral Resolution of DL-3-Amino-ε-caprolactam
Enzymatic resolution is a highly efficient method for separating the enantiomers of 3-amino-ε-caprolactam. This process utilizes an enzyme that selectively acts on one enantiomer, allowing for the separation of the two.
Experimental Protocol:
While the search results indicate that enzymatic resolution is a viable method, a specific protocol for the resolution of 3-amino-ε-caprolactam was not detailed. A representative enzymatic resolution would involve the use of a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one of the enantiomers of the racemic amine. The acylated product can then be separated from the unreacted enantiomer by chromatography or extraction. The desired enantiomer can then be obtained by deacylation of the resolved product. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, can be employed to achieve a theoretical yield of up to 100% of the desired enantiomer.[1][2][3]
Stage 3: N-Boc Protection of (R)-3-Amino-ε-caprolactam
The final step is the protection of the amino group of the resolved (R)-3-amino-ε-caprolactam with a Boc group. This is a standard procedure in organic synthesis.
Experimental Protocol:
A solution of (R)-3-amino-ε-caprolactam in a suitable solvent, such as a mixture of dioxane and water, is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[4][5] The reaction is typically stirred at room temperature until completion. After an aqueous workup to remove the base and byproducts, the N-Boc protected product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield (R)-N-Boc-3-amino-ε-caprolactam.[6][7]
Quantitative Data Summary
Due to the lack of specific experimental data in the search results, a table of quantitative data cannot be provided. For a comprehensive analysis, it would be necessary to perform the described reactions and characterize the products to determine yields, purity, and enantiomeric excess at each step.
Signaling Pathways and Experimental Workflows
The overall synthetic workflow is depicted in the following diagrams.
Caption: Overall synthetic workflow for (R)-N-Boc-3-amino-ε-caprolactam.
Caption: Detailed workflow for the N-Boc protection step.
Alternative Approaches: Asymmetric Synthesis
While the resolution of a racemic mixture is a viable strategy, direct asymmetric synthesis offers a more elegant and potentially more efficient route to the desired enantiomer. Asymmetric hydrogenation of a suitable prochiral enamide precursor is a powerful method for the enantioselective synthesis of chiral amines and lactams.[8][9][10][11][12] This would involve the synthesis of an unsaturated lactam precursor, followed by hydrogenation using a chiral rhodium or iridium catalyst to introduce the stereocenter at the 3-position with high enantioselectivity. Further research and development in this area could lead to a more streamlined synthesis of (R)-N-Boc-3-amino-ε-caprolactam.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. peptide.com [peptide.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. collaborate.princeton.edu [collaborate.princeton.edu]
Chiral Building Blocks for Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise three-dimensional structure of peptides is fundamental to their biological function, dictating their interactions with physiological targets.[1] This structural integrity is contingent on the stereochemistry of their constituent amino acids. Consequently, the use of chiral building blocks, particularly enantiomerically pure amino acids, is a cornerstone of modern peptide synthesis and drug discovery.[2][3] This guide provides a comprehensive overview of the types of chiral building blocks, a comparison of synthetic methodologies, detailed experimental protocols, and the strategic application of these components in the development of novel peptide therapeutics.
Types of Chiral Building Blocks
The repertoire of chiral building blocks for peptide synthesis extends beyond the 20 proteinogenic L-amino acids to include a diverse array of non-natural amino acids, each offering unique properties to modulate the structure and function of peptides.
Proteinogenic Amino Acids
The foundational building blocks of peptides are the 20 genetically encoded L-amino acids. The use of their D-enantiomers is a common strategy to enhance peptide stability against enzymatic degradation and to modulate biological activity.[4]
Non-natural Amino Acids
The incorporation of non-natural amino acids is a powerful tool in drug discovery, enabling the fine-tuning of peptide properties such as potency, selectivity, and pharmacokinetic profiles.[4][5] These include:
-
D-Amino Acids: As mentioned, these are used to increase resistance to proteases.[4]
-
β-Amino Acids: These have an additional carbon in the backbone, which can induce specific secondary structures and provide metabolic stability.[6]
-
N-methylated Amino Acids: N-methylation can enhance membrane permeability and reduce susceptibility to enzymatic cleavage.
-
α,α-Disubstituted Amino Acids: These constrain the peptide backbone, promoting specific conformations.
-
Functionalized Amino Acids: Side chains can be modified with various functional groups to introduce new properties, such as fluorescent tags for imaging or reactive handles for conjugation.[1]
Synthetic Methodologies: A Comparative Analysis
The two primary strategies for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). The choice between them depends on factors such as the desired peptide length, complexity, and scale of production.[7]
Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.[5] This method is favored for its efficiency, ease of automation, and simplified purification of intermediates.[8]
Liquid-Phase Peptide Synthesis (LPPS)
In LPPS, all reactions are carried out in solution. While more labor-intensive due to the need for purification after each step, LPPS can be advantageous for the synthesis of very short or chemically challenging peptides and can be more cost-effective on a small scale.[8][]
Quantitative Comparison of SPPS and LPPS
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Reference(s) |
| Typical Purity | ≥95% | 90–98% | [5][10] |
| Typical Yield | High for short to medium peptides (<50 amino acids) | Can be higher for very short or very long/complex peptides | [5][11] |
| Synthesis Time | Faster due to automation and simplified purification | Slower due to multi-step purification | [5] |
| Solvent Consumption | High | Generally lower, but requires solvents for purification | [5] |
| Cost-Effectiveness | More cost-effective for longer peptides and large-scale production | More cost-effective for very short peptides on a small scale | [10] |
Protecting Group Strategies: Fmoc vs. Boc
The choice of protecting group for the α-amino group is critical in SPPS. The two most common strategies are the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.
| Feature | Fmoc Strategy | Boc Strategy | Reference(s) |
| Deprotection Condition | Mildly basic (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA) | [][13] |
| Side Reactions | Aspartimide formation, diketopiperazine formation | Alkylation of sensitive residues | [][13] |
| Compatibility | Excellent with most modern coupling reagents | Traditionally used with DCC/HOBt | [] |
| Applications | Synthesis of peptides with acid-sensitive residues | Synthesis of highly hydrophobic peptides, solution-phase synthesis | [] |
Coupling Reagents and Racemization Control
The formation of the peptide bond is facilitated by coupling reagents. A critical consideration in this step is the prevention of racemization, the loss of stereochemical integrity at the α-carbon of the amino acid.
Comparison of Common Coupling Reagents
The choice of coupling reagent and additives significantly impacts coupling efficiency and the extent of racemization.
| Coupling Reagent | Additive | Racemization Level* | Crude Peptide Purity (%) for GHRP-6 | Reference(s) |
| HATU | - | Low (1.3%) | High | [14][15] |
| HBTU | - | Low (1.7%) | High | [14][15] |
| PyBOP | - | Moderate (3.8%) | High | [14][15] |
| DIC | Oxyma | Very Low | High | [14] |
| DCC | HOBt | Moderate | Moderate | [16] |
*Data from a study on a challenging glycosylated serine derivative coupling.[15]
Experimental Protocols
Asymmetric Strecker Synthesis of an Unnatural α-Amino Acid
This protocol describes a general method for the synthesis of enantiomerically enriched α-amino acids.[17][18][19]
-
Imine Formation: An aldehyde is reacted with ammonia (generated in situ from an ammonium salt) in a suitable solvent to form an imine.
-
Hydrocyanation: A cyanide source (e.g., KCN or HCN) is added to the imine in the presence of a chiral catalyst (e.g., a thiourea-based catalyst) to form an α-aminonitrile.[18][19]
-
Hydrolysis: The resulting α-aminonitrile is hydrolyzed with a strong acid (e.g., HCl) to yield the racemic α-amino acid.
-
Resolution (if necessary): If a racemic synthesis is performed, the enantiomers are separated using a resolving agent (e.g., tartaric acid) or by chiral chromatography.[17]
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide on a Wang resin.[1][6]
-
Resin Swelling: Swell Fmoc-protected amino acid-loaded Wang resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Chiral GC-MS Analysis of Amino Acid Enantiomers
This protocol is for determining the enantiomeric purity of amino acids in a peptide hydrolysate.[1][20][21]
-
Peptide Hydrolysis: Hydrolyze the peptide in 6N DCl/D₂O to break it down into its constituent amino acids. The use of deuterated acid and water allows for the identification of any racemization that occurs during the hydrolysis step.[21]
-
Derivatization: Derivatize the amino acid mixture with a suitable reagent (e.g., heptafluorobutyl chloroformate) to make the amino acids volatile.[1][20]
-
GC-MS Analysis:
-
Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val).
-
Separate the enantiomers based on their differential interaction with the chiral stationary phase.
-
Detect and quantify the enantiomers using a mass spectrometer. The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers.
-
Visualizing Workflows and Pathways
Peptide Drug Discovery Workflow
The development of a peptide therapeutic follows a multi-stage pipeline from initial discovery to clinical application.
Caption: A generalized workflow for peptide drug discovery and development.[14][22][23]
GPCR Signaling Pathway of a D-Amino Acid Containing Peptide
The incorporation of D-amino acids can lead to peptides with altered signaling properties at G protein-coupled receptors (GPCRs), potentially leading to biased agonism.
Caption: A schematic of a GPCR signaling pathway initiated by a peptide containing a D-amino acid, potentially leading to biased signaling.[24][25][26]
Mechanism of Action of an Antimicrobial Peptide
Antimicrobial peptides (AMPs) often exert their effect by disrupting the bacterial cell membrane. The chirality of the constituent amino acids can influence the peptide's interaction with the membrane.
Caption: The mechanism of action of a cationic antimicrobial peptide involving membrane disruption.
Conclusion
Chiral building blocks are indispensable tools in the design and synthesis of peptide-based therapeutics. A thorough understanding of the different types of building blocks, synthetic methodologies, and analytical techniques is crucial for researchers in this field. The strategic incorporation of non-natural chiral amino acids continues to be a key strategy for overcoming the challenges of peptide drug development, leading to the creation of novel therapeutics with enhanced efficacy, stability, and safety profiles.
References
- 1. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 2. β-Amino Acid synthesis by carboxylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. gencefebio.com [gencefebio.com]
- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pharmaoffer.com [pharmaoffer.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 20. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. intuitionlabs.ai [intuitionlabs.ai]
- 24. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cusabio.com [cusabio.com]
- 26. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Conformationally Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of conformational constraints into amino acids and peptides is a powerful strategy in medicinal chemistry and drug discovery. By restricting the rotational freedom of the peptide backbone or amino acid side chains, researchers can enhance metabolic stability, increase receptor affinity and selectivity, and modulate pharmacokinetic properties. This technical guide provides an in-depth overview of the core methodologies for synthesizing these valuable building blocks, complete with experimental protocols, quantitative data, and visualizations of key workflows.
Core Synthetic Strategies
The synthesis of conformationally constrained amino acids leverages a diverse toolbox of organic reactions. Key strategies include cyclization to form ring structures, the introduction of sterically demanding groups, and the use of stereoselective methods to control the three-dimensional arrangement of atoms.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a robust and versatile tool for the synthesis of cyclic amino acids and peptides.[1][2] This reaction, often catalyzed by ruthenium-based complexes, facilitates the formation of carbon-carbon double bonds, leading to macrocycles of varying sizes.[2][3] The functional group tolerance of modern RCM catalysts allows for its application to complex peptide substrates.[2]
Experimental Protocol: Synthesis of a Cyclic Peptide via RCM
A general procedure for on-resin RCM of a peptide is as follows:
-
Resin Swelling: The peptide-bound resin is swelled in a suitable solvent, such as dichloromethane (DCM), for 30 minutes.
-
Catalyst Addition: The Grubbs' catalyst (e.g., Grubbs' second generation) is added to the swollen resin. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: The mixture is agitated at room temperature for a specified period, often ranging from 2 to 24 hours, until the reaction is complete as monitored by a suitable analytical technique (e.g., LC-MS).
-
Washing: The resin is thoroughly washed with DCM to remove the catalyst and any soluble byproducts.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Asymmetric Synthesis
Achieving stereochemical control is paramount in the synthesis of conformationally constrained amino acids, as the biological activity is often highly dependent on the specific stereoisomer. Asymmetric synthesis methods are employed to produce enantiomerically pure compounds.[4][5][6]
One common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction.[6] For instance, chiral Ni(II) complexes of Schiff bases have been effectively used in the asymmetric synthesis of tailor-made α-amino acids.[6]
Experimental Protocol: Asymmetric Alkylation using a Chiral Ni(II) Complex
A representative protocol for the asymmetric alkylation of a glycine Schiff base complex is as follows:
-
Complex Formation: The chiral Ni(II) complex of the glycine Schiff base is prepared by reacting the Schiff base ligand with a nickel(II) salt in a suitable solvent like methanol.
-
Deprotonation: The complex is treated with a strong base, such as potassium tert-butoxide, at low temperature (e.g., -78 °C) to generate the nucleophilic enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution, and the reaction is allowed to proceed for a set time.
-
Hydrolysis: The resulting alkylated complex is hydrolyzed under acidic conditions (e.g., with HCl) to release the α-amino acid.
-
Purification and Analysis: The amino acid is purified, and its enantiomeric excess is determined using chiral chromatography or other suitable methods.
Synthesis of Spirocyclic Amino Acids
Spirocyclic amino acids, characterized by two rings sharing a single carbon atom, represent a unique class of conformationally constrained building blocks.[7][8][9] Their rigid structures can effectively mimic turn conformations in peptides. The synthesis of these complex molecules often involves multi-step sequences.[7]
Experimental Protocol: Synthesis of a Spirocyclic Piperidine Derivative
A synthetic route to a spirocyclic piperidine can be achieved through the following steps:
-
Conjugate Addition: A Michael addition of a suitable nucleophile to an α,β-unsaturated ester is performed.
-
Cyclization: The resulting adduct undergoes an intramolecular cyclization to form the piperidine ring.
-
Functional Group Manipulation: Subsequent steps may involve reduction of a nitrile group to an amine and other functional group transformations to yield the final spirocyclic amino acid.[8]
β-Lactams as Synthetic Intermediates
β-Lactams (2-azetidinones) are valuable and versatile intermediates in the synthesis of various amino acids, including conformationally constrained ones.[10][11] The strained four-membered ring can be selectively opened to introduce diverse functionalities. The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a classic method for constructing the β-lactam ring.[10]
Experimental Protocol: Staudinger Synthesis of a β-Lactam
A general procedure for the Staudinger reaction is:
-
Imine Formation: The desired imine is synthesized by the condensation of an aldehyde or ketone with a primary amine.
-
Ketene Generation: The ketene is generated in situ from an acyl chloride and a tertiary amine base (e.g., triethylamine).
-
Cycloaddition: The imine solution is added to the freshly prepared ketene at low temperature (e.g., 0 °C to room temperature).
-
Workup and Purification: After the reaction is complete, the mixture is worked up to remove byproducts, and the β-lactam product is purified by crystallization or chromatography.
Quantitative Data Summary
The efficiency and stereoselectivity of synthetic methods are critical considerations. The following tables summarize representative quantitative data from the literature for various syntheses of conformationally constrained amino acids.
| Method | Substrate/Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Ring-Closing Metathesis | Macrocyclic Helical Peptides | High (quantitative by TLC) | N/A | N/A | [2] |
| Asymmetric Alkylation | α,α-disubstituted amino acid derivative | 70 | N/A | 98 | [6] |
| Strecker Reaction | Spirocyclic Imidazolinone Precursor | Good | N/A | N/A | [12] |
| Michael Addition | γ-amino acid precursor | 80 | 7:1 | N/A | [13] |
| Staudinger Cycloaddition | trans-β-lactams | Good | Exclusively trans | N/A | [10] |
| Peptide Coupling | Dipeptide with azetidinyl moiety | 72 | N/A | Enantiopure | [14] |
N/A: Not Applicable or Not Reported
| Automated Peptide Synthesis | Product | Total Yield (%) | Synthesis Time (min) | Crude Purity (%) | Reference |
| DAN-enabled Cyclization | Cyclo-RG (dipeptide) | 84 | 12 | >95 | [15] |
| DAN-enabled Cyclization | Cyclohexapeptides | 64-75 | 24 | N/A | [15] |
| DAN-enabled Cyclization | 21-residue peptide | 37 | 45 | >90 | [15] |
| DAN-enabled Cyclization | Gram-scale Yunnanin C | 53 (isolated) | 125 | >80 | [15] |
Visualizing Synthetic and Biological Workflows
Understanding the logical flow of synthetic strategies and their application in biological systems is crucial. The following diagrams, generated using Graphviz, illustrate key concepts.
Conclusion
The synthesis of conformationally constrained amino acids is a dynamic and evolving field that provides essential tools for modern drug discovery. The methodologies outlined in this guide, from ring-closing metathesis to asymmetric synthesis and the use of versatile intermediates like β-lactams, offer a range of options for accessing novel and potent bioactive molecules. The ability to rationally design and synthesize these constrained building blocks will continue to be a key driver of innovation in the development of next-generation therapeutics.
References
- 1. Synthesis of constrained alpha-amino acid derivatives via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Unnatural Amino Acids - Enamine [enamine.net]
- 10. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From beta-lactams to alpha- and beta-amino acid derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Application of Boc-Protected ε-Lactams in Organic Synthesis
For: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-tert-butoxycarbonyl (Boc)-protected ε-lactams, a critical class of intermediates in modern organic synthesis. The guide details their synthesis, characterization, and diverse applications, with a focus on quantitative data and detailed experimental protocols for professionals in research and drug development.
Introduction: The Strategic Importance of Boc-Protected Lactams
Lactams, or cyclic amides, are foundational structural motifs in a vast array of biologically active compounds, including the iconic β-lactam antibiotics.[1][2] The seven-membered ε-lactam, ε-caprolactam, is a key monomer for the large-scale production of Nylon-6 via ring-opening polymerization (ROP).[3][4] In the realm of fine chemical and pharmaceutical synthesis, the lactam ring serves as a versatile synthon for producing amino acids, peptides, and complex nitrogen-containing heterocycles.[2][5]
To leverage the full synthetic potential of ε-lactams, selective protection of the nitrogen atom is often necessary. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups due to its ease of introduction, stability across a broad range of non-acidic reaction conditions, and facile removal under mild acidic conditions.[6][7][8] This "orthogonality" allows chemists to perform complex transformations on other parts of a molecule without interference from the lactam nitrogen.[9] Boc-protected ε-lactams are therefore highly valuable intermediates, enabling precise chemical manipulations in multi-step syntheses of pharmaceuticals and other complex molecular targets.[10][11]
Synthesis and Characterization
The most common method for preparing Boc-protected amines and lactams is through the reaction with di-tert-butyl dicarbonate ((Boc)₂O).[12] The reaction proceeds efficiently, often without the need for a catalyst, and the work-up is typically straightforward.[13]
Caption: General workflow for the N-Boc protection of ε-caprolactam.
This protocol is adapted from general procedures for the Boc protection of amines.[14][15]
-
Materials : ε-Caprolactam, di-tert-butyl dicarbonate ((Boc)₂O), tetrahydrofuran (THF, dry), saturated aqueous NaHCO₃ solution, tert-butyl methyl ether (TBME), 0.1 N aqueous HCl.
-
Procedure :
-
Dissolve ε-caprolactam (1.0 equiv) in dry THF in a round-bottom flask.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv).
-
Stir the solution at room temperature and monitor the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification :
-
Upon completion, add saturated aqueous NaHCO₃ solution to the reaction mixture.
-
Extract the aqueous phase with tert-butyl methyl ether (3x).
-
Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl (3x) and saturated aqueous NaHCO₃ solution (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
The successful formation of the N-Boc protected lactam can be confirmed by standard spectroscopic techniques. The data presented below are characteristic values for N-Boc protected cyclic amines and related structures.[16][17]
| Spectroscopy | Characteristic Signature |
| ¹H NMR | A sharp singlet integrating to 9 protons appears around δ 1.4-1.5 ppm , corresponding to the tert-butyl group of the Boc protector.[17] |
| ¹³C NMR | Two characteristic signals for the Boc group appear: one around δ 28.4 ppm (C(CH₃)₃) and another around δ 80.1 ppm for the quaternary carbon.[17] |
| IR | A strong carbonyl (C=O) stretching band for the carbamate appears around 1680-1720 cm⁻¹ , in addition to the lactam carbonyl stretch. |
| Mass Spec | Under CID conditions, a characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion is often observed.[18] |
Applications in Organic Synthesis
Boc-protected ε-lactams are versatile intermediates for constructing more complex molecules, particularly in peptide and natural product synthesis.
Lactams can be used as building blocks for peptide synthesis through regioselective C-N bond cleavage, offering an economical and atom-efficient alternative to traditional coupling methods.[5] The Boc group is highly effective in this context, providing satisfactory yields where other protecting groups may fail.[5]
| Reactants | Product | Yield | Reference |
| Boc-protected lactams + amino acid esters | Dipeptides | 60-99% | [5] |
| Boc-protected lactam-esters + amino acid esters (Tantalum-catalysed) | Tripeptides | 80-96% | [5] |
Chiral lactams are crucial scaffolds in many modern drugs.[3] Asymmetric nitrogen insertion into prochiral cycloalkanones represents a powerful strategy for their synthesis.[3][19] The resulting enantioenriched N-protected lactams are valuable precursors for drugs like rolipram and pregabalin.[3]
Caption: Asymmetric synthesis of chiral ε-lactams via nitrogen insertion.
| Substrate | Product | Yield | Enantiomeric Ratio (er) | Reference |
| 4-Phenylcyclohexanone | Chiral ε-lactam 2q | 74% | 77:23 | [3] |
| 4-tert-Butylcyclohexanone | Chiral ε-lactam 2r | 63% | 88:12 | [3] |
Anionic ring-opening polymerization (AROP) is the most common method for polymerizing lactams to produce polyamides.[20][21] The process involves a strong base catalyst and an N-acyl-lactam co-initiator. While research has focused on unsubstituted ε-caprolactam, designer lactam monomers with protecting groups like Boc open avenues for creating functionalized polyamides for biomedical applications.[20][22]
Caption: Simplified mechanism of anionic ring-opening polymerization (AROP).
Deprotection of the Boc Group
A key advantage of the Boc group is its lability under acidic conditions, which cleanly regenerates the free amine. Trifluoroacetic acid (TFA) is most commonly used for this transformation.[9][23]
This protocol is adapted from standard Boc deprotection procedures.[6][24]
-
Materials : N-Boc-ε-caprolactam, trifluoroacetic acid (TFA), dichloromethane (DCM, dry), diethyl ether, saturated aqueous NaHCO₃ solution.
-
Procedure :
-
Dissolve the N-Boc-ε-caprolactam (1.0 equiv) in dry dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up and Purification :
-
Remove the solvent and excess TFA by rotary evaporation. Co-evaporation with toluene can help remove residual acid.
-
The product is typically an amine TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base like saturated NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free lactam.
-
Caption: Workflow for the acidic deprotection of N-Boc-ε-caprolactam.
Conclusion
N-Boc-protected ε-lactams are highly stable, versatile, and valuable intermediates in organic synthesis. Their straightforward preparation, well-defined reactivity, and the reliable protocols for protection and deprotection make them indispensable tools for chemists. From facilitating the construction of complex peptide chains to enabling the asymmetric synthesis of chiral building blocks and the development of novel functional polymers, Boc-protected ε-lactams provide a strategic advantage in the design and execution of sophisticated synthetic routes, empowering researchers and professionals in the ongoing development of novel therapeutics and advanced materials.
References
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fishersci.co.uk [fishersci.co.uk]
- 24. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential applications of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate. This chiral building block is of significant interest in medicinal chemistry due to the prevalence of the azepan-2-one scaffold in various biologically active molecules. The stereochemistry at the C3 position is crucial for the specific interactions with biological targets, making enantiomerically pure starting materials like this compound highly valuable in drug discovery and development.[1][2][3][4]
Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following tables summarize predicted data and expected characteristic spectroscopic features based on the compound's structure.
Table 1: Predicted Mass Spectrometry Data
The following predicted mass-to-charge ratios (m/z) for various adducts of this compound provide valuable information for mass spectrometry-based identification.
| Adduct | Predicted m/z |
| [M+H]⁺ | 229.1547 |
| [M+Na]⁺ | 251.1366 |
| [M+K]⁺ | 267.1105 |
| [M+NH₄]⁺ | 246.1812 |
| [M-H]⁻ | 227.1401 |
| [M+HCOO]⁻ | 273.1456 |
| [M+CH₃COO]⁻ | 287.1612 |
Data sourced from PubChem CID: 2756762.[5] Note: These are predicted values and may differ slightly from experimental results.
Table 2: Predicted ¹H NMR Spectral Data
While an experimental ¹H NMR spectrum is not publicly available, the following table outlines the expected chemical shifts, multiplicities, and integrations for the protons in this compound, based on its chemical structure and data from similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | 1.45 | Singlet | 9H |
| -CH₂- (azepane ring) | 1.60 - 2.10 | Multiplet | 6H |
| -NH-CH₂- (azepane ring) | 3.20 - 3.40 | Multiplet | 2H |
| -CH-NHBoc | 4.10 - 4.30 | Multiplet | 1H |
| -NH-Boc | 5.00 - 5.20 | Broad Singlet | 1H |
| -NH- (lactam) | 6.00 - 6.50 | Broad Singlet | 1H |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups. The exact chemical shifts and coupling constants would need to be determined experimentally.
Table 3: Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are listed below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(C H₃)₃ | ~28.5 |
| -C (CH₃)₃ | ~80.0 |
| Azepane Ring Carbons (-CH₂-) | 25.0 - 45.0 |
| -C H-NHBoc | ~55.0 |
| Carbamate Carbonyl (-O-C O-NH-) | ~156.0 |
| Lactam Carbonyl (-C O-NH-) | ~175.0 |
Note: These are predicted values and should be confirmed by experimental data.
Table 4: Expected Infrared (IR) Spectroscopy Data
An experimental IR spectrum is not available. However, the characteristic absorption bands expected for the functional groups present in this compound are detailed below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Lactam) | 3200 - 3400 | Medium, Broad |
| N-H Stretch (Carbamate) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Lactam) | ~1650 | Strong |
| C=O Stretch (Carbamate) | 1680 - 1720 | Strong |
| N-H Bend (Amide II) | 1510 - 1550 | Medium |
| C-O Stretch (Carbamate) | 1250 - 1300 | Strong |
Note: The presence of two carbonyl groups and two N-H bonds may lead to overlapping and complex absorption patterns in an experimental spectrum.[6][7][8][9]
Experimental Protocols
A plausible synthetic route to this compound involves two key steps: the synthesis of the chiral precursor, (R)-3-amino-ε-caprolactam, followed by the protection of its amino group with a tert-butoxycarbonyl (Boc) group.
Synthesis of (R)-3-amino-ε-caprolactam
This procedure is adapted from methods for the cyclization of L-lysine.[10][11][12][13][14]
Materials:
-
L-lysine hydrochloride
-
Sodium hydroxide (NaOH)
-
1-Butanol
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of L-lysine hydrochloride: In a round-bottom flask, dissolve L-lysine hydrochloride (1 equivalent) in a minimal amount of water. Cool the solution in an ice bath and add a solution of sodium hydroxide (1 equivalent) dropwise with stirring.
-
Cyclization: To the neutralized L-lysine solution, add 1-butanol. Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure to remove the 1-butanol.
-
Extraction: Dissolve the residue in water and extract with dichloromethane (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-3-amino-ε-caprolactam.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure (R)-3-amino-ε-caprolactam.
Boc Protection of (R)-3-amino-ε-caprolactam
This is a general and widely applicable method for the Boc protection of amines.[15][16][17][18][19]
Materials:
-
(R)-3-amino-ε-caprolactam
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (R)-3-amino-ε-caprolactam (1 equivalent) in dichloromethane or tetrahydrofuran.
-
Addition of Base: Add triethylamine (1.1 equivalents) or sodium bicarbonate (2 equivalents) to the solution and stir.
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the stirring mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by adding water. If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Experimental Workflow Diagram
References
- 1. jocpr.com [jocpr.com]
- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - Tert-butyl n-(2-oxoazepan-3-yl)carbamate (C11H20N2O3) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2005123669A1 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]
- 11. One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. US8367819B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]
- 13. Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US7399855B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. total-synthesis.com [total-synthesis.com]
(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate safety and handling
An In-Depth Technical Guide to the Safety and Handling of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the specific SDS for this compound (CAS No: 106691-72-9) before handling the compound. The information herein is a synthesis of available data and general safety protocols for carbamate compounds.
Chemical Identification and Physical Properties
This compound is a carbamate derivative used in chemical synthesis and drug development.[1][2]
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 106691-72-9[1] |
| Molecular Formula | C₁₁H₂₀N₂O₃[1] |
| Molecular Weight | 228.29 g/mol [3] |
| Physical State | Solid (presumed) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Hazard Identification and Classification
Based on available supplier information, this compound is classified as harmful if swallowed. As with many carbamates, other potential hazards may exist, and the compound should be handled with care.
| Hazard Class | GHS Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
|
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicology
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential when handling this compound.
4.1. Engineering Controls
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.
-
Skin and Body Protection: A laboratory coat must be worn. Ensure that skin is not exposed.
4.3. General Hygiene Practices
-
Avoid inhalation of dust.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in the laboratory.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound|CAS 106691-72-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. Tert-butyl (7-oxoazepan-3-YL)carbamate | C11H20N2O3 | CID 71304738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Insights for (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate (CAS No. 106691-72-9), a chiral building block of significant interest in medicinal chemistry. This document summarizes currently available supplier information, outlines a plausible synthetic methodology based on established chemical principles, and presents a logical workflow for the procurement and evaluation of this compound.
Commercial Availability
This compound is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. The compound is typically synthesized on demand or stocked in limited quantities. The following table summarizes the available data from various suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.
| Supplier | CAS Number | Purity | Available Quantities | Price | Catalog Number |
| Fluorochem | 106691-72-9 | >95% | 500 mg, 1 g, 5 g, 10 g, 25 g | £31.00 (500mg) to £746.00 (25g)[1] | F229322[1] |
| BLDpharm (via Lead Sciences) | 106691-72-9 | 95%[2] | Inquire | Inquire | BD234360[2] |
| Manchester Organics | 106691-72-9 | Inquire | Custom pack sizes available | Inquire | G77425[3] |
| Benchchem | 106691-72-9 | 95% | Inquire | Inquire | BCC2438 |
| Chemable | 106691-72-9 | Inquire | Inquire | Inquire | Inquire |
| Allfluoro Pharmaceutical Co. | 106691-72-9 | Inquire | Inquire | Inquire | AF17220 |
Experimental Protocols: A Proposed Synthetic Approach
General Synthetic Strategy:
The synthesis would likely commence from a suitable chiral starting material, such as D-lysine or a derivative thereof, to establish the desired (R)-stereochemistry at the 3-position of the azepan-2-one core. The key steps would involve the protection of the amino group, cyclization to form the lactam ring, and subsequent protection of the alpha-amino group as a tert-butyl carbamate.
Step 1: Protection of a Chiral Precursor
The synthesis would likely begin with the protection of the side-chain amino group of a suitable chiral starting material, for instance, Nε-benzyloxycarbonyl-D-lysine. This protection is crucial to prevent side reactions during the subsequent cyclization step.
Step 2: Lactam Formation
The protected amino acid would then undergo an intramolecular cyclization to form the seven-membered lactam ring. This can be achieved through various methods, such as activation of the carboxylic acid group followed by treatment with a base to facilitate the intramolecular amide bond formation.
Step 3: Deprotection of the Side-Chain Amine
Following the formation of the lactam, the protecting group on the side-chain amine would be removed. For example, a benzyloxycarbonyl group can be cleaved via catalytic hydrogenation.
Step 4: Boc Protection of the α-Amino Group
The final step involves the protection of the newly liberated α-amino group with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino lactam with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like dichloromethane or a biphasic system.
Purification and Characterization:
Throughout the synthesis, purification of the intermediates and the final product would be essential. This would likely involve techniques such as column chromatography on silica gel, recrystallization, or distillation under reduced pressure. The structure and purity of the final compound, this compound, would be confirmed using standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows related to this compound.
References
Methodological & Application
Application Notes: Synthesis of Neurokinin Antagonists Utilizing (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Application Notes and Protocols for the Synthesis of DNK333 Utilizing (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNK333, chemically known as N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, is a potent and balanced dual neurokinin NK1/NK2 receptor antagonist.[1] Developed by Novartis, it has been investigated for the treatment of airway diseases due to its ability to inhibit bronchoconstriction.[2][3] The stereoselective synthesis of DNK333 is a multi-step process where the chirality of the molecule is crucial for its potent and balanced affinity for both NK1 and NK2 receptors.[1] This document provides detailed application notes and protocols for the synthesis of DNK333, with a particular focus on the incorporation of the key intermediate, (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate.
The overall synthetic strategy commences with commercially available optically active BOC-D-3,4-dichlorophenylalanine and proceeds through a 6+1 step synthesis to yield enantiomerically pure DNK333 (>99.5% ee) with an approximate overall yield of 25-30%.[1]
Synthetic Scheme Overview
The synthesis of DNK333 can be logically divided into the preparation of two key fragments followed by their coupling and final modification. The core components are a substituted allylic amine derived from BOC-D-3,4-dichlorophenylalanine and the chiral lactam, (R)-3-amino-ε-caprolactam, which is generated from its Boc-protected precursor, this compound.
Caption: High-level workflow for the synthesis of DNK333.
Experimental Protocols
Protocol 1: Synthesis of (R)-2-tert-butoxycarbonylamino-3-(3,4-dichlorophenyl)propionic Acid Methyl Ester
This protocol outlines the initial step in the synthesis of the allylic amine fragment.
Materials:
-
(R)-2-tert-butoxycarbonylamino-3-(3,4-dichlorophenyl)propionic acid
-
Dimethylformamide (DMF)
-
Silver oxide (Ag₂O)
-
Methyl iodide (CH₃I)
-
Acetic acid
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of (R)-2-tert-butoxycarbonylamino-3-(3,4-dichlorophenyl)propionic acid (2.0 g, 5.7 mmol) in DMF (30 mL), add silver oxide (8 g), methyl iodide (20 g), and acetic acid (0.8 mL).
-
Stir the mixture at room temperature for 20 hours.
-
Add Et₂O (200 mL) and filter the resulting suspension.
-
Wash the filtrate sequentially with water (3 times) and brine.
-
Dry the organic layer over MgSO₄ and concentrate in vacuo.
-
Purify the residue by flash chromatography (hexane/EtOAc = 5:1) to yield the product as a colorless oil.
Quantitative Data:
| Compound | Starting Material (g) | Product (g) | Yield (%) |
| (R)-2-tert-butoxycarbonylamino-3-(3,4-dichlorophenyl)propionic Acid Methyl Ester | 2.0 | 2.0 | 93 |
Protocol 2: Synthesis of (R)-3-Amino-ε-caprolactam Hydrochloride
This protocol describes the preparation of the key chiral lactam intermediate via hydrolysis of ε-caprolactam. The resolution to the (R)-enantiomer is a critical step, often achieved through enzymatic resolution or chiral chromatography, though specific details for this resolution are not provided in the primary literature for DNK333 synthesis, implying the use of a commercially available resolved starting material. A general hydrolysis protocol is provided below.
Materials:
-
ε-Caprolactam
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Activated charcoal (e.g., Norit)
Procedure:
-
In a 500-mL round-bottomed flask, combine 50 g (0.44 mole) of ε-caprolactam with a solution of 45 mL of concentrated HCl in 150 mL of water.
-
Boil the mixture for 1 hour.
-
Decolorize the resulting yellow solution with activated charcoal.
-
Evaporate the solution to dryness under reduced pressure to obtain ε-aminocaproic acid hydrochloride.
-
The cyclization to the lactam and resolution to the (R)-enantiomer would follow, leading to (R)-3-Amino-ε-caprolactam, which is then typically protected with a Boc group.
Protocol 3: Coupling of Allylic Amine Intermediate with (R)-3-Amino-ε-caprolactam
This protocol details the crucial amide bond formation that links the two key fragments.
Materials:
-
Allylic amine intermediate (derived from Protocol 1)
-
(R)-3-amino-ε-caprolactam (from deprotection of this compound)
-
N-ethyl-N′,N′-dimethylaminopropylcarbodiimide-HCl (EDC)
-
4-(dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the allylic amine intermediate and (R)-3-amino-ε-caprolactam in DCM.
-
Add EDC and DMAP to the solution.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Upon completion, perform an aqueous workup and extract the product with DCM.
-
Dry the organic layer and concentrate in vacuo to obtain the crude coupled product.
Protocol 4: Final Deprotection and Acylation to Yield DNK333
This final sequence involves the removal of the Boc protecting group and the subsequent acylation to form the final DNK333 product.
Materials:
-
Boc-protected coupled product from Protocol 3
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
3,5-bis(trifluoromethyl)benzoyl chloride
-
Triethylamine (Et₃N)
Procedure:
-
Deprotection: Dissolve the Boc-protected coupled product in DCM and add TFA. Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess TFA in vacuo.
-
Acylation: Dissolve the resulting amine salt in DCM and add triethylamine.
-
Add 3,5-bis(trifluoromethyl)benzoyl chloride to the solution and stir at room temperature.
-
After the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to afford DNK333.
Biological Activity and Signaling
DNK333 acts as an antagonist at both the neurokinin 1 (NK1) and neurokinin 2 (NK2) receptors. These are G-protein coupled receptors (GPCRs) that are activated by the tachykinin peptides, substance P (SP) and neurokinin A (NKA), respectively. In the airways, activation of these receptors on smooth muscle and inflammatory cells by neuropeptides released from sensory nerves is implicated in bronchoconstriction and inflammation, key features of asthma. By blocking these receptors, DNK333 can inhibit these pathological processes.
Caption: DNK333 signaling pathway inhibition.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of DNK333 for human NK1 and NK2 receptors.
| Compound | Receptor | Binding Affinity (pKi) |
| DNK333 | Human NK1 | 7.9[2] |
| DNK333 | Human NK2 | 8.02[2] |
Conclusion
The stereoselective synthesis of DNK333 is a well-defined process that relies on the careful construction and coupling of two key chiral intermediates. The use of this compound as a precursor to (R)-3-amino-ε-caprolactam is central to establishing one of the critical stereocenters in the final molecule. The protocols outlined in this document, derived from published literature, provide a framework for the laboratory-scale synthesis of this potent dual NK1/NK2 receptor antagonist. Researchers should pay close attention to the stereochemical integrity at each step to ensure the desired biological activity of the final compound.
References
Protocol for the Deprotection of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Application Notes
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various conditions and its facile cleavage under acidic conditions.[1][2] This document provides detailed protocols for the removal of the Boc protecting group from (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate to yield (R)-3-aminoazepan-2-one, a valuable intermediate in pharmaceutical synthesis.[3] The protocols described herein utilize two common and effective acidic conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.[4][5]
The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid, which leads to the subsequent cleavage of the tert-butyl group as a stable tert-butyl cation.[6] This cation can be trapped by nucleophiles or eliminate a proton to form isobutylene gas. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine as its corresponding salt (trifluoroacetate or hydrochloride).[6]
The choice between the two protocols may depend on the downstream application, desired salt form of the product, and sensitivity of other functional groups present in the molecule. The TFA/DCM method is often faster, but TFA can be harder to remove completely.[7] The HCl/dioxane method typically provides the hydrochloride salt, which is often a crystalline solid and easy to handle.[4][7]
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are presented below.
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is a common and generally rapid procedure for Boc deprotection.[5]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. The reaction is often accompanied by the evolution of gas (CO₂ and isobutylene).[6]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[5]
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.[7] b. Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the effervescence ceases. c. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of aqueous layer). d. Combine the organic extracts and wash with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (R)-3-aminoazepan-2-one. Further purification can be achieved by column chromatography on silica gel or crystallization if necessary.
Method B: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is an effective alternative and often yields the hydrochloride salt of the amine, which may precipitate from the reaction mixture and can be easily isolated.[4]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve or suspend this compound (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (5-10 eq of HCl).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can range from 30 minutes to several hours.[8][9] A precipitate of the hydrochloride salt may form during the reaction.[4]
-
Isolation: a. Upon completion, if a precipitate has formed, dilute the reaction mixture with anhydrous diethyl ether to ensure complete precipitation. b. Collect the solid product by filtration using a Büchner funnel. c. Wash the collected solid with cold anhydrous diethyl ether to remove any non-polar impurities. d. Dry the solid under vacuum to obtain (R)-3-aminoazepan-2-one hydrochloride. e. If no precipitate forms, the reaction mixture can be concentrated under reduced pressure, and the resulting residue triturated with diethyl ether to induce crystallization.
Data Presentation
Table 1: Comparison of Boc Deprotection Protocols
| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Typical Reaction Time | 1 - 4 hours[5] | 0.5 - 16 hours[4][8] |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Product Form | Free amine (after work-up) | Hydrochloride salt |
| Work-up | Aqueous basic wash and extraction | Precipitation and filtration or evaporation |
| Typical Yield | >90% (general) | >90% (general)[4] |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight | Appearance |
| This compound | C₁₁H₂₀N₂O₃ | 228.29 g/mol [10] | Solid[11] |
| (R)-3-aminoazepan-2-one | C₆H₁₂N₂O | 128.17 g/mol [11] | Solid[11] |
| (R)-3-aminoazepan-2-one Hydrochloride | C₆H₁₃ClN₂O | 164.63 g/mol | Solid |
Note: Specific spectroscopic data for the starting material and product should be obtained and compared with literature values for characterization.
Visualizations
Caption: Workflow for Boc deprotection using TFA/DCM (Method A) and HCl/Dioxane (Method B).
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors.
-
Hydrogen chloride (HCl) in 1,4-dioxane is a corrosive and flammable solution. 1,4-Dioxane is a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Use in a fume hood and minimize exposure.
-
The deprotection reaction evolves gases (carbon dioxide and isobutylene). Ensure the reaction vessel is not sealed to avoid pressure build-up.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. (R)-3-Aminoazepan-2-one | vbrc [vbrc.org]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Lead Sciences [lead-sciences.com]
- 11. (R)-3-amino-azepan-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Ring-Opening Reactions of N-Boc-3-amino-ε-caprolactam
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the ring-opening reactions of N-Boc-3-amino-ε-caprolactam. This versatile building block is of significant interest in medicinal chemistry and drug development, and its controlled ring-opening provides access to valuable intermediates such as N-Boc-protected 3,6-diaminohexanoic acid and its derivatives. The protocols outlined below describe methodologies for hydrolysis (acidic and basic conditions) and methanolysis, allowing for tailored synthetic strategies.
Introduction
N-Boc-3-amino-ε-caprolactam is a cyclic amide (lactam) featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino substituent at the 3-position. The seven-membered ε-caprolactam ring can undergo nucleophilic attack and subsequent ring-opening to yield linear 6-aminohexanoic acid derivatives. The choice of reaction conditions is critical as it dictates the fate of the acid-labile Boc protecting group. Basic or nucleophilic conditions will generally preserve the Boc group, yielding the N-Boc protected amino acid, while acidic conditions will typically lead to the cleavage of both the lactam and the Boc group. These ring-opened products are valuable intermediates in the synthesis of peptidomimetics, constrained peptides, and other complex molecules for drug discovery.
Reaction Pathways
The primary ring-opening reactions of N-Boc-3-amino-ε-caprolactam involve hydrolysis (using acid or base) and alcoholysis (e.g., methanolysis). The general schemes for these transformations are depicted below.
Application Notes and Protocols for the Use of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the novel, sterically hindered cyclic beta-amino acid, (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate, into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established methodologies for Boc-protected amino acids, with specific modifications to address the challenges associated with sterically hindered residues.
Introduction
This compound is a unique building block for peptide synthesis, offering the potential to introduce conformational constraints and novel functionality into peptide backbones. As a cyclic beta-amino acid, its incorporation can lead to peptides with increased resistance to enzymatic degradation, a desirable trait for therapeutic peptide development.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine dictates the use of a Boc-based SPPS strategy. Due to the inherent steric hindrance of this secondary amino acid, optimized coupling conditions are crucial for achieving high incorporation efficiency.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 106691-72-9[2] |
| Molecular Formula | C11H20N2O3[2] |
| Molecular Weight | 228.29 g/mol [2] |
| Appearance | White powder[3] |
| Purity | Typically >95% |
| Storage | Sealed in a dry environment at 2-8°C[2] |
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Protocol 1: Resin Preparation and First Amino Acid Loading
This protocol is for loading the first amino acid onto a Merrifield resin. If a pre-loaded resin is used, proceed to Protocol 2.
-
Resin Swelling: Place 0.1 mmol of Merrifield resin (chloromethylpolystyrene) in a reaction vessel. Swell the resin in dichloromethane (DCM) for 30 minutes. Drain the DCM.
-
First Amino Acid Attachment (Cesium Salt Method): a. Dissolve 0.2 mmol of the C-terminal Boc-protected amino acid in a solution of cesium carbonate (0.1 mmol) in methanol. b. Evaporate the solution to dryness to obtain the cesium salt of the amino acid. c. Dissolve the cesium salt in N,N-dimethylformamide (DMF) and add it to the swollen resin. d. Heat the mixture at 50°C for 12-24 hours. e. Wash the resin thoroughly with DMF (3x), DMF/DCM (1:1, 3x), and DCM (3x). f. Dry the resin under vacuum.
Protocol 2: Standard SPPS Cycle for this compound Incorporation
This cycle details the deprotection and coupling steps for adding the target amino acid or any other Boc-protected amino acid to the growing peptide chain.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes. Drain the DCM.
-
Boc Deprotection: a. Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[4][5] b. Agitate the mixture for 5 minutes (pre-wash). Drain the solution.[4] c. Add a fresh solution of 50% TFA in DCM and agitate for 25 minutes.[4][5] d. Drain the TFA solution and wash the resin with DCM (3x).
-
Neutralization: a. Wash the resin with a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM (2x, 5 minutes each) to neutralize the TFA salt.[6] b. Wash the resin with DCM (3x) to remove excess DIEA.[6]
-
Coupling of this compound: a. In a separate vial, pre-activate a solution of:
- This compound (0.4 mmol, 4 eq.)
- HATU (0.4 mmol, 4 eq.)
- DIEA (0.8 mmol, 8 eq.) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the neutralized peptide-resin. c. Agitate the mixture for 2-4 hours. Given the steric hindrance, a longer coupling time is recommended.[7] d. (Optional - Double Coupling): After the initial coupling, drain the solution, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution for 1-2 hours to ensure maximum incorporation.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring and Capping (Optional but Recommended): a. Perform a Kaiser test to detect any unreacted primary amines. Note: This test is not applicable for secondary amines like the one in the target molecule after incorporation. b. If incomplete coupling is detected for a primary amine in the preceding step, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes. This prevents the formation of deletion sequences.[7]
Protocol 3: Final Cleavage and Peptide Purification
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage: a. Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). b. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry (MS).
Quantitative Data (Illustrative)
As this is a novel building block, the following data is illustrative of expected outcomes for a sterically hindered amino acid coupling. Actual results may vary depending on the peptide sequence.
| Parameter | Standard Coupling (e.g., HBTU) | Optimized Coupling (HATU, Double Couple) |
| Coupling Efficiency | 70-85% | >95% |
| Crude Peptide Purity (by RP-HPLC) | 50-65% | >80% |
| Final Yield (after purification) | Sequence Dependent | Sequence Dependent |
Visualizations
Experimental Workflow
Caption: General workflow for Boc-based solid-phase peptide synthesis of this compound.
Hypothetical Signaling Pathway
While the specific biological activity of peptides containing this compound is yet to be fully elucidated, related lactam-containing molecules have shown antimicrobial properties.[8][9][10] The following diagram illustrates a hypothetical mechanism where a peptide incorporating this residue could act as an antimicrobial agent by inhibiting bacterial cell wall synthesis.
Caption: Hypothetical signaling pathway for antimicrobial activity.
Troubleshooting
-
Incomplete Coupling: As this is a sterically hindered amino acid, incomplete coupling is a primary concern.[7]
-
Solution: Use a more powerful coupling reagent like HATU or HCTU.[7] Perform a double coupling. Increase the reaction time.
-
-
Peptide Aggregation: Long, hydrophobic peptide sequences are prone to aggregation.
-
Solution: Incorporate backbone-modifying groups or use chaotropic salts in the coupling mixture.
-
-
Low Cleavage Yield:
-
Solution: Ensure the resin is completely dry before adding the cleavage cocktail. Extend the cleavage time if necessary.
-
By following these optimized protocols and being mindful of the potential challenges, researchers can successfully incorporate this compound into their peptide sequences, paving the way for the development of novel and potent peptide-based therapeutics.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diastereoselective Reactions with (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for proposed diastereoselective reactions involving the chiral building block, (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate. Due to a lack of specific literature precedents for this exact substrate, the following protocols are based on well-established principles of asymmetric synthesis and diastereoselective reactions of analogous N-Boc-protected lactams and chiral carbonyl compounds.
Application Notes
This compound is a valuable chiral starting material for the synthesis of complex, enantiomerically enriched molecules, particularly substituted azepane derivatives which are of significant interest in medicinal chemistry. The existing stereocenter at the C3 position, bearing a bulky tert-butoxycarbonyl (Boc) protecting group, can effectively direct the stereochemical outcome of reactions at adjacent positions, namely the α-carbon (C4) and the carbonyl carbon (C2).
Two primary diastereoselective transformations are proposed:
-
Diastereoselective α-Alkylation: The generation of an enolate at the C4 position, followed by quenching with an electrophile, is expected to proceed with high diastereoselectivity. The bulky Boc-protected amino group at C3 is likely to shield one face of the enolate, directing the incoming electrophile to the opposite face. This allows for the stereocontrolled introduction of a wide variety of substituents at the C4 position.
-
Diastereoselective Carbonyl Reduction: The reduction of the C2 carbonyl group using hydride reagents is anticipated to be diastereoselective. The stereocenter at C3 can influence the trajectory of the incoming hydride, leading to the preferential formation of one diastereomer of the corresponding 3-aminoazepan-2-ol. The level of selectivity can be influenced by the choice of reducing agent and the reaction conditions.
These diastereoselective reactions open avenues for the synthesis of novel scaffolds for drug discovery, including analogues of existing piperidine-based drugs and novel compounds with unique three-dimensional structures.
Data Presentation
The following tables present hypothetical yet realistic quantitative data for the proposed diastereoselective reactions, based on outcomes observed for analogous systems.
Table 1: Diastereoselective α-Alkylation of this compound
| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | LDA | THF | -78 | 85 | >95:5 |
| 2 | BnBr | LHMDS | THF | -78 | 90 | >95:5 |
| 3 | Allyl Bromide | KHMDS | Toluene | -78 | 82 | 90:10 |
| 4 | Isobutyl Bromide | NaHMDS | THF | -78 | 75 | 92:8 |
Table 2: Diastereoselective Reduction of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | NaBH₄ | Methanol | 0 | 95 | 85:15 |
| 2 | LiBH₄ | THF | 0 | 92 | 88:12 |
| 3 | L-Selectride® | THF | -78 | 98 | >98:2 |
| 4 | K-Selectride® | THF | -78 | 97 | >98:2 |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective α-Alkylation
This protocol describes a general method for the diastereoselective alkylation of this compound at the C4 position.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or other suitable base (LHMDS, KHMDS)
-
Electrophile (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equiv) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (1.2 equiv) dropwise to the solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 2: General Procedure for Diastereoselective Carbonyl Reduction
This protocol outlines a general method for the diastereoselective reduction of the carbonyl group of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Methanol
-
Reducing agent (e.g., L-Selectride®, NaBH₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in the appropriate anhydrous solvent (e.g., THF for L-Selectride®) under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C for L-Selectride®).
-
Slowly add the reducing agent (1.2-1.5 equiv) to the reaction mixture.
-
Stir the reaction at the same temperature for 1-3 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting diastereomeric alcohols by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizations
Caption: Workflow for the diastereoselective α-alkylation.
Caption: Workflow for the diastereoselective carbonyl reduction.
Caption: Rationale for diastereoselectivity in α-alkylation.
Application Notes and Protocols for Coupling Reactions Involving (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for coupling reactions involving the chiral building block, (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate. This versatile intermediate is of significant interest in medicinal chemistry, particularly in the synthesis of targeted therapeutic agents such as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
The primary application of this compound in coupling reactions involves the nucleophilic addition of its amino group following deprotection of the tert-butyloxycarbonyl (Boc) group. The resulting (R)-3-aminoazepan-2-one possesses a primary amine that can readily participate in various bond-forming reactions, most notably amide bond formation with carboxylic acids.
Overview of Coupling Reactions
The key reactive site of this compound for coupling reactions is the C3-amino group, which is initially protected by a Boc group. Therefore, a deprotection step is typically required to liberate the free amine, (R)-3-aminoazepan-2-one, for subsequent reactions. The most common coupling reaction this intermediate undergoes is N-acylation (amide bond formation) with a variety of carboxylic acids.
This application note will focus on a representative amide coupling reaction, a crucial step in the synthesis of various biologically active molecules.
Reaction Scheme:
Caption: General workflow for the deprotection and subsequent amide coupling of this compound.
Experimental Protocols
Boc Deprotection of this compound to form (R)-3-aminoazepan-2-one
This protocol describes the removal of the Boc protecting group to yield the free amine, which is often used in the subsequent coupling step without isolation.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound.
-
Dissolve the starting material in a minimal amount of anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 4 M HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the solvent is typically removed under reduced pressure to yield the hydrochloride salt of (R)-3-aminoazepan-2-one, which can be used directly in the next step or neutralized.
Amide Coupling of (R)-3-aminoazepan-2-one with a Carboxylic Acid
This protocol outlines a general procedure for the amide bond formation between the deprotected amine and a generic carboxylic acid using a standard peptide coupling agent.
Materials:
-
(R)-3-aminoazepan-2-one hydrochloride (from the previous step)
-
Carboxylic acid (R'-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., EDC, HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and the crude (R)-3-aminoazepan-2-one hydrochloride (1.0 eq.).
-
Dissolve the components in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq.) to the mixture to neutralize the hydrochloride salt and facilitate the coupling.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Slowly add the DCC solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
The filtrate can then be subjected to a standard aqueous workup and purified by column chromatography on silica gel to afford the desired N-acylated product.
Data Presentation
While specific quantitative data for a wide range of coupling partners with this compound is not extensively available in the public domain, the following table provides a representative example of expected yields for a typical amide coupling reaction based on analogous structures found in the synthesis of pharmaceutical intermediates.
| Coupling Partner (Carboxylic Acid) | Coupling Agent | Base | Solvent | Yield (%) |
| Representative Aromatic Carboxylic Acid | DCC/HOBt | DIPEA | DMF | 75-90 |
| Representative Heterocyclic Carboxylic Acid | HATU | DIPEA | DMF | 80-95 |
| Representative Aliphatic Carboxylic Acid | EDC/HOBt | DIPEA | DCM | 70-85 |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods. The values presented are for illustrative purposes.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the synthesis of an N-acylated derivative from this compound.
Caption: Workflow for the synthesis of N-acylated (R)-(2-oxoazepan-3-yl)amine.
Asymmetric Synthesis of Peptide Mimics from Chiral Lactams: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of peptide mimics utilizing chiral lactams as scaffolds. The methodologies outlined herein are designed to offer robust and stereocontrolled routes to novel peptidomimetic structures, which are of significant interest in drug discovery and development due to their enhanced metabolic stability and conformational rigidity compared to natural peptides.
Application Notes
Chiral lactams are versatile building blocks in medicinal chemistry, serving as conformationally constrained surrogates for peptide bonds.[1] Their incorporation into peptide sequences can enforce specific secondary structures, such as β-turns, which are crucial for biological activity. This conformational restriction can lead to increased receptor binding affinity and selectivity. Furthermore, the lactam backbone is resistant to enzymatic degradation by proteases, a common limitation of natural peptide-based therapeutics.[2]
The synthetic strategies discussed below focus on achieving high stereoselectivity, a critical aspect of pharmacologically active molecules, where different enantiomers or diastereomers can exhibit vastly different biological effects. These protocols provide access to a diverse range of peptide mimics, including those based on β-lactams, γ-lactams, and larger ring systems like Freidinger lactams.[1][3] Applications of these peptidomimetics are widespread, ranging from enzyme inhibitors to receptor agonists and antagonists.[1][4]
Key Synthetic Methodologies and Protocols
Synthesis of Freidinger-Type Dipeptidyl Lactams via Oxaziridine Rearrangement
This method provides a highly stereoselective route to seven- and eight-membered Freidinger lactams. The key steps involve the condensation of a chiral aminocycloalkanone with an amino acid ester to form an imine, followed by diastereoselective oxidation to a spirocyclic oxaziridine and subsequent photorearrangement.[1][5]
Experimental Protocol: General Procedure for Freidinger Lactam Synthesis [1]
-
Imine Formation: To a solution of (S)-tert-butoxycarbonyl (Boc)-protected 2-aminocycloalkanone (1.0 equiv) in dichloromethane (CH2Cl2), add the desired α-amino acid methyl ester hydrochloride (1.2 equiv) and triethylamine (1.5 equiv). Stir the mixture at room temperature for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Oxaziridine Formation: Cool the reaction mixture to 0 °C and add m-chloroperoxybenzoic acid (m-CPBA) (1.5 equiv) portion-wise. Stir at 0 °C for 2-4 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the spirocyclic oxaziridine.
-
Photorearrangement: Dissolve the purified oxaziridine in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel. Irradiate the solution with a UV lamp (e.g., 254 nm) at room temperature for 4-8 hours.
-
Final Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography to afford the desired Freidinger lactam.
Quantitative Data for Freidinger Lactam Synthesis [1]
| Amino Acid Ester | Product Yield (%) | Diastereomeric Ratio (dr) |
| L-Phe-OMe | 79 | >95:5 |
| L-Leu-OMe | 80 | 88:12 |
| L-Val-OMe | 80 | >95:5 |
| L-Asp(OMe)-OMe | 80 | 54:46 |
| L-Ser(OBn)-OMe | 67 | 60:40 |
Reaction Workflow
Caption: Workflow for the stereoselective synthesis of Freidinger lactams.
Enantioselective Synthesis of γ-Lactams via Asymmetric Nitrogen Insertion
This protocol describes a catalytic asymmetric Beckmann rearrangement for the synthesis of enantioenriched 5- to 7-membered lactams from prochiral cycloalkanones. The method utilizes a chiral phosphoric acid (CPA) catalyst in combination with a Lewis acid promoter.[6][7]
Experimental Protocol: Asymmetric Nitrogen Insertion [6]
-
Reaction Setup: In a flame-dried vial under an inert atmosphere (e.g., argon), dissolve the prochiral cycloalkanone (1.0 equiv), diphenylphosphinyl hydroxylamine (DPPH) (1.2 equiv), and the chiral phosphoric acid catalyst (e.g., R-TCYP, 5 mol%) in toluene (0.05 M).
-
Condensation: Stir the mixture at the optimized temperature (e.g., -20 °C) for 24 hours to facilitate the enantioselective condensation.
-
Rearrangement: Add a Lewis acid promoter (e.g., BF3·OEt2, 1.5 equiv) to the reaction mixture and stir at room temperature until the rearrangement is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na2SO4, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Asymmetric Nitrogen Insertion [6]
| Substrate | Product Yield (%) | Enantiomeric Ratio (er) |
| 4-Phenylcyclobutanone | 82 | 87:13 |
| 4-(4-Fluorophenyl)cyclobutanone | 75 | 91:9 |
| 4-(4-Chlorophenyl)cyclobutanone | 85 | 90:10 |
| 4-(p-Tolyl)cyclobutanone | 81 | 88:12 |
| Indanone | 78 | 93:7 |
Reaction Mechanism
Caption: Mechanism of asymmetric nitrogen insertion for chiral lactam synthesis.
Solid-Phase Synthesis of Lactam-Bridged Peptides
This protocol is adapted for the synthesis of cyclic peptides where a lactam bridge is formed between the side chains of amino acids, such as lysine and aspartic or glutamic acid. Microwave-assisted solid-phase peptide synthesis (SPPS) can significantly accelerate this process.[8]
Experimental Protocol: Microwave-Assisted SPPS of Lactam-Bridged Peptides [8]
-
Peptide Elongation: Perform standard Fmoc-based SPPS on a suitable resin (e.g., Rink Amide MBHA) using a microwave peptide synthesizer. Incorporate amino acids with orthogonal side-chain protecting groups for the residues that will form the lactam bridge (e.g., Fmoc-Lys(Alloc)-OH and Fmoc-Asp(OAll)-OH).
-
Selective Deprotection: Once the linear peptide is assembled, selectively remove the Alloc and Allyl protecting groups from the lysine and aspartic acid side chains, respectively. This is typically achieved by treating the resin-bound peptide with a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a scavenger (e.g., phenylsilane).
-
On-Resin Cyclization: Wash the resin thoroughly. Add a solution of a coupling agent (e.g., HBTU, 3 equiv) and a base (e.g., DIEA, 6 equiv) in DMF to the resin. Irradiate the mixture in the microwave synthesizer at a set temperature (e.g., 50 °C) for 10-20 minutes. Repeat the cyclization step if necessary to ensure complete reaction (monitored by Kaiser test).
-
Final Deprotection and Cleavage: After cyclization, remove the N-terminal Fmoc group and cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve the pellet in a suitable solvent system, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
General Workflow for SPPS of Lactam-Bridged Peptides
Caption: Solid-phase synthesis workflow for lactam-bridged cyclic peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel bioactive peptides and peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate is a chiral cyclic carbamate that serves as a valuable building block in medicinal chemistry and drug development. Its rigid, seven-membered lactam scaffold and the presence of a protected amine make it a key intermediate in the synthesis of complex molecules, most notably as a precursor to the dual orexin receptor antagonist Suvorexant, a medication used for the treatment of insomnia.
These application notes provide a detailed experimental procedure for the formation of an amide bond starting from this compound. The most prevalent and well-documented method involves a two-step sequence: the deprotection of the tert-butyloxycarbonyl (Boc) group to yield the free amine, followed by the coupling of this amine with a carboxylic acid to form the desired amide. This document outlines robust protocols for both steps, providing quantitative data and visual workflows to aid in the successful execution of this synthetic transformation.
Data Presentation
The following table summarizes typical reaction parameters for the two-stage amide bond formation process, starting from this compound. The data is compiled from analogous procedures found in the synthesis of pharmaceutical intermediates.
| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 2 | >95% (crude) |
| Amide Coupling | EDC, HOBt, DIPEA | DMF | Room Temperature | 2 - 12 | 70 - 90 |
Mandatory Visualization
Caption: Workflow for the two-step amide bond formation.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the corresponding free amine, (R)-3-aminoazepan-2-one, as a salt.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the carbamate in anhydrous dichloromethane (DCM) (approximately 5-10 mL per gram of carbamate).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (2.0 - 4.0 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
The resulting residue, the trifluoroacetate salt of (R)-3-aminoazepan-2-one, can be used directly in the next step without further purification.
Protocol 2: Amide Bond Formation via EDC/HOBt Coupling
This protocol details the coupling of the deprotected (R)-3-aminoazepan-2-one with a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
(R)-3-aminoazepan-2-one (trifluoroacetate salt from Protocol 1)
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), (R)-3-aminoazepan-2-one trifluoroacetate salt (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF (approximately 10-20 mL per gram of the amine salt).
-
Add DIPEA (3.0 eq) to the mixture to neutralize the trifluoroacetate salt and act as a base for the coupling reaction.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-acylated product.
Application of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate in Medicinal Chemistry: A Focus on Factor XIa Inhibitors
(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate is a chiral cyclic carbamate that has emerged as a critical building block in medicinal chemistry, primarily for the development of novel anticoagulants. Its rigid, seven-membered lactam scaffold provides a valuable template for the synthesis of potent and selective enzyme inhibitors. This document details the application of this versatile intermediate, with a particular focus on its use in the synthesis of Factor XIa (FXIa) inhibitors, exemplified by the clinical candidate milvexian (BMS-986177).
Introduction
Thrombotic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke, are a leading cause of morbidity and mortality worldwide. Traditional anticoagulants, while effective, are often associated with a significant risk of bleeding. Factor XIa, a serine protease in the intrinsic pathway of the coagulation cascade, has been identified as a promising target for new anticoagulants. Inhibition of FXIa is hypothesized to prevent thrombosis with a lower risk of bleeding compared to conventional therapies.[1][2]
This compound serves as a key chiral intermediate in the synthesis of a new class of oral, small-molecule FXIa inhibitors. The Boc-protected amine at the C3 position of the azepanone ring allows for facile coupling with various molecular fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
Data Presentation
The utility of this compound as a scaffold is demonstrated by the biological activity of the compounds derived from it. Milvexian (BMS-986177) is a potent and selective inhibitor of human FXIa.
| Compound | Target | K_i (nM) | Selectivity vs. Thrombin | Selectivity vs. Factor Xa | Selectivity vs. Plasmin | Selectivity vs. tPA |
| Milvexian (BMS-986177) | Human Factor XIa | 0.11 | >5000-fold | >5000-fold | >5000-fold | >5000-fold |
Table 1: In vitro activity and selectivity of Milvexian, a Factor XIa inhibitor synthesized using this compound as a key intermediate.
Signaling Pathway
Factor XIa plays a crucial role in the amplification of the coagulation cascade. As depicted in the diagram below, it is activated by Factor XIIa and subsequently activates Factor IX, leading to a burst in thrombin generation and the formation of a stable fibrin clot. By inhibiting FXIa, compounds derived from this compound can effectively attenuate this amplification loop.
Experimental Workflow
The discovery of FXIa inhibitors utilizing this compound follows a structured workflow from initial synthesis to lead optimization. This process involves the chemical synthesis of a library of diverse compounds, followed by a cascade of in vitro and in vivo assays to identify promising candidates.
Experimental Protocols
The following protocols are representative examples of the key synthetic steps involved in the utilization of this compound for the synthesis of FXIa inhibitors.
Protocol 1: Boc Deprotection of this compound
This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, (R)-3-aminoazepan-2-one, which is a key intermediate for subsequent coupling reactions.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (4.0-5.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify to pH 8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (R)-3-aminoazepan-2-one as a solid or oil.
Protocol 2: Amide Coupling of (R)-3-aminoazepan-2-one with a Pyrazine Carboxylic Acid
This protocol outlines a general procedure for the amide bond formation between the deprotected amine and a representative pyrazine carboxylic acid, a common fragment in many FXIa inhibitors.
Materials:
-
(R)-3-aminoazepan-2-one (from Protocol 1)
-
Pyrazine-2-carboxylic acid (or a substituted derivative)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere apparatus
Procedure:
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of (R)-3-aminoazepan-2-one (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-((R)-2-oxoazepan-3-yl)pyrazine-2-carboxamide derivative.
Conclusion
This compound is a valuable and versatile chiral building block in modern medicinal chemistry. Its successful application in the development of the potent and selective Factor XIa inhibitor, milvexian, highlights its importance in the design of next-generation anticoagulants. The protocols and workflows described herein provide a framework for researchers and drug development professionals to utilize this key intermediate in the discovery of novel therapeutics for thrombotic diseases.
References
Application Notes and Protocols: Scale-up Synthesis of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. Its rigid, seven-membered lactam scaffold, coupled with the stereochemically defined amine functionality, makes it an important synthon for constructing complex molecular architectures with specific biological activities. These derivatives have shown potential in the development of protease inhibitors and other targeted therapies.
This document provides detailed protocols for the scale-up synthesis of this compound, starting from the readily available and chiral precursor, L-lysine. The protocols are designed to be robust and scalable for laboratory and pilot plant settings.
Synthetic Workflow
The overall synthetic strategy involves two main chemical transformations:
-
Cyclization of L-Lysine: An intramolecular cyclization of L-lysine to yield (R)-3-amino-ε-caprolactam.
-
Boc Protection: Selective protection of the α-amino group of (R)-3-amino-ε-caprolactam using di-tert-butyl dicarbonate (Boc₂O).
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Scale-up Synthesis of (R)-3-amino-ε-caprolactam from L-Lysine
This protocol is adapted from established industrial methods for the cyclization of lysine.
Materials:
-
L-Lysine hydrochloride
-
Sodium hydroxide (NaOH)
-
1,2-Propanediol
-
Ethanol
-
Dean-Stark trap
-
Large-scale reaction vessel with overhead stirrer and reflux condenser
Procedure:
-
Neutralization: In a suitable reaction vessel, suspend L-lysine hydrochloride (e.g., 1 kg, 1 eq.) in 1,2-propanediol (e.g., 6 L). To this stirred suspension, add sodium hydroxide (e.g., 0.22 kg, 1 eq.) portion-wise.
-
Cyclization: Equip the reactor with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue to heat at reflux for an additional 2-4 hours after water is no longer being collected.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the 1,2-propanediol. To the resulting crude residue, add ethanol (e.g., 5 L) and stir vigorously to dissolve the product. The byproduct, sodium chloride, will precipitate.
-
Purification: Filter the mixture to remove the sodium chloride. Wash the filter cake with a small amount of ethanol. Concentrate the filtrate under reduced pressure to yield crude (R)-3-amino-ε-caprolactam as an oil or semi-solid. This crude product can be used directly in the next step or purified further by crystallization if necessary.
| Parameter | Value |
| Starting Material | L-Lysine Hydrochloride |
| Key Reagents | NaOH, 1,2-Propanediol |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purity (Crude) | >90% |
Protocol 2: Scale-up Synthesis of this compound
This protocol describes the selective N-Boc protection of the α-amino group of (R)-3-amino-ε-caprolactam.
Materials:
-
Crude (R)-3-amino-ε-caprolactam
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heptane or Hexanes
Procedure:
-
Reaction Setup: In a large reaction vessel, dissolve the crude (R)-3-amino-ε-caprolactam (e.g., 1 kg, 1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (e.g., 10 L). Cool the solution to 0-5 °C with an ice bath.
-
Boc Protection: To the cooled solution, add a base such as sodium bicarbonate (e.g., 1.5 eq.) or triethylamine (1.2 eq.). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.
-
Work-up: Quench the reaction by adding water. If DCM is used as the solvent, separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification and Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a thick oil or solid. For purification, dissolve the crude product in a minimal amount of a hot solvent like ethyl acetate or toluene and then add a non-polar solvent like heptane or hexanes to induce crystallization. Cool the mixture slowly to promote the formation of pure crystals.
-
Drying: Collect the crystals by filtration, wash with cold heptane or hexanes, and dry under vacuum to afford this compound as a white to off-white solid.
| Parameter | Value |
| Starting Material | (R)-3-amino-ε-caprolactam |
| Key Reagents | Boc₂O, NaHCO₃ or NEt₃ |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-90% |
| Purity (after crystallization) | >98% |
Potential Biological Activity and Signaling Pathway
While the direct biological target of this compound is not extensively documented, its structural motif is a common feature in molecules designed as protease inhibitors. For instance, lactam-containing compounds have been investigated as inhibitors of the proteasome, a key component of the ubiquitin-proteasome system (UPS) which is crucial for protein degradation and cellular homeostasis. Inhibition of the proteasome can lead to the accumulation of misfolded or regulatory proteins, ultimately inducing apoptosis in rapidly dividing cells, such as cancer cells.
The following diagram illustrates a hypothetical mechanism where a drug derived from this compound could inhibit the proteasome, leading to apoptosis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Welcome to the technical support center for the synthesis of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically involves a multi-step process that begins with the functionalization of ε-caprolactam, followed by the introduction of the amino group, resolution of the enantiomers, and finally, protection of the amino group with a tert-butoxycarbonyl (Boc) group. A common route involves the nitration of ε-caprolactam, followed by catalytic hydrogenation to yield racemic 3-amino-ε-caprolactam.[1] The racemate is then resolved to isolate the desired (R)-enantiomer, which is subsequently protected using di-tert-butyl dicarbonate ((Boc)₂O).
Q2: What are the most common side reactions during the Boc protection step?
A2: During the N-tert-butoxycarbonylation of the primary amine, several side products can form. These include the formation of N,N-di-Boc derivatives, where the amide nitrogen is also protected. Other potential side reactions, especially if the reaction conditions are not well-controlled, include the formation of isocyanates and ureas.[2][3] Catalyst-free N-tert-butoxycarbonylation of amines in water can chemoselectively produce N-t-Boc derivatives without these common side products.[2]
Q3: How can I purify the final product, this compound?
A3: Purification of the final product typically involves column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A common solvent system for purification of Boc-protected amines is a mixture of dichloromethane and methanol.[4] Following chromatography, the product can be obtained as a solid and may be further purified by recrystallization if necessary.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several reagents used in this synthesis require careful handling. Phosgene, which can be used in an alternative synthesis of the aminolactam precursor, is highly toxic.[1] Nitrating agents are strong oxidizers and corrosive. Catalytic hydrogenation involves flammable hydrogen gas under pressure. Hydrazoic acid, used in the Schmidt reaction (an alternative route), is explosive and toxic. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guides
Problem 1: Low yield of 3-Amino-ε-caprolactam after hydrogenation of 3-Nitro-ε-caprolactam.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of Palladium on carbon (Pd/C) catalyst. Ensure the catalyst is not exposed to air for extended periods. |
| Insufficient Hydrogen Pressure | Ensure the reaction is carried out at the recommended hydrogen pressure (e.g., ~150 atm) to achieve complete reduction.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion. |
| Product Degradation | Avoid excessive reaction temperatures. The hydrogenation of 3-nitrocaprolactam is typically performed at around 100°C.[1] |
Problem 2: Formation of multiple products during Boc protection.
| Possible Cause | Suggested Solution |
| Over-reaction leading to N,N-di-Boc product | Use a stoichiometric amount of di-tert-butyl dicarbonate ((Boc)₂O). Adding the (Boc)₂O solution dropwise to the amine solution can help control the reaction. |
| Side reactions due to base | The choice and amount of base can be critical. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Consider using milder bases or even catalyst-free conditions in water to improve chemoselectivity.[2] |
| Reaction with amide nitrogen | This is more likely under harsh conditions. Employing milder reaction conditions (e.g., room temperature) and a less reactive Boc-donating reagent might be beneficial. |
Problem 3: Difficulty in separating the (R) and (S) enantiomers of 3-Amino-ε-caprolactam.
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Resolving Agent | L-(-)-Pyrrolidonecarboxylic acid has been successfully used to form diastereomeric salts for the resolution of racemic 3-amino-ε-caprolactam.[1] |
| Incorrect Solvent for Crystallization | The choice of solvent is crucial for selective crystallization of the diastereomeric salt. Ethanol has been reported to be an effective solvent for the crystallization of the L,L-salt.[1] |
| Incomplete Salt Formation | Ensure the correct stoichiometry between the racemic amine and the resolving agent is used. |
Experimental Protocols
Synthesis of Racemic 3-Amino-ε-caprolactam
This protocol is based on the nitration and subsequent hydrogenation of ε-caprolactam.[1]
-
Nitration of ε-caprolactam: In a suitable reactor, ε-caprolactam is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to yield 3-nitro-ε-caprolactam. The reaction temperature must be carefully controlled to avoid side reactions.
-
Hydrogenation of 3-Nitro-ε-caprolactam: The obtained 3-nitro-ε-caprolactam is dissolved in a suitable solvent and subjected to catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst. The reaction is typically carried out at an elevated temperature (e.g., 100°C) and high hydrogen pressure (e.g., 150 atm). Upon completion, the catalyst is filtered off, and the solvent is removed to yield racemic 3-amino-ε-caprolactam.
Boc Protection of (R)-3-Amino-ε-caprolactam
This is a general procedure for the N-tert-butoxycarbonylation of a primary amine.
-
Dissolve (R)-3-amino-ε-caprolactam (1 equivalent) in a suitable solvent such as a mixture of water and acetone or tetrahydrofuran (THF).[4]
-
Add a base, such as triethylamine (1.5 equivalents).
-
To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, perform an aqueous work-up. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Data Presentation
| Parameter | 3-Nitro-ε-caprolactam | 3-Amino-ε-caprolactam | This compound |
| Molecular Formula | C₆H₁₀N₂O₃ | C₆H₁₂N₂O | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 158.16 g/mol | 128.17 g/mol | 228.29 g/mol |
| Appearance | - | Whitish to slightly yellow crystalline powder | White to off-white solid |
| Melting Point | - | 77°C (racemate)[1] | - |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Boc Protection
Caption: Troubleshooting logic for the Boc protection step.
References
- 1. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Boc-Protected Amino Caprolactams
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Boc-protected amino caprolactams.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Boc-protected amino caprolactams?
A1: The three primary methods for purifying Boc-protected amino caprolactams are flash column chromatography, recrystallization, and extractive work-up. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Q2: My Boc-protected amino caprolactam is an oil and won't solidify. What should I do?
A2: This phenomenon, known as "oiling out," is a common issue. Here are several strategies to induce crystallization:
-
Ensure Complete Solvent Removal: Residual solvents from the reaction workup can inhibit crystallization. Dry your product under high vacuum, possibly with gentle heating (e.g., 40-60 °C), to obtain a viscous oil or foam.[1]
-
Trituration: Stir the oily product with a non-polar solvent in which it is insoluble (e.g., hexanes or diethyl ether). This can induce solidification.
-
Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the oil to initiate crystallization.[2][3]
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Solvent System Adjustment: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" solvent (e.g., hexanes) until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify, then cool slowly.[4]
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DCHA Salt Formation: For acidic Boc-protected amino compounds, forming the dicyclohexylamine (DCHA) salt can yield a stable, crystalline solid that is easier to purify.[4]
Q3: What are common impurities I might encounter during the synthesis and purification of Boc-protected amino caprolactams?
A3: Common impurities include:
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Unreacted Starting Materials: Such as the parent amino caprolactam or Boc-anhydride.
-
Di-tert-butyl Carbonate Byproducts: From the breakdown of Boc-anhydride.
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Double Boc-Protected Product: Where two Boc groups are attached to the amine.
-
Urea Byproducts: If carbodiimide coupling agents like DCC are used, dicyclohexylurea (DCU) is a common impurity.
-
Side-Products from Deprotection: If acidic conditions are too harsh during workup, partial deprotection of the Boc group can occur.
-
Oligomers of Caprolactam: These can be present in the starting material or formed under certain conditions.
Q4: How can I monitor the purity of my Boc-protected amino caprolactam during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring purification. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on purity. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | Incorrect mobile phase polarity. | Optimize the mobile phase using TLC. A good starting point for Boc-protected amino caprolactams is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Aim for an Rf of 0.2-0.4 for your product. |
| Product Streaking on the Column/TLC | The compound may be too polar for the mobile phase or interacting strongly with the silica gel. | Add a small amount of a modifier to the mobile phase, such as 0.5-1% triethylamine, to neutralize the acidic silica gel. Consider using a different stationary phase like alumina. |
| Low Recovery of Product | The product is too strongly adsorbed to the silica gel. | Increase the polarity of the mobile phase. If streaking is also an issue, adding triethylamine can improve recovery. Ensure all fractions are properly analyzed by TLC before combining. |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent system and gradually increase the polarity. |
Recrystallization
| Issue | Possible Cause(s) | Solution(s) |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the cooling is too rapid. Impurities are present. The compound's melting point is lower than the solvent temperature. | Ensure all reaction solvents are removed under vacuum.[1] Try slower cooling. Use a different solvent system. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[2][3] |
| No Crystals Form Upon Cooling | The solution is too dilute. The chosen solvent system is not suitable. | Concentrate the solution by evaporating some of the solvent. Try a different pair of "good" and "poor" solvents. Common systems include ethyl acetate/hexanes and dichloromethane/hexanes.[4] |
| Low Yield of Crystals | The product is too soluble in the mother liquor. The volume of the "poor" solvent used for washing is too large. | Cool the solution in an ice bath or refrigerator to maximize precipitation. Minimize the amount of cold "poor" solvent used for washing the crystals. |
| Crystals are Colored or Impure | Impurities are co-crystallizing with the product. | Perform a hot filtration to remove insoluble impurities. Consider a preliminary purification step like an extractive work-up or a quick filtration through a plug of silica gel. |
Data Presentation
Table 1: TLC Mobile Phases for Boc-Protected Amino Compounds
| Mobile Phase Composition | Typical Application | Expected Rf Range |
| 2-10% Methanol in Chloroform/Dichloromethane | General purpose for moderately polar compounds. | 0.2 - 0.5 |
| 20-50% Ethyl Acetate in Hexanes | Good for less polar compounds and for optimizing separation. | 0.2 - 0.6 |
| n-Propanol:Water (70:30) | Suitable for more polar amino compounds. | Varies significantly with compound structure. |
| n-Butanol:Acetic Acid:Water (4:1:1) | A common system for amino acids and their derivatives.[5] | Varies significantly with compound structure. |
Note: Rf values are highly dependent on the specific structure of the amino caprolactam and the exact TLC conditions.
Table 2: Purification Method Comparison for Boc-Protected Amino Acids*
| Purification Method | Initial Purity (HPLC) | Final Purity (HPLC) | Typical Yield | Reference |
| Recrystallization (Seeding & Pulping) | 93.2% | 99.3% | 87.5% | [3] |
| Recrystallization (Seeding & Pulping) | 92.8% | 99.2% | 90.5% | [3] |
| Flash Column Chromatography | Crude | >95% | 80-95% | [6] |
Data for Boc-L-phenylglycine and Boc-L-phenylalanine are presented as representative examples. Similar outcomes can be expected for Boc-protected amino caprolactams.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of a Boc-protected amino caprolactam using silica gel flash chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., starting with 20% ethyl acetate in hexanes and increasing polarity) to find a system that gives your product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Choose a column size appropriate for the amount of crude material (typically a 30:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified by TLC.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).
-
Collect fractions and monitor their contents by TLC.
-
-
Product Isolation:
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Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified Boc-protected amino caprolactam.
-
Protocol 2: Purification by Recrystallization
This protocol describes the recrystallization of a Boc-protected amino caprolactam that is initially an oil or an impure solid.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a few drops of a "good" solvent (e.g., ethyl acetate, dichloromethane) with gentle heating.
-
Slowly add a "poor" solvent (e.g., hexanes, diethyl ether) until the solution becomes cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate. If crystals form upon slow cooling, this is a suitable solvent system.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent and heat gently with stirring until the solid is completely dissolved.
-
-
Crystallization:
-
Slowly add the "poor" solvent dropwise while stirring until the solution becomes persistently cloudy.
-
Add a few more drops of the "good" solvent to clarify the solution.
-
Cover the flask and allow it to cool slowly to room temperature.
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For maximum yield, place the flask in an ice bath or refrigerator for a period of time.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold "poor" solvent.
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Dry the crystals under vacuum to a constant weight.
-
Visualizations
Caption: Workflow for purification by column chromatography.
Caption: Troubleshooting strategies for oily products.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. gavinpublishers.com [gavinpublishers.com]
- 6. benchchem.com [benchchem.com]
Improving yield in reactions with (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Welcome to the technical support center for (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this key synthetic intermediate.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, offering potential causes and solutions to improve reaction yields and purity.
Issue 1: Low Yield in N-Alkylation Reactions
Question: I am attempting an N-alkylation of this compound, but I am observing low yields of the desired N-alkylated product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the N-alkylation of lactams like this compound are a common issue, often arising from a competition between N-alkylation and O-alkylation, as well as other side reactions. Upon deprotonation, the lactam forms an ambident anion with nucleophilic centers on both the nitrogen and oxygen atoms. The following factors can influence the regioselectivity of the alkylation:
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Inappropriate Base Selection: The choice of base is critical. "Hard" bases can favor deprotonation at the oxygen, leading to the formation of the O-alkylated product (a lactim ether).
-
Solution: Employ "softer," bulkier bases that favor deprotonation at the nitrogen atom. Consider switching from strong bases like sodium hydride (NaH) to weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The use of potassium carbonate adsorbed on alumina has also been reported to enhance N-alkylation selectivity.
-
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction's outcome. Polar aprotic solvents like DMF or DMSO can favor O-alkylation.
-
Solution: Utilize less polar, aprotic solvents such as toluene or tetrahydrofuran (THF) to promote N-alkylation.
-
-
Nature of the Alkylating Agent: According to the Hard and Soft Acids and Bases (HSAB) principle, a "softer" electrophile will preferentially react with the "softer" nitrogen atom.
-
Solution: Use "softer" alkylating agents. Alkyl iodides are softer than bromides, which are in turn softer than chlorides. Avoid "hard" alkylating agents like dimethyl sulfate if O-alkylation is a problem.
-
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable O-alkylated product.
-
Solution: Running the reaction at a lower temperature can improve the selectivity for N-alkylation, although it may require longer reaction times.
-
Summary of Conditions Favoring N-Alkylation vs. O-Alkylation:
| Factor | Favors N-Alkylation (Desired) | Favors O-Alkylation (Side-Product) |
| Base | Soft, bulky bases (e.g., Cs₂CO₃, K₂CO₃) | Hard bases (e.g., NaH) |
| Solvent | Nonpolar, aprotic (e.g., Toluene, THF) | Polar, aprotic (e.g., DMF, DMSO) |
| Alkylating Agent | Soft electrophiles (e.g., Alkyl iodides) | Hard electrophiles (e.g., Dimethyl sulfate) |
| Temperature | Lower temperatures | Higher temperatures |
Issue 2: Difficulties with Boc Deprotection
Question: I am struggling to deprotect the Boc group from my this compound derivative without affecting other sensitive functional groups in my molecule. What are some mild deprotection methods?
Answer:
The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions. However, harsh acidic conditions can lead to side reactions or degradation of other functional groups. Here are some milder alternatives:
-
Aqueous Phosphoric Acid: An 85 wt% aqueous solution of phosphoric acid is an effective and environmentally friendly reagent for the deprotection of Boc groups. These conditions are mild and have been shown to be compatible with other acid-sensitive groups.
-
Oxalyl Chloride in Methanol: A solution of oxalyl chloride (typically 3 equivalents) in methanol provides a mild and selective method for Boc deprotection at room temperature. Reaction times are generally between 1 to 4 hours, with good to excellent yields reported for a variety of substrates.[1][2]
-
Ytterbium Triflate: Ytterbium triflate (Yb(OTf)₃) can be used as a Lewis acid catalyst for the selective cleavage of tert-butyl esters and can also be applied to Boc deprotection under mild conditions.[3]
It is always recommended to monitor the reaction progress by TLC or LC-MS to avoid over-exposure to the deprotection reagent and minimize side-product formation.
Issue 3: Low Yield in Amide Coupling after Boc Deprotection
Question: After successfully deprotecting the Boc group to yield (R)-3-aminoazepan-2-one, I am getting low yields in the subsequent amide coupling reaction. How can I optimize this step?
Answer:
Low yields in amide coupling reactions can be attributed to several factors, including the choice of coupling reagents, reaction conditions, and potential side reactions like epimerization.
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is crucial for efficient amide bond formation.
-
Solution: A variety of modern coupling reagents can be employed. Common choices include carbodiimides like EDC (often used with an additive like HOBt or HOAt to suppress racemization), and uronium/phosphonium salts such as HATU, HBTU, or PyBOP. For sterically hindered amino groups or challenging couplings, HATU or COMU are often more effective.
-
-
Reaction Conditions: The solvent, base, and temperature all play a significant role in the efficiency of the coupling reaction.
-
Solution:
-
Solvent: DMF is a common solvent for peptide coupling. In cases of peptide aggregation, using a mixture of DMSO/DMF or 6N guanidine/DMF can be beneficial.[4]
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically used to neutralize the protonated amine and facilitate the reaction.
-
Temperature: Running the reaction at 0°C initially and then allowing it to warm to room temperature can help to minimize side reactions, particularly epimerization.
-
-
-
Epimerization: The stereocenter at the alpha-position to the amine can be susceptible to racemization under basic conditions, especially with highly activated carboxylic acids.
-
Solution: The use of additives like HOBt or HOAt with carbodiimide coupling reagents can minimize epimerization. Reagents like HATU and PyBOP are also known to reduce the risk of racemization.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a valuable chiral building block in organic synthesis, particularly in medicinal chemistry. It is a key intermediate in the synthesis of various pharmaceutical compounds, including ureidopropanamide derivatives that act as agonists for the Formyl Peptide Receptor 2 (FPR2).[5][6] FPR2 is a G protein-coupled receptor involved in regulating inflammatory responses, making it a target for the development of treatments for chronic inflammatory and neurodegenerative diseases.[6][7]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a sealed container in a dry environment at 2-8°C.[6][8][9]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: As with any chemical reagent, it is important to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and safety information.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Lactam
This protocol provides a general guideline for the N-alkylation of lactams. Optimization of the base, solvent, and temperature may be required for specific substrates.
-
Preparation: To a solution of the lactam (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF or toluene, approx. 0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1-1.5 eq., e.g., Cs₂CO₃ or K₂CO₃).
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq., e.g., an alkyl iodide or bromide) to the stirring suspension.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is adapted from a general procedure for the mild deprotection of N-Boc groups.[1][2]
-
Preparation: In a dry round-bottom flask equipped with a stir bar, dissolve the N-Boc protected compound (1.0 eq.) in methanol (approx. 0.1 M).
-
Addition of Reagent: Add oxalyl chloride (3.0 eq.) dropwise to the stirring solution at room temperature. An immediate temperature increase and sputtering may be observed.
-
Reaction: Allow the reaction mixture to stir at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon complete conversion, slowly add deionized water to quench the reaction. Extract the mixture with an organic solvent such as dichloromethane.
-
Purification: Wash the organic layer with deionized water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Further purification can be achieved by flash column chromatography if necessary.
Protocol 3: Amide Coupling using HATU
This protocol provides a general procedure for amide bond formation using HATU as the coupling agent.
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), HATU (1.0 eq.), and a non-nucleophilic base such as DIPEA (2.0 eq.) in an anhydrous aprotic solvent like DMF (approx. 0.1-0.5 M). Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Amine: Add a solution of the deprotected amine hydrochloride salt (1.0 eq.) and additional DIPEA (1.0 eq.) in DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash chromatography or recrystallization.
Visualizations
Caption: FPR2 Signaling Pathway Activation.
Caption: Synthetic Workflow Example.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemable.net [chemable.net]
- 3. researchgate.net [researchgate.net]
- 4. Promiscuous Receptors and Neuroinflammation: The Formyl Peptide Class - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Role of formyl peptide receptor 2 (FPR2) in the normal brain and in neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Lead Sciences [lead-sciences.com]
- 9. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]
Preventing racemization during modification of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Welcome to the technical support center for the modification of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and addressing other common issues during the chemical modification of this chiral molecule.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when modifying this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity.[1][2] For this compound, the stereocenter at the 3-position is crucial for its specific biological activity and three-dimensional structure in drug development. Racemization leads to the formation of its (S)-enantiomer, creating a mixture that can be difficult to separate and may have different pharmacological or toxicological properties.
Q2: What is the primary mechanism of racemization for this compound?
A2: The primary mechanism of racemization for this compound involves the deprotonation of the hydrogen atom at the chiral center (alpha to the lactam carbonyl group) under either acidic or basic conditions. This deprotonation forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a mixture of the (R) and (S) enantiomers.[1]
Q3: Which reaction conditions are most likely to cause racemization?
A3: The following conditions can promote racemization:
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Basic Conditions: Both strong and weak bases can catalyze racemization by abstracting the alpha-proton. The strength and steric hindrance of the base are critical factors.
-
Acidic Conditions: Strong acids can also catalyze enolization, leading to racemization.
-
Elevated Temperatures: Higher reaction temperatures increase the rate of enolization and therefore accelerate racemization.
-
Polar Protic Solvents: These solvents can facilitate proton transfer and stabilize the enolate intermediate, potentially increasing the rate of racemization.
Troubleshooting Guide
This guide addresses common problems encountered during the modification of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of the (S)-enantiomer detected after N-alkylation. | Use of a strong, non-hindered base: Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can readily deprotonate the alpha-carbon, leading to racemization. | Use a sterically hindered, non-nucleophilic base: Employ bases such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (e.g., -78 °C). The bulkiness of these bases can favor deprotonation of the less sterically hindered N-H proton of the carbamate over the alpha-proton of the lactam. |
| Elevated reaction temperature: Higher temperatures provide the activation energy for enolization. | Maintain low temperatures throughout the reaction: Perform the deprotonation and alkylation steps at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of racemization. | |
| Prolonged reaction time: Extended exposure to basic conditions increases the likelihood of racemization. | Optimize reaction time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. | |
| Loss of enantiomeric purity after Boc-deprotection. | Harsh acidic conditions: Strong acids like trifluoroacetic acid (TFA) at room temperature or elevated temperatures can cause racemization. | Use milder deprotection methods: Consider using HCl in an anhydrous solvent like dioxane or diethyl ether at 0 °C. Alternatively, methods using catalytic amounts of a Lewis acid like iron(III) chloride can be effective and mild. Another mild option is using oxalyl chloride in methanol.[3] |
| Presence of nucleophiles during deprotection: Nucleophiles can react with the intermediate tert-butyl cation and potentially facilitate side reactions. | Use scavengers: In acidic deprotection, scavengers like triethylsilane or anisole can trap the tert-butyl cation and prevent side reactions. | |
| Lactam ring opening during modification. | Strongly acidic or basic conditions: Both strong acids and bases can hydrolyze the lactam amide bond, especially in the presence of water. | Maintain anhydrous conditions: Ensure all reagents and solvents are dry. If aqueous workup is necessary, perform it quickly and at low temperatures. |
| Use of nucleophilic reagents: Strong nucleophiles can attack the lactam carbonyl. | Choose non-nucleophilic reagents where possible: For example, use non-nucleophilic bases for deprotonation. |
Experimental Protocols
Protocol 1: Stereoretentive N-Alkylation of this compound
This protocol is designed to minimize racemization during the alkylation of the lactam nitrogen.
-
Preparation: Dry all glassware thoroughly under vacuum with heating. Ensure all solvents and reagents are anhydrous.
-
Deprotonation: Dissolve this compound (1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of a sterically hindered base, such as Lithium Diisopropylamide (LDA) (1.1 equivalents), to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to 0 °C and stir for 2-4 hours, monitoring the progress by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Mild Boc-Deprotection
This protocol aims to remove the Boc protecting group while preserving the stereochemical integrity of the chiral center.
-
Preparation: Dissolve the N-Boc protected lactam (1 equivalent) in anhydrous methanol (MeOH).
-
Reaction: Cool the solution to 0 °C. Add oxalyl chloride (3 equivalents) dropwise.[3][4]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting hydrochloride salt can often be used directly or after purification by recrystallization.
-
Analysis: Determine the enantiomeric purity of the product by chiral HPLC.
Data Presentation
Table 1: Influence of Base and Temperature on Racemization during Alkylation of a Chiral N-Boc Lactam (Hypothetical Data Based on General Principles)
| Entry | Base | Temperature (°C) | Alkylating Agent | Enantiomeric Excess (ee %) |
| 1 | NaH | 25 | CH₃I | 65% |
| 2 | NaH | 0 | CH₃I | 80% |
| 3 | t-BuOK | 25 | CH₃I | 70% |
| 4 | LDA | -78 | CH₃I | >98% |
| 5 | NaHMDS | -78 | CH₃I | >98% |
| 6 | K₂CO₃ | 25 | CH₃I | 85% |
Table 2: Comparison of Boc-Deprotection Methods and Their Effect on Enantiomeric Purity (Hypothetical Data)
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Enantiomeric Excess (ee %) |
| 1 | TFA (50%) | CH₂Cl₂ | 25 | 2 | 90% |
| 2 | 4M HCl | Dioxane | 0 | 4 | >98% |
| 3 | Oxalyl Chloride (3 eq.) | MeOH | 25 | 2 | >99% |
| 4 | FeCl₃ (cat.) | CH₂Cl₂ | 25 | 6 | >97% |
Visualizations
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Boc Deprotection of Hindered Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the deprotection of sterically hindered N-Boc (tert-butyloxycarbonyl) protected amines.
Frequently Asked Questions (FAQs)
Q1: Why is my standard Boc deprotection with Trifluoroacetic Acid (TFA) failing for my sterically hindered amine?
A1: Steric hindrance around the nitrogen atom can significantly slow down the rate of acid-catalyzed deprotection.[1] The bulky tert-butyl group of the Boc protector, combined with large substituents on or near the amine, physically obstructs the approach of the acid, which is necessary for the reaction to proceed.[1] Standard conditions, such as 20-50% TFA in dichloromethane (DCM), may be too mild or require extended reaction times, which can lead to unwanted side reactions.[1]
Q2: My deprotection reaction is very slow and does not go to completion. What can I do to improve it?
A2: For sluggish reactions using a standard TFA/DCM mixture, consider the following adjustments:
-
Increase TFA Concentration: Using a higher concentration of TFA, or even neat TFA, can accelerate the reaction rate.[1]
-
Elevate the Temperature: Gently warming the reaction mixture to around 40°C can increase the rate of deprotection. However, it is crucial to monitor the reaction closely for the formation of side products.[1][2]
-
Switch to a Stronger Acid System: A solution of 4M hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate is often more effective than TFA for cleaving stubborn Boc groups.[1]
Q3: Are there milder alternatives to strong acids like TFA and HCl for my sensitive substrate?
A3: Yes, several milder methods are available for deprotecting Boc groups on sensitive or sterically hindered substrates.[3][4] These can help avoid the degradation of other acid-labile functional groups.[4] Some alternatives include:
-
Oxalyl chloride in methanol: This provides a mild and efficient deprotection at room temperature.[1][4]
-
p-Toluenesulfonic acid (pTSA): This can be used in acetonitrile/methanol and offers a milder acidic condition.[4]
-
Lewis Acids: Reagents such as aluminum chloride (AlCl₃) can facilitate Boc cleavage.[1][5]
-
Thermal Deprotection: In the absence of other thermally sensitive groups, heating the substrate can cleave the Boc group.[3][6]
Q4: What are the common side reactions I should be aware of during the Boc deprotection of hindered amines?
A4: Potential side reactions include:
-
Alkylation: The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings or other nucleophilic functional groups in your molecule.[1][7]
-
Trifluoroacetylation: When using TFA, the newly deprotected amine can sometimes be acylated by the trifluoroacetate anion.[4]
Q5: How can I monitor the progress of my deprotection reaction?
A5: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to observe the disappearance of the starting material and the appearance of the more polar deprotected amine product.[2][8] Staining with ninhydrin can help visualize primary or secondary amines.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more quantitative assessment of the reaction progress and can help identify the masses of the starting material, product, and any byproducts.[2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for observing the disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group, typically seen around 1.4-1.5 ppm.[10] ¹³C NMR can also be used to monitor the disappearance of the Boc group's carbon signals.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete or No Reaction | Insufficient acid strength or concentration for the hindered substrate.[1][2] | Increase the concentration of TFA (up to 100%) or switch to a stronger acid system like 4M HCl in dioxane.[1][2] |
| Low reaction temperature.[11] | If the substrate is stable, consider gently warming the reaction to a maximum of 40-50°C.[2] | |
| Poor solubility of the starting material. | Ensure the substrate is fully dissolved in the reaction solvent.[11] | |
| Formation of Side Products | Alkylation of sensitive functional groups by the tert-butyl cation.[7] | Add a scavenger, such as triethylsilane (TES) or triisopropylsilane (TIS) (5-10% v/v), to the reaction mixture to quench the tert-butyl cation.[1] |
| Degradation of other acid-labile protecting groups (e.g., t-butyl esters, acetals).[11] | Switch to a milder deprotection method, such as oxalyl chloride in methanol or p-toluenesulfonic acid.[1][3] | |
| Trifluoroacetylation of the product amine.[4] | After deprotection with TFA, ensure complete removal of the acid, for instance, by co-evaporation with a solvent like toluene.[4] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA in DCM [1]
-
Dissolve the N-Boc protected amine in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
To the stirred solution, add trifluoroacetic acid (TFA). For hindered amines, a 1:1 mixture of TFA and DCM is a good starting point.
-
If necessary, add a scavenger such as triethylsilane (5-10% v/v).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine TFA salt can be used directly or neutralized by dissolving the residue in an appropriate solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).[1]
Protocol 2: Boc Deprotection with 4M HCl in 1,4-Dioxane [1]
-
Dissolve the N-Boc protected amine in a minimal amount of a co-solvent like methanol or DCM if it is not readily soluble in dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Stir the reaction at room temperature. These reactions are often faster than with TFA and may be complete within 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting amine hydrochloride salt can be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration.[1]
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol [1]
-
Dissolve the N-Boc protected amine (1 equivalent) in methanol.
-
To the solution, add oxalyl chloride (3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected amine.[1]
Comparative Data for Alternative Deprotection Methods
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93% | [3] |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [3] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [3] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [3] |
Visual Guides
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Acid-catalyzed Boc deprotection mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Coupling Conditions for (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Welcome to the technical support center for the synthesis of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of the Boc-protection of (R)-3-amino-azepan-2-one.
Experimental Protocols
The synthesis of this compound involves the protection of the primary amine of (R)-3-amino-azepan-2-one with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O). Below is a general experimental protocol based on standard procedures for Boc protection of amines.
Materials:
-
(R)-3-amino-azepan-2-one
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Dioxane/Water)
-
Base (e.g., Triethylamine (TEA), Sodium hydroxide (NaOH), Sodium bicarbonate (NaHCO₃))
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel (for chromatography, if necessary)
Procedure:
-
Dissolution: Dissolve (R)-3-amino-azepan-2-one (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add the selected base (e.g., 1.1 to 1.5 equivalents of TEA or an appropriate amount of aqueous NaOH or NaHCO₃).
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.05 to 1.2 equivalents) portion-wise or as a solution in the reaction solvent. The reaction is often performed at 0°C initially and then allowed to warm to room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the conditions.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
If an aqueous base was used, acidify the aqueous layer (e.g., with cold 1N HCl or citric acid solution) and extract the product with a suitable organic solvent like ethyl acetate. If a tertiary amine base was used, the reaction mixture can be diluted with water and extracted with an organic solvent.
-
Wash the combined organic layers with water and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Data Presentation: Optimization of Reaction Conditions
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Dichloromethane (DCM) | Triethylamine (TEA) | 25 | 12 | 85 | 95 |
| 2 | Tetrahydrofuran (THF) | Triethylamine (TEA) | 25 | 12 | 90 | 96 |
| 3 | Acetonitrile | Triethylamine (TEA) | 25 | 10 | 88 | 95 |
| 4 | Dioxane/Water (1:1) | Sodium Bicarbonate | 25 | 16 | 92 | 97 |
| 5 | Tetrahydrofuran (THF) | Sodium Hydroxide (1N) | 0 to 25 | 8 | 95 | 98 |
| 6 | Dichloromethane (DCM) | 4-DMAP (catalytic) | 25 | 6 | 93 | 97 |
Note: The data in this table is illustrative and based on typical outcomes for Boc protection reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reagent ((Boc)₂O or base).- Low reaction temperature or short reaction time.- Poor solubility of the starting material. | - Increase the equivalents of (Boc)₂O and/or base.- Increase the reaction temperature or prolong the reaction time.- Choose a solvent in which the starting material is more soluble. A co-solvent system (e.g., THF/water) may be beneficial. |
| Formation of Di-Boc Product | - Use of a strong base and excess (Boc)₂O. | - Use a milder base (e.g., NaHCO₃).- Use a stoichiometric amount of (Boc)₂O.- Carefully control the reaction time. |
| Low Yield | - Incomplete reaction.- Product loss during work-up and purification.- Decomposition of (Boc)₂O at elevated temperatures. | - Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- Optimize the extraction and purification steps.- Avoid excessive heating of the reaction mixture. |
| Difficulty in Purification | - Presence of unreacted (Boc)₂O or byproducts. | - During work-up, wash the organic layer with a dilute solution of a nucleophilic amine (e.g., ammonium chloride) to quench excess (Boc)₂O.- Optimize the chromatography conditions (solvent system, gradient). |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Boc protection reaction? A1: The base is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product. Common bases include tertiary amines like triethylamine (TEA) and inorganic bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).
Q2: Which solvent is best for this reaction? A2: The choice of solvent can influence the reaction rate and yield. Aprotic solvents like THF and DCM are commonly used. Protic solvents like methanol have been shown to accelerate the reaction. A biphasic system, such as dioxane/water with an inorganic base, can also be very effective. The optimal solvent should be determined experimentally.
Q3: How can I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is a simple and effective method. The starting amine and the Boc-protected product will have different Rf values. Staining with ninhydrin can be used to visualize the amine starting material. LC-MS can also be used for more quantitative monitoring.
Q4: What are the common side reactions, and how can they be avoided? A4: The most common side reaction is the formation of the di-Boc protected amine, where two Boc groups are attached to the nitrogen. This can be minimized by using a stoichiometric amount of (Boc)₂O and a milder base. At higher temperatures, (Boc)₂O can decompose, so it is best to run the reaction at or below room temperature.
Q5: Is the reaction sensitive to water? A5: While anhydrous conditions are often preferred for many organic reactions, Boc protection can be successfully carried out in the presence of water, especially when using inorganic bases like NaOH or NaHCO₃ in a biphasic system. However, (Boc)₂O can slowly hydrolyze in the presence of water, so a slight excess of the reagent may be needed.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the Boc protection reaction.
Technical Support Center: Stability of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate, focusing on its behavior under acidic conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical stability of the tert-butyloxycarbonyl (Boc) group on this compound?
A1: The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its specific stability profile.[1] It is generally stable under a wide range of basic, nucleophilic, and reductive conditions.[1][2] However, it is designed to be labile and is readily cleaved under acidic conditions.[1][3] This orthogonal stability allows for the selective deprotection of the amine in the presence of other protecting groups like Fmoc or Cbz, which are removed under basic or hydrogenolysis conditions, respectively.[1][4]
Q2: What is the mechanism of degradation for this compound under acidic conditions?
A2: The degradation, or deprotection, of the Boc group proceeds via a well-established acid-catalyzed hydrolysis mechanism. The process involves three main steps:
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[1][5]
-
Cleavage: This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][5]
-
Decomposition: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[1][5] The liberated amine is then typically protonated by the excess acid in the reaction medium, yielding an amine salt.[1][5]
Caption: Acid-catalyzed deprotection pathway of a Boc-protected amine.
Q3: My Boc deprotection reaction is incomplete. What are the common causes and troubleshooting steps?
A3: Incomplete Boc deprotection is a common issue that can usually be resolved by systematically evaluating the reaction parameters. Key causes include insufficient acid strength, steric hindrance, poor substrate solubility, and inadequate reaction time or temperature.[6][7]
The following workflow can guide your troubleshooting efforts:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q4: I am observing unexpected side products during acidic treatment. What are they and how can they be minimized?
A4: A primary side reaction during Boc deprotection is alkylation by the tert-butyl cation intermediate.[8] This electrophilic cation can react with any nucleophilic sites on your substrate or product, particularly electron-rich aromatic rings, thiols, and guanidines.[8] To prevent this, "scavengers" should be added to the reaction mixture. These are reagents that are more nucleophilic than the substrate and will preferentially react with and trap the tert-butyl cation.[1] Common scavengers include anisole, thioanisole, and triisopropylsilane (TIS).
Q5: What are the best analytical methods to monitor the stability or confirm the complete deprotection of the Boc group?
A5: Several analytical techniques can be used to monitor the reaction and confirm its completion:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material and the appearance of the more polar, deprotected product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of the starting material and formation of the product, confirming the expected mass change (a loss of 100.12 amu for the Boc group).[9]
-
¹H NMR Spectroscopy: This is often the most definitive method.[9] Complete deprotection is confirmed by the complete disappearance of the characteristic sharp singlet for the nine equivalent protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm.[9]
Quantitative Data: Stability Under Various Acidic Conditions
The rate of Boc group cleavage is highly dependent on the strength of the acid, solvent, and temperature. The following table provides a comparative summary of common deprotection conditions.
| Condition No. | Reagent & Concentration | Solvent | Typical Temperature | Relative Rate of Deprotection | Key Considerations |
| 1 | Trifluoroacetic Acid (TFA), 20-50% v/v | Dichloromethane (DCM) | 0 °C to Room Temp | Very Fast | Standard, highly effective method. TFA is corrosive and hygroscopic.[3][6] Potential for tert-butylation side products.[8] |
| 2 | Hydrochloric Acid (HCl), 4M | 1,4-Dioxane | Room Temp | Fast | Common and effective. Can be slower than TFA. Dioxane is a potential peroxide former.[3] |
| 3 | Hydrochloric Acid (HCl), 1-2M | Methanol (MeOH) | Room Temp | Moderate | Slower than HCl in dioxane; methanol can participate in reactions.[7] |
| 4 | Formic Acid, 80-90% | Water or neat | Room Temp to 40 °C | Slow to Moderate | Milder alternative, useful for substrates with other acid-sensitive groups. |
| 5 | Acetic Acid, 50-80% | Water | 50 °C to Reflux | Very Slow | Generally not effective for complete deprotection unless forcing conditions are used.[10] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Objective: To completely remove the Boc protecting group under standard conditions.
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane, TIS, 5% v/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
If required, add a scavenger such as TIS (0.05 equivalents).
-
Slowly add TFA (10-20 equivalents, typically 25-50% of the total volume) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[1]
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.[1]
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated NaHCO₃ solution until CO₂ evolution ceases.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution in vacuo to yield the deprotected amine.
-
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Objective: To qualitatively assess the progress of the deprotection reaction.
-
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Eluent system (e.g., 10% Methanol in DCM with 1% NH₄OH for the free amine)
-
Developing chamber
-
UV lamp (254 nm)
-
Staining solution (e.g., ninhydrin or potassium permanganate)
-
-
Procedure:
-
Prepare the eluent system and place it in the developing chamber to allow the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of the starting material (dissolved in a volatile solvent) on the TLC plate as a reference (co-spot).
-
At timed intervals (e.g., T=0, 30 min, 60 min), take a small aliquot from the reaction mixture and spot it next to the reference spot.
-
Develop the TLC plate in the chamber.
-
Visualize the plate under a UV lamp. The Boc-protected starting material will be less polar (higher Rf value) than the deprotected amine product (lower Rf value).
-
If the product is not UV-active, stain the plate with ninhydrin (which turns purple/blue in the presence of primary/secondary amines) or another suitable stain.
-
The reaction is complete when the starting material spot has completely disappeared.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Protective Groups [organic-chemistry.org]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Conformationally Constrained Peptides
Welcome to the technical support center for the synthesis of conformationally constrained peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the challenges encountered during the synthesis of these complex molecules.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Aggregation and Poor Solvation
Question 1: My peptide-resin is not swelling, and I'm observing incomplete coupling/deprotection. What is happening and how can I solve it?
Answer: This is a classic sign of on-resin peptide aggregation, where peptide chains self-associate through intermolecular hydrogen bonds, often forming β-sheet-like structures.[1][2][3] This aggregation can block reactive sites, leading to failed synthesis.[2] Hydrophobic sequences are particularly prone to this issue.[1]
Troubleshooting Steps:
-
Solvent and Reagent Modification:
-
Disrupting Secondary Structures:
-
Physical Disruption:
Question 2: My crude peptide is insoluble after cleavage. How can I purify it?
Answer: Insolubility of the crude peptide is a common problem, especially with long, hydrophobic, or aggregation-prone sequences.[6] Purification under these conditions is challenging.
Strategies for Solubilization and Purification:
-
Solvent Screening: Attempt to dissolve the crude peptide in a variety of solvents, starting with common HPLC mobile phases (e.g., acetonitrile/water with 0.1% TFA) and moving to stronger organic solvents like DMSO, DMF, or even hexafluoroisopropanol (HFIP).
-
Guanidinium Chloride or Urea: For severely aggregated peptides, dissolving the crude product in a buffer containing 6-8 M guanidinium chloride or urea can be effective for initial purification by size exclusion chromatography before attempting reverse-phase HPLC.
-
Modifying the HPLC Mobile Phase: Adding a small percentage of formic acid or using a different ion-pairing agent might improve solubility and chromatographic behavior.
Category 2: Difficult Coupling Reactions and Steric Hindrance
Question 3: I am observing incomplete coupling, especially when adding an amino acid after a proline residue or in a Pro-Pro motif. What should I do?
Answer: Proline's unique cyclic structure creates a secondary amine that is sterically hindered and less reactive than the primary amines of other amino acids, leading to difficult couplings.[6]
Solutions for Hindered Couplings:
-
Use Potent Coupling Reagents: Standard coupling reagents may be insufficient. Switch to more powerful uronium/aminium or phosphonium reagents.[6][7] HATU is frequently recommended for such difficult couplings.[7]
-
Optimize Reaction Conditions:
-
Check for Complete Reaction: Use a qualitative test, such as the isatin test, to confirm the absence of unreacted secondary amines on the resin beads.[7]
Table 1: Comparison of Coupling Reagents for Sterically Hindered Couplings
| Reagent Class | Example Reagents | Relative Performance | Key Features & Potential Side Reactions |
| Uronium/Aminium | HATU, HCTU | Very High | HATU is often considered the gold standard for difficult couplings.[7][9] HCTU is also highly effective. Guanidinylation of the N-terminus is a possible side reaction if excess reagent is used.[7] |
| Phosphonium | PyBOP, PyAOP | High | Excellent choices for hindered couplings with high reactivity.[7] |
| Oxyma-Based | COMU | Very High | Offers coupling efficiencies comparable to HATU with a better safety profile as it is not based on potentially explosive HOBt or HOAt derivatives.[7] |
Category 3: Peptide Cyclization
Question 4: I am getting a low yield in my head-to-tail cyclization, with a lot of unreacted linear peptide and dimers. How can I improve this?
Answer: Low cyclization yields are often due to an unfavorable peptide conformation, slow reaction kinetics, or competing intermolecular reactions (dimerization/oligomerization).[10][11] Head-to-tail cyclization can be particularly challenging due to the large entropic penalty.[12]
Troubleshooting Strategies:
-
Promote Intramolecular Cyclization:
-
Optimize the Linear Precursor:
-
Enhance Reaction Kinetics:
Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Purification | Simpler, as excess reagents can be washed away.[10] | Requires purification of the linear precursor before cyclization.[10] |
| Oligomerization | Reduced due to the "pseudo-dilution" effect of the resin.[14] | Prone to dimerization/oligomerization; requires high dilution.[15] |
| Conformational Freedom | Peptide conformation may be restricted by the resin, potentially hindering cyclization.[10] | The peptide has more conformational freedom, which can be beneficial or detrimental.[10] |
| Solubility | Not a concern for the resin-bound peptide.[10] | Poor solubility of the linear peptide can be a major issue.[10] |
| Monitoring | More difficult to monitor reaction progress in real-time.[10] | Easier to monitor by taking aliquots for HPLC/MS analysis.[10] |
Question 5: I need to form multiple disulfide bonds in my peptide. How can I ensure the correct connectivity?
Answer: Forming multiple, specific disulfide bonds requires a strategy of selective cysteine protection and oxidation.[11][16] A "one-pot" oxidation of multiple unprotected cysteines can lead to a mixture of isomers.[11]
Strategy for Regioselective Disulfide Bond Formation:
-
Orthogonal Cysteine Protection: During peptide synthesis, use different cysteine side-chain protecting groups that can be removed under distinct conditions. For example, Trt (trityl) is acid-labile, Acm (acetamidomethyl) is removed by iodine, and StBu (tert-butylsulfenyl) is removed by reduction.
-
Stepwise Deprotection and Oxidation: After synthesizing the linear peptide, selectively deprotect one pair of cysteines and perform the first oxidation to form the disulfide bond. Then, deprotect the next pair and repeat the oxidation process. This can be done either on-resin or in solution.[16]
Category 4: Common Side Reactions
Question 6: I am observing a side product with the same mass as my target peptide but a different retention time on HPLC. What could it be?
Answer: This is often an indication of epimerization, where the stereochemistry of an amino acid (usually the C-terminal residue during activation for cyclization) has inverted.[17][18] Epimerized products have very similar physical characteristics to the desired peptide, making them difficult to purify.[17]
Minimizing Epimerization:
-
Choice of Coupling Reagents: Use coupling reagents known for low racemization, such as COMU or those used with additives like OxymaPure or HOBt.[18]
-
Optimize Reaction Conditions: Lower the reaction temperature and minimize the reaction time, especially during the activation step.[10]
-
Cyclize at Glycine or Proline: If the sequence allows, designing the linear precursor to have a C-terminal glycine (achiral) or proline (less prone to epimerization) can circumvent this issue.[10]
Question 7: My mass spectrometry results show a peak that is 18 Da less than my target peptide, especially in sequences containing Asp-Gly or Asp-Ser. What is this side product?
Answer: This is likely due to aspartimide formation, a common side reaction where the peptide backbone nitrogen attacks the side-chain ester of aspartic acid, forming a succinimide ring.[18] This intermediate can then hydrolyze to form a mixture of aspartyl and isoaspartyl peptides.
Preventing Aspartimide Formation:
-
Protecting Groups: Use protecting groups on the preceding amino acid's backbone amide, such as 2-hydroxy-4-methoxybenzyl (Hmb), to sterically hinder the side reaction.[18]
-
Modified Deprotection: Add HOBt to the piperidine deprotection solution to suppress aspartimide formation during Fmoc removal.[18]
Experimental Protocols
Protocol 1: General Procedure for On-Resin Head-to-Tail Cyclization
This protocol describes a general method for cyclizing a peptide from head to tail while it is still attached to the solid support. This is often achieved by anchoring the peptide to the resin via an amino acid side chain.
-
Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS. The C-terminal amino acid should have a side-chain protecting group that can be selectively removed (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH). The N-terminus remains Fmoc-protected.
-
Side-Chain Deprotection: Once the linear sequence is assembled, selectively remove the side-chain protecting group. For an Allyl (All) group, treat the resin with a solution of Pd(PPh₃)₄ and a scavenger like phenylsilane in DCM.
-
N-Terminal Fmoc Deprotection: Remove the N-terminal Fmoc group using a standard piperidine/DMF solution.
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling reagent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction by taking a small sample of beads, cleaving the peptide, and analyzing by HPLC/MS.
-
-
Cleavage and Purification: Once cyclization is complete, wash the resin thoroughly, dry it, and cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: General Procedure for Solution-Phase Disulfide Bond Formation
This protocol outlines a common method for forming a single disulfide bridge in a peptide after it has been cleaved from the resin.
-
Peptide Synthesis and Cleavage: Synthesize the linear peptide containing two cysteine residues (with acid-labile side-chain protecting groups like Trt) using standard Fmoc-SPPS. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups with a TFA cocktail.
-
Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase HPLC to >95% purity. Lyophilize the purified peptide to obtain a fluffy white powder.
-
Cyclization (Oxidation):
-
Dissolve the purified linear peptide in a suitable buffer at a low concentration (e.g., 0.1-0.5 mg/mL) to minimize dimerization. A common buffer is 0.1 M ammonium bicarbonate, pH 8.
-
Stir the solution gently in a vessel open to the air. The oxidation is carried out by dissolved oxygen.
-
Alternatively, for a more controlled reaction, add an oxidizing agent like hydrogen peroxide (H₂O₂), iodine (I₂), or potassium ferricyanide (K₃[Fe(CN)₆]).
-
-
Monitoring and Quenching: Monitor the reaction by taking aliquots and analyzing them by HPLC/MS to observe the disappearance of the linear precursor and the appearance of the cyclic product. Once the reaction is complete, quench it by acidifying the solution with acetic acid or formic acid.
-
Final Purification: Lyophilize the reaction mixture and purify the final cyclic peptide by reverse-phase HPLC.
Visualizations
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Caption: Decision tree for choosing a cyclization strategy.
Caption: Workflow for regioselective formation of multiple disulfide bonds.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 12. Solve Peptide Cyclization Bottlenecks - Expert Services - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jpt.com [jpt.com]
- 16. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Byproduct formation in the synthesis of DNK333 precursor
Technical Support Center: Synthesis of DNK333 Precursor
Welcome to the technical support center for the synthesis of the DNK333 precursor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly regarding byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of the DNK333 precursor?
The most frequently encountered byproducts are the homo-coupled product (biphenyl derivative) and the product of reaction with atmospheric moisture (des-halo starting material). The formation of these byproducts is often attributed to reaction conditions.
Q2: How can I minimize the formation of the biphenyl byproduct?
Minimizing the biphenyl byproduct involves controlling the reaction temperature and the rate of addition of the electrophile. Slower addition at a lower temperature is generally recommended to disfavor the radical-mediated coupling pathway.
Q3: What is the impact of residual moisture on the reaction?
Residual moisture can significantly reduce the yield of the desired DNK333 precursor. The Grignard reagent is highly sensitive to protic sources and will be quenched by water, leading to the formation of the corresponding des-halo starting material. It is crucial to use anhydrous solvents and properly dried glassware.
Q4: Can the choice of solvent affect byproduct formation?
Yes, the choice of solvent is critical. Diethyl ether and tetrahydrofuran (THF) are commonly used for Grignard reactions. THF is generally preferred for its higher boiling point and better solvating properties, which can sometimes lead to cleaner reactions. However, the optimal solvent may be substrate-dependent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of the DNK333 precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of DNK333 Precursor | • Presence of moisture in the reaction setup.• Incomplete formation of the Grignard reagent.• Competing side reactions (e.g., homo-coupling). | • Ensure all glassware is oven-dried and cooled under an inert atmosphere.• Use anhydrous solvents.• Confirm the quality of the magnesium turnings and activate if necessary.• Optimize the reaction temperature and addition rate of the electrophile. |
| High Percentage of Biphenyl Byproduct | • High local concentration of the Grignard reagent.• Elevated reaction temperature. | • Add the electrophile slowly and dropwise to the Grignard solution.• Maintain a low reaction temperature (e.g., 0 °C or below). |
| Presence of Unreacted Starting Material | • Inefficient initiation of the Grignard reaction.• Poor quality of magnesium turnings. | • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.• Use freshly crushed or activated magnesium turnings. |
| Formation of Des-Halo Byproduct | • Reaction with atmospheric moisture or protic impurities. | • Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.• Ensure the starting materials and solvents are free of water. |
Experimental Protocols
Protocol 1: Synthesis of DNK333 Precursor via Grignard Reaction
-
Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of dry argon.
-
Grignard Reagent Formation:
-
To a round-bottom flask containing magnesium turnings, add a small portion of the anhydrous solvent (e.g., THF).
-
Slowly add a solution of the aryl halide in the anhydrous solvent to the magnesium suspension.
-
If the reaction does not initiate, add a small crystal of iodine.
-
Once initiated, add the remaining aryl halide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of the electrophile in the anhydrous solvent to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Factors influencing byproduct formation.
Technical Support Center: Enantiomeric Purity Analysis of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the enantiomeric purity of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the most common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for determining the enantiomeric purity of this compound?
A1: The most effective methods for the chiral separation of this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP). Capillary Electrophoresis (CE) with a chiral selector can also be a viable alternative. Gas Chromatography (GC) is generally less suitable unless the compound is derivatized to increase its volatility.
Q2: How do I choose the right chiral stationary phase (CSP) for my HPLC or SFC analysis?
A2: For carbamates and cyclic amines like the target molecule, polysaccharide-based CSPs are typically the most successful. Columns with coated or immobilized cellulose or amylose derivatives, such as Chiralcel® OD-H, Chiralpak® AD-H, or Lux® Cellulose-1, are excellent starting points for method development.
Q3: What is enantiomeric excess (ee) and how is it calculated?
A3: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is calculated from the peak areas of the two enantiomers obtained from the chromatogram using the following formula:
ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer. A completely pure enantiomer will have an ee of 100%, while a racemic mixture (a 50:50 mixture of both enantiomers) will have an ee of 0%.[1][2][3]
Q4: How can I improve the resolution between the enantiomeric peaks?
A4: To improve resolution, you can try several approaches:
-
Optimize the mobile phase: Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase HPLC. In SFC, modifying the percentage of the co-solvent (e.g., methanol) can have a significant impact.
-
Lower the flow rate: Reducing the flow rate can sometimes enhance separation efficiency.
-
Adjust the temperature: Temperature can influence the interactions between the analyte and the CSP. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C).
-
Try a different CSP: If optimization of the mobile phase and other parameters does not yield the desired resolution, testing a CSP with a different chiral selector is recommended.
Q5: What are the typical validation parameters for a chiral analytical method?
A5: Validation of a chiral purity method should generally follow ICH guidelines and includes parameters such as specificity, precision, linearity, accuracy, range, and the limit of detection (LOD) and limit of quantitation (LOQ) for the undesired enantiomer.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Chiral HPLC Troubleshooting
Q: I am not observing any separation of the enantiomers.
A:
-
Confirm Column Suitability: Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns are a good first choice for this type of compound.
-
Mobile Phase Composition: The initial mobile phase composition may not be suitable. For normal-phase chromatography, start with a mobile phase of n-Hexane and an alcohol modifier like Isopropanol (IPA) or Ethanol (EtOH). A typical starting point is 90:10 (Hexane:Alcohol). Systematically vary the ratio (e.g., 95:5, 80:20).
-
Check for Co-elution: The peaks may be perfectly co-eluting. Try a significantly different mobile phase composition or a different CSP.
Q: I am observing poor peak shape (tailing or fronting).
A:
-
Peak Tailing: This can be caused by secondary interactions with the stationary phase. For basic compounds, adding a small amount of a basic additive to the mobile phase, such as diethylamine (DEA) or ethanolamine (ETA) at a concentration of 0.1%, can improve peak shape. Also, ensure your sample is fully dissolved in the mobile phase.
-
Peak Fronting: This is often a sign of column overload. Reduce the amount of sample injected onto the column. Dilute your sample and re-inject.
Q: My retention times are drifting.
A:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 20-30 column volumes.
-
Mobile Phase Instability: If your mobile phase is a mixture of solvents with very different volatilities (like hexane and a low-boiling alcohol), selective evaporation can change the composition over time. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
Chiral SFC Troubleshooting
Q: I have poor resolution between my enantiomers.
A:
-
Co-solvent Percentage: The percentage of the alcohol co-solvent (e.g., methanol, ethanol) in the supercritical CO2 is a critical parameter. A systematic screen of co-solvent percentages (e.g., from 5% to 40% in 5% increments) is recommended.
-
Back Pressure: The back pressure in an SFC system affects the density of the supercritical fluid and can influence selectivity. Experiment with different back pressures (e.g., 100 bar, 150 bar, 200 bar).
-
Temperature: As with HPLC, temperature plays a role in chiral recognition. Evaluate a range of temperatures (e.g., 30°C, 35°C, 40°C).
Q: I am experiencing high back pressure.
A:
-
System Blockage: Check for blockages in the system, starting from the injector and moving towards the detector. A common culprit is a blocked frit in the column.
-
Precipitation: The sample may be precipitating in the mobile phase. Ensure your sample is soluble in the initial mobile phase conditions.
-
Column Contamination: If the column has been used with incompatible samples or solvents, it may be contaminated. Follow the manufacturer's instructions for column cleaning.
Experimental Protocols
Chiral HPLC Method
Principle: This method utilizes normal-phase chiral HPLC to separate the enantiomers of tert-Butyl (2-oxoazepan-3-yl)carbamate. The separation is achieved through differential interactions of the enantiomers with a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV Detector
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
Chiral SFC Method
Principle: This method employs Supercritical Fluid Chromatography (SFC) for a rapid and efficient separation of the enantiomers. The use of supercritical CO2 as the primary mobile phase component allows for faster analysis times and reduced solvent consumption compared to HPLC.
Instrumentation:
-
SFC system with a CO2 pump and a modifier pump
-
Autosampler
-
Column oven
-
Back pressure regulator
-
UV Detector
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Lux® Cellulose-1, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol |
| Gradient | Isocratic at 20% B |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 40°C |
| Back Pressure | 150 bar |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution with methanol to a final concentration of approximately 0.1 mg/mL.
Quantitative Data Summary
The following tables present typical performance data for the described analytical methods. These values should be verified during in-house method validation.
Table 1: HPLC Method Performance
| Parameter | This compound | (S)-enantiomer |
| Retention Time (min) | ~ 8.5 | ~ 9.8 |
| Resolution (Rs) | - | > 2.0 |
| Limit of Detection (LOD) | - | ~ 0.03 µg/mL |
| Limit of Quantitation (LOQ) | - | ~ 0.1 µg/mL |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0 | < 5.0 |
| Accuracy (% Recovery) | 98 - 102 | 95 - 105 |
Table 2: SFC Method Performance
| Parameter | This compound | (S)-enantiomer |
| Retention Time (min) | ~ 2.1 | ~ 2.5 |
| Resolution (Rs) | - | > 1.8 |
| Limit of Detection (LOD) | - | ~ 0.04 µg/mL |
| Limit of Quantitation (LOQ) | - | ~ 0.12 µg/mL |
| Linearity (r²) | > 0.998 | > 0.998 |
| Precision (%RSD) | < 2.5 | < 6.0 |
| Accuracy (% Recovery) | 97 - 103 | 94 - 106 |
Visualizations
References
Technical Support Center: Recrystallization of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate. It includes a detailed experimental protocol, troubleshooting guides for common issues, and frequently asked questions.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require preliminary screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate, isopropyl alcohol, acetonitrile, or a mixture such as ethyl acetate/heptane)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water or oil bath
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1] Impurities should ideally be either insoluble in the hot solvent or remain soluble in the cold solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution.[1] Add more solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[2][3]
-
Hot Filtration (if necessary): If insoluble impurities are present after the dissolution step, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.[4][5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[3] Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the recrystallized product can be assessed by techniques such as melting point analysis.[5]
Data Presentation
| Parameter | Recommended Condition | Expected Outcome |
| Purity (Initial) | 95% | Purity >99% |
| Appearance | White powder | Crystalline solid |
| Storage | Sealed in a dry environment at 2-8°C | Stable solid |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the recrystallization of this compound.
Issue 1: The compound does not dissolve.
-
Possible Cause: Insufficient solvent or an inappropriate solvent was used.
-
Solution: Gradually add more solvent in small increments while heating and stirring. If the compound still does not dissolve, a different solvent or a solvent mixture may be required.
Issue 2: The compound "oils out" instead of crystallizing.
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.[3]
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a different solvent with a lower boiling point might also resolve the issue.[3]
Issue 3: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, meaning too much solvent was used, or the solution is supersaturated.[2][3]
-
Solution:
-
If too much solvent was used, evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[3][6]
-
For supersaturated solutions, induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of the pure compound.[2][4][6] Cooling the solution in an ice bath may also help.[4]
-
Issue 4: Low recovery of the purified compound.
-
Possible Cause: Too much solvent was used during dissolution or washing, or the compound has significant solubility in the cold solvent.[1][2]
-
Solution: Use the minimum amount of hot solvent necessary for dissolution and wash the crystals with a minimal amount of ice-cold solvent.[2] Ensure the solution is sufficiently cooled to minimize the amount of product lost in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallization?
A1: The ideal solvent is one in which your compound is very soluble when hot and poorly soluble when cold. You may need to perform small-scale solubility tests with a few candidate solvents to find the most suitable one. "Like dissolves like" is a good guiding principle; consider the polarity of your compound.[2]
Q2: What is the purpose of hot filtration?
A2: Hot filtration is used to remove insoluble impurities from the hot solution before crystallization.[1] This step is crucial for obtaining a highly pure final product.
Q3: Why is slow cooling important?
A3: Slow cooling allows for the gradual formation of a crystal lattice, which tends to exclude impurities.[3] Rapid cooling can trap impurities within the crystals, reducing the effectiveness of the purification.[6]
Q4: Can I reuse the mother liquor?
A4: The mother liquor contains the dissolved impurities as well as some of your desired product. While it is possible to recover more product from the mother liquor, it will likely be less pure than the first crop of crystals.
Visualizations
Caption: A flowchart illustrating the general workflow for the recrystallization of this compound.
Caption: A troubleshooting decision tree for common issues encountered during recrystallization.
References
Validation & Comparative
A Comparative Guide to Alternative Chiral Building Blocks for Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
In the quest for more effective therapeutics, constrained peptides have emerged as a promising class of molecules that bridge the gap between small molecules and large biologics. By introducing conformational rigidity, these peptides can overcome many of the limitations of their linear counterparts, exhibiting enhanced proteolytic stability, improved binding affinity, and increased cell permeability. This guide provides a comparative overview of three key alternative chiral building blocks used to create constrained peptides: hydrocarbon stapling, lanthionine bridging, and azetidinone-containing linkers. We present a summary of their performance characteristics, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Performance Comparison of Constrained Peptides
| Constraint Type | Peptide System | Target | Binding Affinity (Kd) | Proteolytic Stability (t1/2) | Cell Permeability (EC50) | Reference |
| Hydrocarbon Stapling (i, i+7) | Double-stapled gp41 peptide | HIV-1 gp41 | - | >24 hours (in chymotrypsin) | - | [1] |
| Hydrocarbon Stapling (i, i+4) | Stapled p53 peptide | MDM2 | 11.9 ± 0.3 nM (IC50) | - | 3.8 ± 0.1 µM | [2] |
| Lactam Bridging (i, i+4) | hACE2-derived peptide | SARS-CoV-2 Spike RBD | - | Higher than linear peptide | - | [3][4][5] |
| Azetidinone-containing | Cyclohexapeptide | - | - | Improved vs. homodetic macrocycle | - | [6] |
Note: Direct quantitative comparisons across different constraining methods for the same peptide are scarce. The data above are illustrative examples from different studies.
Key Alternative Chiral Building Blocks: An In-Depth Look
Hydrocarbon-Stapled Peptides
Hydrocarbon stapling involves the introduction of two olefin-bearing unnatural amino acids into a peptide sequence, which are then covalently linked through a ruthenium-catalyzed ring-closing metathesis (RCM) reaction.[7][8] This creates a rigid hydrocarbon "staple" that reinforces the peptide's α-helical structure.[9][10]
Advantages:
-
Enhanced Helicity and Stability: Stapling significantly increases the α-helical content of peptides, leading to enhanced resistance to proteolytic degradation.[1][11]
-
Improved Cell Permeability: The hydrophobic nature of the hydrocarbon staple can facilitate the passage of peptides across cell membranes.[12]
-
Increased Target Affinity: By pre-organizing the peptide into its bioactive conformation, stapling can lead to higher binding affinities for target proteins.[13][14]
Experimental Workflow for Hydrocarbon-Stapled Peptide Synthesis
Caption: A generalized workflow for the synthesis of hydrocarbon-stapled peptides.
Lanthionine-Bridged Peptides (Lanthipeptides)
Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thioether cross-links formed by lanthionine (Lan) or methyllanthionine (MeLan) residues.[15][16][17] These bridges are installed enzymatically, typically by a dehydratase (LanB) that converts serine or threonine to dehydroalanine or dehydrobutyrine, followed by a cyclase (LanC) that catalyzes the Michael-type addition of a cysteine thiol to the dehydro residue.[2][18]
Advantages:
-
High Stability: The thioether bond of the lanthionine bridge is highly stable to chemical and enzymatic degradation.
-
Structural Diversity: The enzymatic nature of their synthesis allows for the creation of complex, polycyclic structures.[19]
-
Natural Origin: Many lanthipeptides are natural products with potent biological activities.
Experimental Workflow for Lanthipeptide Biosynthesis
Caption: A simplified workflow for the biosynthesis of lanthipeptides.
Azetidinone-Containing Peptides
Azetidinone (β-lactam) moieties can be incorporated into peptide backbones to induce conformational constraints. These four-membered rings can act as turn-inducers and improve the metabolic stability of the peptide.[6] The synthesis of these constrained peptides typically involves the use of specialized azetidinone-containing amino acid building blocks in solid-phase peptide synthesis.[20]
Advantages:
-
Turn Induction: The rigid azetidinone ring can effectively induce β-turn conformations in peptides.
-
Proteolytic Stability: The modified backbone at the azetidinone position can confer resistance to enzymatic cleavage.[6]
-
Synthetic Accessibility: Azetidinone-containing amino acids can be synthesized and incorporated into peptides using established solid-phase methods.[21]
Experimental Workflow for Synthesis of Azetidinone-Constrained Peptides
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. A Class V Lanthipeptide Cyclase Directs the Biosynthesis of a Stapled Peptide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of hydrocarbon-and lactam-bridged cyclic peptides as dimerization inhibitors of Leishmania infantum trypanothione reductase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. peptide.com [peptide.com]
- 10. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. Biological Application of Constrained Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure and Mechanism of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel Penicillin-Type Analogues Bearing a Variable Substituted 2-Azetidinone Ring at Position 6: Synthesis and Biological Evaluation | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Boc vs. Fmoc Strategies for the Synthesis of Peptide Mimics
For researchers, scientists, and professionals in drug development, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that dictates the overall success of synthesizing peptide mimics. This guide provides an objective comparison of the two cornerstone methodologies, complete with supporting data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable approach for your research needs.
Core Principles: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which determine the reagents and conditions for the removal of the α-amino protecting group.[1]
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1]
-
Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group.[1] This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal along with cleavage from the resin using TFA.[1] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[2]
Quantitative Performance Comparison
While direct, side-by-side quantitative comparisons for the synthesis of a single peptide mimic using both Boc and Fmoc strategies are not abundant in the literature, the following table provides a summary of typical performance characteristics and data from studies on challenging sequences, such as the aggregation-prone amyloid-beta (Aβ) peptide, which can be considered a difficult natural peptide with characteristics similar to some peptide mimics.
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in Dimethylformamide (DMF) |
| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA) | Trifluoroacetic Acid (TFA) |
| Orthogonality | Partial (Graduated Acid Lability) | Fully Orthogonal |
| Typical Yield per Step | High, but can be affected by aggregation | >99% |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable |
| Safety Considerations | Requires specialized apparatus for highly corrosive HF handling | Avoids the use of HF |
| Cost of Amino Acid Analogs | Generally less expensive | Can be more expensive |
| Crude Yield (Aβ1–42) | Data not readily available for direct comparison | 33% (standard), 57% (with pseudoproline dipeptides), 87% (microwave-assisted)[3] |
| Crude Purity (Aβ1–42) | Generally acknowledged to be advantageous for aggregation-prone sequences[3] | 67% (microwave-assisted)[3] |
Visualizing the Synthetic Workflows
The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis for peptide mimics.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
The following are generalized protocols for the manual synthesis of a short peptide mimic, such as an N-methylated peptide, using both Boc and Fmoc strategies. These protocols should be optimized based on the specific sequence and monomers used.
Boc-SPPS Protocol for an N-Methylated Peptide Mimic
-
Resin Swelling: Swell Merrifield resin in dichloromethane (DCM) for 1 hour in a reaction vessel.
-
First Monomer Coupling:
-
Couple the first Boc-protected amino acid to the resin using standard protocols (e.g., cesium salt method).
-
-
Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM, followed by isopropanol, and then DCM.
-
-
Neutralization:
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 10 minutes.
-
Wash the resin with DCM.
-
-
Coupling of N-methylated Monomer:
-
Dissolve Boc-N-methyl-amino acid (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated monomer solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test (will be negative for secondary amines). A chloranil test can be used instead.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent monomer.
-
Final Cleavage:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with anhydrous HF containing scavengers (e.g., anisole) at 0°C for 1-2 hours in a specialized HF apparatus.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
-
Fmoc-SPPS Protocol for an N-Methylated Peptide Mimic
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Monomer Coupling (if not pre-loaded):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash with DMF.
-
Couple the first Fmoc-protected amino acid using an activator like HCTU and a base like DIEA in DMF for 1-2 hours.
-
Wash with DMF.
-
-
Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF.
-
-
Coupling of N-methylated Monomer:
-
Dissolve Fmoc-N-methyl-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated monomer solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a chloranil test.
-
Wash the resin with DMF.
-
-
Repeat Synthesis Cycle: Repeat steps 3-4 for each subsequent monomer.
-
Final Cleavage:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
-
Signaling Pathways and Logical Relationships
The choice between Boc and Fmoc can be guided by the specific characteristics of the target peptide mimic. The following diagram illustrates a decision-making pathway.
Caption: Decision pathway for choosing between Boc and Fmoc strategies.
Conclusion: Selecting the Optimal Strategy
The choice between Boc and Fmoc strategies for synthesizing peptide mimics is not always straightforward and depends on a variety of factors. The Fmoc strategy is the most commonly used method for standard peptide synthesis due to its milder deprotection conditions, which are compatible with a wider range of sensitive functionalities, and its amenability to automation.[2] However, for certain peptide mimics, particularly those that are hydrophobic and prone to aggregation, the Boc strategy can offer significant advantages.[4] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[1] Ultimately, a thorough understanding of the chemical principles and practical considerations of both methods will enable the researcher to make an informed decision and successfully synthesize the desired peptide mimic.
References
A Comparative Guide to the Efficacy of Neurokinin Antagonist Precursors
This guide provides a detailed comparison of the efficacy of various neurokinin (NK) antagonist precursors, intended for researchers, scientists, and drug development professionals. The information presented is based on available clinical trial data and aims to offer an objective overview of their performance in different therapeutic areas.
Introduction to Neurokinin Antagonists
Neurokinin-1 (NK1) receptor antagonists are a class of drugs that block the action of substance P, a neuropeptide involved in various physiological processes, including nausea, vomiting, pain, inflammation, and mood regulation. By inhibiting the binding of substance P to its receptor, these antagonists can effectively manage symptoms in several clinical conditions. This guide focuses on the precursors of these antagonists, which are often administered as prodrugs and are converted to their active forms in the body.
Efficacy Comparison of Neurokinin Antagonist Precursors
The following table summarizes the quantitative efficacy data from key clinical trials of different neurokinin antagonist precursors.
| Precursor/Antagonist | Indication | Study Phase | Key Efficacy Endpoint(s) | Results | Adverse Events |
| Fosaprepitant | Chemotherapy-Induced Nausea and Vomiting (CINV) | Phase III | Complete Response (CR) in the overall phase (0-120h) | Non-inferior to aprepitant. CR was 71.96% for fosaprepitant vs. 69.35% for aprepitant (p=0.4894).[1] | Generally well-tolerated, with adverse events similar to aprepitant.[1] |
| Aprepitant | Chemotherapy-Induced Nausea and Vomiting (CINV) | Phase III | Complete Response (CR) on days 1-5 post-cisplatin | Significantly higher CR compared to standard therapy (72.7% vs. 52.3%, p < 0.001). | Generally well-tolerated.[2] |
| Vestipitant | Primary Insomnia | Phase II | Wake After Sleep Onset (WASO) | Significantly improved WASO on nights 1/2 (p=0.001) and 27/28 (p=0.02) compared to placebo.[3][4][5][6][7][8] | Adverse events occurred in 25% of patients vs. 22% for placebo; headache was the most common.[3][4][5][6][7][8] |
| Serlopitant | Chronic Pruritus | Phase II | Percentage change in Visual Analog Scale (VAS) pruritus score from baseline | Statistically significant reduction in pruritus with 1 mg (p=0.022) and 5 mg (p=0.013) doses compared to placebo at week 6.[9][10] | Well-tolerated with no significant safety or tolerability differences among groups.[9][10] |
| Serlopitant | Psoriatic Pruritus | Phase II | Worst Itch Numeric Rating Scale (WI-NRS) 4-point response rate at 8 weeks | 33.3% for serlopitant vs. 21.1% for placebo (p=0.028).[11] | Treatment-related adverse events were reported for 4.9% of serlopitant-treated and 4.0% of placebo-treated patients.[11] |
| Orvepitant | EGFRI-Induced Pruritus | Phase II | Change from baseline in mean patient-recorded Numerical Rating Scale (NRS) score at week 4 | No statistically significant difference between orvepitant and placebo. | Safe and well-tolerated.[12] |
Key Experimental Protocols
Below are the detailed methodologies for some of the key clinical trials cited in this guide.
Fosaprepitant vs. Aprepitant for CINV
-
Study Design: A multicenter, randomized, double-blind, double-dummy, active-controlled phase III non-inferiority trial.[1]
-
Patient Population: Patients receiving highly emetogenic chemotherapy, including cisplatin-based regimens.
-
Intervention:
-
Fosaprepitant group: A single intravenous infusion of fosaprepitant (150 mg) on day 1, along with oral placebo for aprepitant on day 1 and placebo capsules on days 2 and 3.
-
Aprepitant group: Oral aprepitant (125 mg) on day 1 and 80 mg on days 2 and 3, with an intravenous placebo infusion on day 1.
-
Both groups also received a 5-HT3 receptor antagonist and dexamethasone.
-
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a complete response (defined as no vomiting and no use of rescue medication) in the overall phase (0 to 120 hours after initiation of chemotherapy).
-
Statistical Analysis: The non-inferiority of fosaprepitant to aprepitant was to be concluded if the lower bound of the 95% confidence interval for the difference in complete response rates was greater than -10%.
Vestipitant for Primary Insomnia
-
Study Design: A randomized, double-blind, placebo-controlled, 28-day parallel-group study.[3][4][5][6][7][8]
-
Patient Population: Patients aged 18-64 years with a diagnosis of primary insomnia.
-
Intervention: Patients received either vestipitant (15 mg) or a placebo orally each night for 28 days.
-
Primary Endpoint: The primary efficacy measure was the change from baseline in Wake After Sleep Onset (WASO) on nights 27/28, assessed by polysomnography.
-
Secondary Endpoints: Included Latency to Persistent Sleep (LPS), Total Sleep Time (TST), and subjective sleep parameters.
Serlopitant for Chronic Pruritus
-
Study Design: A randomized, multicenter, double-blind, placebo-controlled phase 2 clinical trial.[9][10]
-
Patient Population: Eligible patients with severe chronic pruritus who were refractory to antihistamines or topical steroids.
-
Intervention: Patients were randomized to receive serlopitant (0.25 mg, 1 mg, or 5 mg) or placebo once daily for 6 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the percentage change in the Visual Analog Scale (VAS) pruritus score from baseline at week 6.
-
Secondary Endpoints: Included changes in the Numeric Rating Scale (NRS) for itch and the Investigator's Global Assessment of itch.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of the neurokinin-1 receptor and a general experimental workflow for a clinical trial of a neurokinin antagonist precursor.
References
- 1. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oral neurokinin-1 antagonist aprepitant for the prevention of chemotherapy-induced nausea and vomiting: a multinational, randomized, double-blind, placebo-controlled trial in patients receiving high-dose cisplatin--the Aprepitant Protocol 052 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [rjpbr.com]
- 5. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of vestipitant, a neurokinin-1 receptor antagonist, in primary insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Serlopitant for the treatment of chronic pruritus: Results of a randomized, multicenter, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
Comparative Guide to the Biological Activity of Peptides Synthesized from (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of peptides synthesized from (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate, which are primarily ureidopropanamide-based agonists for the Formyl Peptide Receptor 2 (FPR2), against other alternative FPR2 modulators. The focus is on their anti-inflammatory and neuroprotective potential, supported by experimental data from in vitro studies.
Introduction
This compound serves as a key chiral building block for the synthesis of novel peptidomimetics, particularly ureidopropanamide derivatives. These synthetic peptides have garnered significant interest for their ability to selectively target the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor implicated in the regulation of inflammatory and immune responses. Activation of FPR2 can lead to either pro- or anti-inflammatory effects depending on the activating ligand. The peptides discussed in this guide are designed to be agonists that promote anti-inflammatory and pro-resolving pathways, making them promising candidates for therapeutic intervention in inflammatory diseases and neurodegenerative disorders.
Comparative Performance of FPR2 Agonists
The primary measure of a compound's activity at a receptor is its potency, often expressed as the half-maximal effective concentration (EC50) in functional assays. The following table summarizes the in vitro potency of various ureidopropanamide derivatives and other alternative FPR2 agonists in a calcium mobilization assay, a key indicator of receptor activation.[1][2]
Table 1: In Vitro Potency of FPR2 Agonists in Calcium Mobilization Assay
| Compound/Peptide | Chemical Class | Cell Line | EC50 (nM) | Selectivity vs. FPR1 | Reference |
| Ureidopropanamide Derivatives | |||||
| Compound (S)-11e | Ureidopropanamide | HL-60-FPR2 | 26 | >10-fold vs. FPR1 | [1] |
| Compound (S)-11l | Ureidopropanamide | HL-60-FPR2 | 48 | >10-fold vs. FPR1 | [1] |
| Compound 2 (MR39) | Ureidopropanamide | HL-60-FPR2 | Submicromolar | Selective for FPR2 | [1] |
| Alternative FPR2 Agonists | |||||
| WKYMVm | Synthetic Peptide | FPR2-transfected cells | 0.075 | Dual FPR1/FPR2 agonist | [2] |
| Quin-C1 | Quinazolinone | Murine Microglia (ROS reduction) | 100 | Selective for FPR2 | [2] |
| FPR-A14 | Synthetic Agonist | Human Neutrophils | 630 | FPR Agonist | [2] |
| Compound 13 | Pyrazolone | Murine cells (mFpr1) | 350 | Dual FPR1/FPR2 agonist | [2] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Anti-inflammatory and Neuroprotective Activity
The therapeutic potential of these peptides lies in their ability to modulate inflammatory responses and protect neuronal cells. The following tables present quantitative data on their anti-inflammatory and neuroprotective effects.
Table 2: Anti-inflammatory Activity of FPR2 Agonists in LPS-Stimulated Microglia
| Compound | Concentration (µM) | Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | Cell Model | Reference |
| Ureidopropanamide Derivatives | ||||
| Compound 2 (MR39) | 1 | Significant reduction in IL-1β and TNF-α release | Rat primary microglial cultures | [1] |
| Compound (S)-17 | 1 and 5 | Reduction in IL-1β and TNF-α levels | LPS-stimulated rat primary microglial cells | [3] |
| Alternative FPR2 Agonists | ||||
| Lipoxin A4 (LXA4) | (Not specified) | Reduction of pro-inflammatory mediators | Mouse hippocampal organotypic cultures | [1] |
Table 3: Neuroprotective Effects of FPR2 Agonists
| Compound | Assay | Observed Effect | Cell/Animal Model | Reference |
| Ureidopropanamide Derivatives | ||||
| Compound 2 (MR39) | β-amyloid-induced toxicity | Reduced cell death and release of pro-inflammatory mediators | Mouse hippocampal organotypic cultures | [1] |
| Compound 2 (MR39) | APP/PS1 mouse model | Improved neuronal survival, decreased microglial density and plaque load | APP/PS1 mouse model of Alzheimer's disease | [1] |
| Alternative FPR2 Agonists | ||||
| Humanin | (Not specified) | Neuroprotective effects | (Not specified) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to activate FPR2, leading to a transient increase in intracellular calcium concentration.
a. Cell Preparation:
-
Human neutrophils are isolated from peripheral blood of healthy donors using density gradient centrifugation, or a cell line stably expressing human FPR2 (e.g., HL-60 cells) is used.[5]
-
Cells are resuspended at a concentration of 1-5 x 10^6 cells/mL in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).[5]
b. Dye Loading:
-
A fluorescent calcium indicator, such as Fura-2 AM (1-5 µM), is added to the cell suspension.[5]
-
The cells are incubated for 30-60 minutes at 37°C in the dark.[5]
-
Cells are then washed twice with fresh buffer to remove extracellular dye.[5]
c. Measurement:
-
The dye-loaded cells are transferred to a 96-well plate.[6]
-
A baseline fluorescence reading is established using a fluorescence plate reader (excitation at 340 nm and 380 nm, emission at 510 nm).[6]
-
Varying concentrations of the test compound are added to the wells.[6]
-
The fluorescence ratio is recorded at regular intervals to capture the transient calcium response.[6]
d. Data Analysis:
-
The change in intracellular calcium concentration is proportional to the ratio of fluorescence intensities at the two excitation wavelengths.[6]
-
A dose-response curve is generated by plotting the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.[6]
Anti-inflammatory Activity in LPS-Stimulated Microglia
This protocol assesses the ability of a compound to reduce the production of pro-inflammatory cytokines in microglia stimulated with lipopolysaccharide (LPS).
a. Cell Culture:
-
Primary microglia are isolated from neonatal rat or mouse brains, or a microglial cell line (e.g., BV-2) is used.
-
Cells are plated in 96-well plates and cultured until they reach the desired confluency.
b. Treatment:
-
Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Subsequently, cells are stimulated with LPS (e.g., 100 ng/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.[7]
c. Cytokine Measurement:
-
The cell culture supernatant is collected.[7]
-
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[8]
d. Data Analysis:
-
The reduction in cytokine levels in the presence of the test compound compared to the LPS-only control is calculated to determine the anti-inflammatory activity.
Neuroprotection Assay in Primary Neuronal Cultures
This assay evaluates the ability of a compound to protect neurons from a toxic insult.
a. Primary Neuron Culture:
-
Primary cortical or hippocampal neurons are isolated from embryonic rodents.
-
Neurons are plated on coated plates and cultured for 7-10 days to allow for maturation.[9]
b. Induction of Neurotoxicity:
-
A neurotoxic agent, such as β-amyloid oligomers or glutamate, is added to the culture medium to induce neuronal cell death.
c. Treatment:
-
The cultured neurons are co-treated with the neurotoxic agent and various concentrations of the test compound.
d. Viability Assessment:
-
After a specific incubation period (e.g., 24-48 hours), neuronal viability is assessed using methods such as the MTT assay or by counting the number of surviving neurons stained with a viability dye (e.g., Calcein-AM).
e. Data Analysis:
-
The percentage of neuronal survival in the presence of the test compound is calculated relative to the control group (treated with the neurotoxic agent alone) to determine the neuroprotective effect.
Visualizations
Signaling Pathway
Caption: FPR2 activation by an agonist initiates a signaling cascade leading to anti-inflammatory and neuroprotective effects.
Experimental Workflow
Caption: Workflow from synthesis of ureidopropanamide derivatives to their biological evaluation.
References
- 1. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Ureidopropanamide Based N-Formyl Peptide Receptor 2 (FPR2) Agonists with Potential Application for Central Nervous System Disorders Characterized by Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bit.bio [bit.bio]
- 8. Cytokine Release by Microglia Exposed to Neurologic Injury Is Amplified by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Boc Deprotection Methods for Researchers
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly valued in peptide synthesis and the development of active pharmaceutical ingredients.[1] Its popularity is due to its stability in a variety of reaction conditions and the relative ease of its removal.[1] The selection of an appropriate deprotection method is critical to the success of a synthetic route, depending on the substrate's sensitivity and the presence of other functional groups. This guide provides a comparative analysis of common Boc deprotection methods, supported by experimental data and detailed protocols, to assist researchers in making informed decisions.
Performance Comparison of Boc Deprotection Methods
The efficiency of Boc deprotection is highly dependent on the chosen method and the specific substrate. The following table summarizes the performance of various methods based on typical reaction conditions, times, and yields.
| Method/Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM, or neat TFA, room temperature | 30 min - a few hours[2] | High to quantitative[2] | Highly effective and fast, but harsh; may cleave other acid-sensitive groups. Resulting TFA salt can be oily.[2] |
| Hydrochloric Acid (HCl) | 4M HCl in dioxane or ethyl acetate, room temperature | 30 min - 4 hours[1][3] | High to quantitative[2] | Potent and often yields a crystalline hydrochloride salt, aiding purification.[2] |
| Trimethylsilyl Iodide (TMSI) | Anhydrous chloroform or acetonitrile, room temperature | Typically fast[1] | Varies with substrate | Mild, non-hydrolytic method suitable for sensitive substrates.[1][4] |
| Zinc Bromide (ZnBr₂) | Dichloromethane, room temperature | Several hours to days[5][6] | Good to high | Mild Lewis acid conditions, selective for secondary Boc-protected amines.[5][7] |
| Thermal (Boiling Water) | Water, 100°C | 10 min - 2 hours[8] | Quantitative[8] | A "green" and neutral alternative, avoiding strong acids and organic solvents.[8] |
| Iron(III) Catalysis (FeCl₃) | Catalytic FeCl₃ in DCM, room temperature | Not specified | High[8][9] | Catalytic and practical method for N,N'-diprotected amines.[9] |
| Oxalyl Chloride/Methanol | 3 equivalents (COCl)₂ in Methanol, room temperature | 1 - 4 hours[8][10] | >70% (up to 90%)[8][10] | Mild conditions suitable for substrates sensitive to strong acids.[10] |
Mechanism of Acid-Catalyzed Boc Deprotection
The most common strategy for Boc group removal involves acidic conditions. The mechanism is initiated by the protonation of the carbamate oxygen. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[1][11] The tert-butyl cation can be trapped by nucleophiles or deprotonate to form isobutylene.[11]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
Detailed methodologies for key Boc deprotection methods are provided below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This method is highly effective but should be used with caution for substrates with other acid-labile protecting groups.
Reagents and Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in DCM (or use neat TFA).
-
Add TFA (typically 20-50% v/v) to the solution.
-
Stir the mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Caption: Experimental workflow for Boc deprotection using TFA.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
Using HCl in an organic solvent like dioxane is another standard acidic deprotection method and often provides the product as a crystalline hydrochloride salt.[2]
Reagents and Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
Collect the solid by filtration and wash with diethyl ether.[4]
Caption: Experimental workflow for Boc deprotection using HCl.
Protocol 3: Deprotection using Trimethylsilyl Iodide (TMSI)
TMSI offers a mild, non-hydrolytic method for Boc deprotection, which can be beneficial for substrates sensitive to protic acids.[1]
Reagents and Materials:
-
Boc-protected amine
-
Trimethylsilyl iodide (TMSI)
-
Anhydrous chloroform or acetonitrile
-
Methanol (for quenching)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform or acetonitrile.
-
Add TMSI to the solution.
-
Stir the reaction at room temperature. For many substrates, the reaction is complete in under 15 minutes.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of methanol.
-
Remove the solvent under reduced pressure. Further purification may be required.[1]
Choosing the Right Deprotection Method
The selection of a Boc deprotection method is a critical decision in a synthetic sequence. For robust substrates, the efficiency of TFA or HCl is often preferred. However, for molecules with acid-sensitive functional groups, milder alternatives are necessary. The following decision tree can guide the selection process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Zinc Bromide [commonorganicchemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Cost-benefit analysis of using (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate in synthesis
In the landscape of pharmaceutical research and development, the selection of appropriate chiral building blocks is a critical decision that significantly impacts the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. This guide provides a comprehensive cost-benefit analysis of utilizing (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate, a key intermediate in the synthesis of various bioactive molecules, particularly antagonists of the Formyl Peptide Receptor 2 (FPR2). This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions by comparing this building block with potential alternatives.
Introduction to this compound
This compound (MW: 228.29 g/mol , CAS: 106691-72-9) is a chiral cyclic carbamate that serves as a valuable synthon for introducing a constrained (R)-3-amino-ε-caprolactam moiety.[1][2] This structural motif is of particular interest in the development of ligands for G-protein coupled receptors (GPCRs), such as FPR2, which are implicated in inflammatory responses and neurodegenerative diseases. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and allows for straightforward deprotection under acidic conditions, facilitating subsequent synthetic transformations.
Synthesis and Cost Analysis
The primary route to this compound involves the cyclization of L-lysine to form L-α-amino-ε-caprolactam, followed by the protection of the α-amino group with a Boc group.
Experimental Protocol: Synthesis of this compound
Step 1: Cyclization of L-Lysine to L-α-Amino-ε-caprolactam
Step 2: Boc-Protection of L-α-Amino-ε-caprolactam
-
To a solution of L-α-Amino-ε-caprolactam hydrochloride (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water) at 0 °C, add a base such as sodium bicarbonate or triethylamine (2.2 equivalents) to neutralize the hydrochloride and free the amine.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Cost Analysis
The cost of synthesis is influenced by the price of starting materials, reagents, solvents, and the number of synthetic and purification steps. A key precursor, L-lysine, is a relatively inexpensive amino acid.[3] Di-tert-butyl dicarbonate is also a common and moderately priced reagent.[4] The primary costs will be associated with the cyclization step (if performed in-house) and the purification of the final product.
| Component | Estimated Cost (USD) | Notes |
| L-Lysine (1 kg) | $50 - $100 | Price can vary based on purity and supplier.[3] |
| Di-tert-butyl dicarbonate (1 kg) | $100 - $200 | Price can vary based on supplier and grade.[4] |
| Solvents and Reagents | Variable | Dependent on scale and specific procedure. |
| Purification | Variable | Dependent on the required purity and scale. |
Comparison with Alternative Chiral Building Blocks
The utility of this compound can be benchmarked against other chiral scaffolds that can be employed in the synthesis of GPCR ligands, particularly for FPR2. Chiral pyrrolidine and piperidine derivatives are common alternatives.[5][6][7]
Alternative 1: (S)-tert-Butyl 2-carbamoylpiperidine-1-carboxylate
This building block provides a six-membered ring scaffold, which can alter the conformational constraints of the final molecule compared to the seven-membered caprolactam ring.
Synthesis and Cost: The synthesis of chiral piperidine derivatives can be achieved through various methods, including asymmetric hydrogenation of pyridine derivatives or from the chiral pool.[5] The cost is generally higher than that of caprolactam derivatives due to more complex synthetic routes.
Alternative 2: (S)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate
This five-membered ring scaffold offers a different spatial arrangement of substituents.
Synthesis and Cost: Chiral pyrrolidines are often synthesized from proline or through asymmetric catalytic methods.[6][7] Similar to piperidines, the synthesis is often more involved than that of the target caprolactam, leading to a higher cost.
| Building Block | Ring Size | Synthetic Complexity | Estimated Relative Cost | Key Advantages | Key Disadvantages |
| This compound | 7 | Moderate | 1x | Readily accessible from L-lysine; constrained yet flexible scaffold. | Fewer commercially available derivatives compared to alternatives. |
| (S)-tert-Butyl 2-carbamoylpiperidine-1-carboxylate | 6 | High | 2x - 3x | Well-established scaffold in medicinal chemistry; diverse derivatives available.[5] | Higher cost of synthesis; may not provide the optimal conformation for all targets. |
| (S)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate | 5 | High | 2x - 3x | Rigid scaffold providing distinct conformational restriction; extensive literature.[6][7] | Higher cost; may be too rigid for certain receptor binding pockets. |
Application in the Synthesis of FPR2 Antagonists
This compound is a key intermediate in the synthesis of ureidopropanamide-based FPR2 antagonists.[8] The synthesis typically involves the deprotection of the Boc group followed by coupling with a carboxylic acid derivative.
Experimental Workflow: Synthesis of an FPR2 Antagonist
Caption: Synthetic workflow for an FPR2 antagonist.
FPR2 Signaling Pathway
FPR2 is a GPCR that, upon ligand binding, can initiate distinct downstream signaling cascades, leading to either pro-inflammatory or anti-inflammatory responses. This dual functionality makes it an attractive therapeutic target.[9][10][11] Activation of FPR2 in neutrophils, for instance, leads to G-protein dissociation, activation of phospholipase C (PLC), and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, along with the activation of the mitogen-activated protein kinase (MAPK) pathway, ultimately lead to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[12][13][14]
Caption: Simplified FPR2 signaling pathway in neutrophils.
Conclusion
This compound presents a compelling choice as a chiral building block for the synthesis of FPR2 antagonists and other bioactive molecules. Its synthesis from the readily available and inexpensive starting material L-lysine offers a significant cost advantage over more complex chiral pyrrolidine and piperidine alternatives. While the synthetic routes to these alternatives are well-established and offer a wider range of commercially available derivatives, the cost-benefit analysis for projects targeting scaffolds that can accommodate the 3-amino-ε-caprolactam moiety often favors the use of this compound.
The decision to use this building block should be based on a thorough evaluation of the target molecule's structural requirements, the desired conformational constraints, and the overall project budget. For early-stage drug discovery and lead optimization, the cost-effectiveness of the caprolactam-based approach can accelerate the exploration of chemical space and the identification of promising candidates.
References
- 1. chemable.net [chemable.net]
- 2. (R)-tert-butyl 2-oxoazepan-3-ylcarbaMate, CasNo.106691-72-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. L-Lysine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Di-tert-butyl dicarbonate [oakwoodchemical.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fpr2/CXCL1/2 Controls Rapid Neutrophil Infiltration to Inhibit Streptococcus agalactiae Infection [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Synthetic Routes for Conformationally Restricted Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Conformationally restricted amino acids are critical building blocks in modern drug discovery. By incorporating them into peptides or small molecules, researchers can enforce specific three-dimensional structures, leading to enhanced potency, selectivity, metabolic stability, and bioavailability. The synthesis of these complex molecules, however, presents significant challenges. This guide provides an objective comparison of three powerful and distinct synthetic strategies: Asymmetric Alkylation of Glycine Equivalents, Ring-Closing Metathesis (RCM), and Diels-Alder Cycloaddition. We present the underlying principles of each method, their relative performance data, detailed experimental protocols for key examples, and visual workflows to aid in the selection of the most appropriate route for your research needs.
Comparative Performance of Synthetic Routes
The choice of synthetic strategy depends on the target structure and desired performance characteristics such as yield, stereochemical control, and scalability. The following table summarizes quantitative data from representative experiments for each of the three highlighted methodologies.
| Methodology | Synthetic Target | Key Reaction | Yield | Stereoselectivity | Catalyst/Auxiliary | Key Advantages | Limitations |
| Asymmetric Alkylation | α-Allyl-Alaninamide | Diastereoselective Alkylation | 95% | 97:3 d.r. | (1S,2S)-Pseudoephenamine | High diastereoselectivity, versatile electrophiles, mild hydrolysis. | Requires stoichiometric chiral auxiliary, potential for epimerization. |
| Ring-Closing Metathesis | 21-Membered Macrocycle | Olefin Metathesis | 85% | ~5:1 E/Z ratio | Grubbs' 1st Gen. Catalyst | Excellent for large rings, high functional group tolerance. | Requires diene precursor, catalyst cost, potential for E/Z mixtures. |
| Diels-Alder Cycloaddition | Bicyclic Amine Precursor | [4+2] Cycloaddition | High (not specified) | >99:1 d.r. (endo) | (S)-tert-Butyl-Sulfinamide | Excellent stereocontrol, rapid complexity generation. | Limited to 6-membered rings, requires specific diene/dienophile pairs. |
Method 1: Asymmetric Alkylation of Glycine Equivalents
Asymmetric alkylation is a robust method for creating chiral centers. A common strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine-derived enolate. The pseudoephenamine auxiliary, for instance, offers excellent stereocontrol and is readily cleaved under mild conditions.
Detailed Experimental Protocol: Asymmetric Alkylation of Pseudoephenamine Alaninamide[1][2]
This protocol describes the enolization and subsequent alkylation of (1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine to construct a quaternary α-amino acid derivative.
-
Preparation: A solution of (1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine (1.0 equiv) in dry tetrahydrofuran (THF) is transferred to a flask containing flame-dried lithium chloride (6.0 equiv).
-
Cooling: The resulting slurry is cooled to -78 °C in a dry ice/acetone bath.
-
Enolization: A solution of lithium diisopropylamide (LDA) in THF (2.2 equiv) is added slowly down the side of the flask, allowing the base to cool before contacting the substrate solution.
-
Alkylation: After stirring for a period to ensure complete enolization, the electrophile (e.g., allyl iodide, 5.0 equiv) is added to the reaction mixture.
-
Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to yield the alkylated product with high diastereoselectivity.
-
Hydrolysis: The chiral auxiliary is subsequently cleaved by mild acid hydrolysis to afford the desired α-amino acid derivative.
Method 2: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has emerged as a premier tool for the synthesis of cyclic molecules, including peptides and amino acids with ring sizes ranging from five to over thirty members.[1][2] The reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their high functional group tolerance.[3] This method is particularly well-suited for creating macrocyclic constraints.
Detailed Experimental Protocol: Synthesis of a 21-Membered Macrocycle via RCM[5]
This procedure details the synthesis of a macrocyclic alkene from an acyclic diene precursor using a first-generation Grubbs' catalyst.
-
Reactant Preparation: The acyclic diene peptide precursor (1.0 equiv) is dissolved in chloroform (CHCl₃) to a concentration of 5 mM.
-
Catalyst Addition: Grubbs' first-generation catalyst, (PCy₃)₂Cl₂Ru=CHPh, (20 mol %) is added to the solution.
-
Reaction: The reaction mixture is stirred at 25 °C for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the 21-membered macrocyclic alkene. The product is typically isolated as a mixture of E/Z olefin isomers.
-
(Optional) Reduction: If the saturated analog is desired, the macrocyclic alkene is subjected to catalytic hydrogenation (e.g., 10% Pd-C, 1 atm H₂, EtOH) to afford the saturated macrocycle in excellent yield.
Method 3: Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful [4+2] cycloaddition that rapidly builds molecular complexity by forming a six-membered ring with high regio- and stereocontrol.[4][5] In the context of amino acid synthesis, this reaction can be used to create rigid bicyclic or cyclohexene scaffolds. Asymmetric variants, employing chiral auxiliaries or catalysts, allow for the synthesis of enantiomerically pure products.
Detailed Experimental Protocol: General Diels-Alder Reaction[7]
This protocol provides a general framework for a Diels-Alder reaction between cyclopentadiene and an N-acyloxazolidinone dienophile, a common strategy for asymmetric synthesis.
-
Reagent Preparation: The chiral N-acyloxazolidinone dienophile (1.0 equiv) is dissolved in a suitable organic solvent, such as dichloromethane (CH₂Cl₂), in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Lewis Acid Addition (Optional): If a Lewis acid catalyst is used to promote the reaction and enhance stereoselectivity, it (e.g., Et₂AlCl, 1.4 equiv) is added at a low temperature (e.g., -78 °C to -100 °C).
-
Diene Addition: Freshly cracked cyclopentadiene (2.0-3.0 equiv) is added to the cooled solution.
-
Reaction: The reaction is stirred at the low temperature for several hours, with progress monitored by TLC.
-
Quenching and Workup: The reaction is carefully quenched with a suitable reagent (e.g., a saturated solution of sodium bicarbonate or Rochelle's salt). The mixture is warmed to room temperature and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification and Analysis: The resulting cycloadduct is purified via flash chromatography or recrystallization. The diastereomeric ratio is typically determined by ¹H NMR or HPLC analysis of the crude product. The chiral auxiliary can then be removed to reveal the constrained amino acid precursor.
Conclusion
The synthesis of conformationally restricted amino acids is a dynamic field offering multiple strategic pathways. Asymmetric Alkylation provides a reliable route with high stereocontrol for acyclic and some cyclic systems, particularly when using powerful chiral auxiliaries. Ring-Closing Metathesis offers unparalleled flexibility for constructing macrocyclic constraints with excellent functional group tolerance, making it ideal for complex peptide cyclization. Finally, the Diels-Alder Cycloaddition is a highly efficient method for rapidly generating stereochemically rich six-membered rings, forming the rigid core of many constrained amino acid analogs. The optimal choice will be dictated by the specific structural requirements of the target molecule, scalability considerations, and the synthetic resources available. This guide serves as a foundational tool to aid researchers in navigating these choices and accelerating their drug discovery and development programs.
References
- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring Closing Metathesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. community.wvu.edu [community.wvu.edu]
A Comparative Guide to the Stereochemical Validation of Products from (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the stereochemistry of products derived from the chiral building block, (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate. Maintaining stereochemical integrity is paramount in drug development, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This guide offers a comparative analysis of analytical techniques, detailed experimental protocols, and a discussion of alternative chiral synthons, supported by experimental data.
Introduction to this compound and its Significance
This compound is a valuable chiral building block used in the synthesis of various pharmaceutical compounds, particularly those containing a seven-membered azepane ring. The stereochemistry at the C3 position is crucial for the biological activity of many of these molecules. For instance, derivatives of this compound are key intermediates in the synthesis of proteasome inhibitors like Oprozomib (ONX 0912), an orally bioavailable analog of Carfilzomib used in the treatment of multiple myeloma. The precise stereochemical configuration of these inhibitors is critical for their selective and irreversible binding to the proteasome's chymotrypsin-like (CT-L) subunit, which is essential for their therapeutic effect.
Comparison of Analytical Techniques for Stereochemical Validation
The validation of stereochemistry for products derived from this compound relies on several analytical techniques. The choice of method depends on the stage of synthesis, the nature of the compound, and the required level of accuracy. The most common and effective techniques are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
| Technique | Principle | Key Performance Metrics | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Enantiomeric Excess (e.e.), Resolution (Rs), Retention Times (tR) | High sensitivity and accuracy for quantifying enantiomeric purity. Applicable to a wide range of compounds. | Method development can be time-consuming. Requires a suitable CSP. |
| NMR Spectroscopy | Diastereomeric differentiation using chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents. | Chemical shift differences (Δδ) between diastereomers. | Provides structural information and can determine absolute configuration. Non-destructive. | Lower sensitivity for minor enantiomer detection compared to HPLC. Requires pure samples. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Absolute configuration determination (e.g., via Flack parameter). | Unambiguous determination of absolute stereochemistry and 3D molecular structure. | Requires a single crystal of suitable quality, which can be challenging to obtain. |
Experimental Protocols
Below are detailed methodologies for the key experiments used in the stereochemical validation of derivatives of this compound.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the enantiomeric purity of a product derived from this compound. Optimization of the mobile phase and choice of chiral stationary phase will be necessary for specific derivatives.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar column is often effective for this class of compounds.
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol (IPA) or ethanol is typically used. A common starting point is a 90:10 (v/v) mixture of n-hexane:IPA. The mobile phase may be modified with additives like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram and determine the retention times for the enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
-
Protocol 2: NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Method)
This protocol describes the use of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) to form diastereomeric esters, allowing for the determination of enantiomeric purity and absolute configuration by ¹H or ¹⁹F NMR.
-
Instrumentation: NMR Spectrometer (¹H NMR at ≥400 MHz, ¹⁹F NMR).
-
Reagents: (R)- and (S)-Mosher's acid chloride, dry pyridine, and a suitable deuterated solvent (e.g., CDCl₃).
-
Procedure:
-
In two separate NMR tubes, dissolve a small amount (1-5 mg) of the chiral alcohol derivative in 0.5 mL of dry deuterated solvent.
-
To one tube, add a slight excess of (R)-Mosher's acid chloride and a drop of dry pyridine.
-
To the second tube, add a slight excess of (S)-Mosher's acid chloride and a drop of dry pyridine.
-
Allow the reactions to proceed to completion (monitor by TLC or NMR).
-
Acquire the ¹H and/or ¹⁹F NMR spectra for both diastereomeric products.
-
Compare the chemical shifts of protons or fluorine atoms near the stereocenter in the two spectra. The difference in chemical shifts (Δδ = δS - δR) can be used to assign the absolute configuration based on the established Mosher's model. The integration of the signals can be used to determine the diastereomeric (and thus enantiomeric) purity.
-
Protocol 3: X-ray Crystallography
This protocol provides a general workflow for determining the absolute stereochemistry of a crystalline derivative.
-
Instrumentation: Single-crystal X-ray diffractometer.
-
Procedure:
-
Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mount a suitable crystal on the diffractometer.
-
Collect the X-ray diffraction data.
-
Solve and refine the crystal structure using appropriate software.
-
Determine the absolute configuration, typically by analyzing the Flack parameter, which should be close to zero for the correct enantiomer.
-
Mandatory Visualizations
Signaling Pathway
The stereochemistry of molecules derived from this compound is often critical for their interaction with biological targets. For instance, in proteasome inhibitors, the specific 3D arrangement of the molecule is essential for fitting into the active site of the proteasome and exerting its inhibitory effect. The following diagram illustrates the ubiquitin-proteasome pathway and the mechanism of its inhibition.
Caption: The Ubiquitin-Proteasome Pathway and its Inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and stereochemical validation of a product derived from this compound.
Caption: Workflow for Synthesis and Stereochemical Validation.
Comparison with Alternative Chiral Building Blocks
While this compound is a valuable building block for seven-membered rings, other chiral precursors are commonly used for the synthesis of related five- and six-membered nitrogen heterocycles, such as pyrrolidines and piperidines. These alternatives are often derived from readily available chiral pool starting materials like amino acids (e.g., proline and lysine).
The choice of the starting material depends on the desired ring size and the stereochemistry of the final product. The analytical methods for stereochemical validation are similar, but the specific conditions and expected outcomes will vary.
Comparative Data for Chiral Purity Analysis (Illustrative)
The following table presents illustrative data for the chiral HPLC analysis of N-Boc protected amino-heterocycles with different ring sizes. Note that the exact retention times and resolution will depend on the specific derivative and the chromatographic conditions.
| Compound | Chiral Stationary Phase | Mobile Phase (n-Hexane:IPA) | tR (R-enantiomer) (min) | tR (S-enantiomer) (min) | Resolution (Rs) |
| N-Boc-3-aminoazepane derivative | Chiralpak® AD-H | 90:10 | 12.5 | 14.8 | > 2.0 |
| N-Boc-3-aminopiperidine derivative | Chiralpak® IC | 85:15 | 10.2 | 11.9 | > 1.8 |
| N-Boc-3-aminopyrrolidine derivative | Chiralcel® OD-H | 95:5 | 15.1 | 17.3 | > 2.2 |
This data highlights that while the analytical principles are the same, the optimal conditions for achieving baseline separation of enantiomers vary with the ring size and substitution pattern of the analyte.
Conclusion
The stereochemical validation of products derived from this compound is a critical aspect of their use in pharmaceutical research and development. A combination of chiral HPLC, NMR spectroscopy, and X-ray crystallography provides a robust toolkit for ensuring the stereochemical integrity of these valuable compounds. The choice of analytical method should be guided by the specific requirements of the analysis, from routine purity checks to the definitive determination of absolute configuration. By understanding the principles and practical aspects of these techniques, researchers can confidently advance their drug discovery programs.
Head-to-head comparison of different chiral lactams in asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Chiral lactams have emerged as a versatile and powerful class of molecules in asymmetric synthesis, serving as both chiral auxiliaries and synthons. Their rigid cyclic structures provide a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations.
This guide provides a head-to-head comparison of the performance of different classes of chiral lactams in key asymmetric reactions, with a focus on their efficacy in inducing chirality. We present supporting experimental data, detailed protocols for key reactions, and visualizations to illustrate the principles of their application. For a comprehensive comparison, the performance of these lactam-based systems is benchmarked against the widely-used Evans' oxazolidinone auxiliaries.
Data Presentation: Performance in Asymmetric Reactions
The following tables summarize the performance of selected chiral lactams in two of the most powerful C-C bond-forming reactions in asymmetric synthesis: the Diels-Alder reaction and the aldol reaction.
Table 1: Performance in the Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries attached to the dienophile are commonly used to control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee%) |
| Pyrrolidinone-based | Cyclopentadiene | N-Acryloyl-pyrrolidinone | Et₂AlCl | 85 | >95:5 | 94 |
| Piperidinone-based | Cyclopentadiene | N-Acryloyl-piperidinone | Et₂AlCl | 88 | >95:5 | 92 |
| Vince Lactam Derivative | Isoprene | N-Acryloyl-Vince Lactam | TiCl₄ | 92 | 90:10 | 96 |
| Evans' Oxazolidinone | Cyclopentadiene | N-Acryloyl-oxazolidinone | Et₂AlCl | 95 | >99:1 | >99 |
Table 2: Performance in the Asymmetric Aldol Reaction
The aldol reaction is a fundamental method for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries are instrumental in controlling the formation of new stereocenters during the C-C bond formation.
| Chiral Auxiliary | Aldehyde | Enolate Source | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) |
| Pyrrolidinone-based | Benzaldehyde | N-Propionyl-pyrrolidinone | 85 | 97:3 | 98 |
| Piperidinone-based | Isobutyraldehyde | N-Propionyl-piperidinone | 82 | 95:5 | 96 |
| Evans' Oxazolidinone | Benzaldehyde | N-Propionyl-oxazolidinone | 92 | >99:1 | >99 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below to facilitate replication and further investigation.
Asymmetric Diels-Alder Reaction using a Chiral Pyrrolidinone Auxiliary
1. Preparation of the N-Acryloyl-pyrrolidinone Dienophile: To a solution of the chiral pyrrolidinone (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, triethylamine (1.2 eq.) is added, followed by the dropwise addition of acryloyl chloride (1.1 eq.). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
2. Diels-Alder Cycloaddition: To a solution of the N-acryloyl-pyrrolidinone (1.0 eq.) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, freshly distilled cyclopentadiene (3.0 eq.) is added. A solution of diethylaluminum chloride (Et₂AlCl, 1.2 eq.) in hexanes is then added dropwise. The reaction mixture is stirred at -78 °C for 3 hours. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product. The product is purified by flash column chromatography.
3. Auxiliary Cleavage: The Diels-Alder adduct is dissolved in a mixture of tetrahydrofuran (THF) and water (4:1). Lithium hydroxide (LiOH, 4.0 eq.) is added, and the mixture is stirred at room temperature for 12 hours. The THF is removed under reduced pressure, and the aqueous residue is acidified with 1N HCl and extracted with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated to afford the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.
Asymmetric Aldol Reaction using a Chiral Piperidinone Auxiliary
1. Enolate Formation: A solution of the N-propionyl-piperidinone (1.0 eq.) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere. Di-n-butylboron triflate (1.1 eq.) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq.). The solution is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes.
2. Aldol Addition: The reaction mixture is cooled back down to -78 °C, and the aldehyde (1.2 eq.) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for 1 hour.
3. Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product. The product is purified by flash column chromatography.
Visualizations
The following diagrams illustrate the general workflows and logical relationships in the application of chiral lactams in asymmetric synthesis.
The Strategic Role of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate in Medicinal Chemistry: A Comparative Guide
(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate , a chiral cyclic carbamate, has emerged as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting inflammatory and neurodegenerative diseases. Its rigid, seven-membered lactam scaffold and the presence of a protected amine group make it an ideal starting material for the synthesis of complex molecules with specific stereochemistry, which is often crucial for biological activity. This guide provides a comprehensive review of the applications of this compound, a comparison with alternative synthetic strategies, and detailed experimental insights for researchers, scientists, and drug development professionals.
Performance in the Synthesis of Formyl Peptide Receptor 2 (FPR2) Agonists
A primary application of this compound is in the synthesis of ureidopropanamide derivatives that act as agonists for the Formyl Peptide Receptor 2 (FPR2). FPR2 is a G protein-coupled receptor that plays a critical role in regulating inflammatory responses. Activation of FPR2 by specific ligands can initiate pro-resolving pathways, making it an attractive target for the treatment of chronic inflammatory conditions and neurodegenerative diseases like Alzheimer's and Parkinson's disease.
The synthesis of these agonists often involves the coupling of the deprotected (R)-3-amino-ε-caprolactam with a substituted phenyl isocyanate to form the ureido linkage. The use of the Boc-protected precursor, this compound, offers several advantages over alternative approaches.
Table 1: Comparison of Synthetic Strategies for FPR2 Agonist Precursors
| Feature | This compound | Alternative Chiral Aminolactams (e.g., Cbz-protected) | Direct use of racemic 3-aminocaprolactam |
| Stereocontrol | Excellent, predefined (R)-configuration. | Excellent, predefined stereochemistry. | Results in a racemic mixture requiring chiral separation. |
| Protection/Deprotection | Boc group is easily removed under acidic conditions (e.g., TFA). | Cbz group is typically removed by hydrogenolysis. | No protection/deprotection steps for the amine. |
| Compatibility | Boc deprotection is compatible with a wide range of functional groups. | Hydrogenolysis may not be compatible with reducible functional groups. | Side reactions at the unprotected amine are likely. |
| Yield & Purity | Generally high yields and purity of the final product. | Good yields, but potential for catalyst poisoning. | Lower overall yield of the desired enantiomer after separation. |
| Cost-Effectiveness | Moderately expensive starting material. | Cbz-Cl is generally less expensive than Boc-anhydride. | The racemic starting material is cheaper, but chiral resolution adds significant cost. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
(R)-3-amino-ε-caprolactam hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-3-amino-ε-caprolactam hydrochloride in a suitable solvent (e.g., DCM or THF), add a base such as triethylamine to neutralize the hydrochloride and free the amine.
-
To this mixture, add di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in the Synthesis of an FPR2 Agonist (Generalized)
Step 1: Boc Deprotection
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the crude (R)-3-amino-ε-caprolactam trifluoroacetate salt.
Step 2: Urea Formation
-
Dissolve the crude amine salt from the previous step in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base (e.g., diisopropylethylamine, DIPEA) to neutralize the salt.
-
To this solution, add the desired substituted phenyl isocyanate and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product by chromatography to yield the final ureidopropanamide FPR2 agonist.
Signaling Pathway and Workflow Visualization
The activation of FPR2 by its agonists initiates a cascade of intracellular signaling events that are crucial for its anti-inflammatory and pro-resolving functions. The following diagrams illustrate the general FPR2 signaling pathway and a typical experimental workflow for evaluating FPR2 agonists.
Caption: FPR2 Signaling Pathway.
Caption: Drug Discovery Workflow.
Safety Operating Guide
Essential Guide to the Safe Disposal of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
Immediate Safety and Handling Protocols
Given the nature of carbamate compounds, which can exhibit varying levels of toxicity, stringent safety measures are imperative. All handling and disposal procedures should be conducted in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required.
-
Body Protection: A standard laboratory coat must be worn.
Step-by-Step Disposal Protocol
The primary route for the disposal of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate is through an approved hazardous waste disposal facility. Adherence to institutional, local, state, and federal regulations is mandatory.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste."
-
Include the full chemical name and CAS number (106691-72-9) on the label.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Contaminated Materials:
-
Spill Management:
-
Institutional Procedures:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifests and record-keeping.
-
Important Considerations:
-
Do not dispose of this compound down the drain or with household garbage.[5][6]
-
The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the care due to a potentially hazardous substance.
Quantitative Data
Due to the absence of a specific SDS for this compound, quantitative data regarding toxicity, exposure limits, and environmental hazards are not available. The following table provides general information for the carbamate class of compounds.
| Data Point | General Information for Carbamates |
| Toxicity | Varies widely depending on the specific compound. Some carbamates are known to be cholinesterase inhibitors and may be harmful if swallowed, inhaled, or absorbed through the skin. |
| Environmental Hazards | Many carbamates are toxic to aquatic life. Prevent entry into sewers and waterways.[5] |
| Regulatory Framework | The U.S. Environmental Protection Agency (EPA) regulates the disposal of carbamate wastes under the Land Disposal Restrictions (LDR) program. Due to challenges in analyzing these compounds, the EPA has provided alternative treatment standards using Best Demonstrated Available Technologies (BDAT). |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate (CAS No. 106691-72-9). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
This compound is a compound that requires careful handling due to its potential to cause skin and eye irritation, as well as respiratory irritation. The information presented here is a synthesis of available safety data and general best practices for handling solid carbamate compounds.
Key Safety and Logistical Information
| Parameter | Recommendation | Source/Rationale |
| CAS Number | 106691-72-9 | Chemical Identification[1][2] |
| Molecular Formula | C11H20N2O3 | Chemical Identification[1] |
| Molecular Weight | 228.29 g/mol | Chemical Identification[1] |
| Appearance | Solid | General knowledge for carbamate compounds |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. Recommended temperature: 2-8°C. | To prevent degradation and contamination[1] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, May Cause Respiratory Irritation | Based on available safety information |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To protect against splashes and solid particulates. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact and irritation. |
| Body Protection | A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended. | To protect clothing and skin from contamination. |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. All handling of the solid should be performed in a certified chemical fume hood. | To prevent inhalation of irritating dust particles. |
Operational and Disposal Plans
Experimental Protocols: Step-by-Step Guidance
1. Preparation and Handling:
-
Engineering Controls: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Pre-use Inspection: Before handling, inspect all PPE for integrity. Ensure safety showers and eyewash stations are accessible and operational.
-
Weighing and Transfer: Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid creating dust. Close the container tightly after use.
2. Spill and Emergency Procedures:
-
Small Spills:
-
Restrict access to the area.
-
Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Large Spills:
-
Evacuate the area and alert others.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.
4. Disposal Plan:
-
Waste Collection: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Waste Segregation: Do not mix carbamate waste with other incompatible waste streams.
-
Disposal Method: Dispose of hazardous waste through a licensed and certified hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
Safe Handling Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
